molecular formula C29H32ClN7O2 B8195952 limertinib

limertinib

Cat. No.: B8195952
M. Wt: 546.1 g/mol
InChI Key: QHPVTCLSVVUPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Limertinib is a useful research compound. Its molecular formula is C29H32ClN7O2 and its molecular weight is 546.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN7O2/c1-6-27(38)33-23-16-24(26(39-5)17-25(23)37(4)14-13-36(2)3)34-29-31-18-22(30)28(35-29)32-21-12-11-19-9-7-8-10-20(19)15-21/h6-12,15-18H,1,13-14H2,2-5H3,(H,33,38)(H2,31,32,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPVTCLSVVUPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)NC3=CC4=CC=CC=C4C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Limertinib's Mechanism of Action in EGFR T790M Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Limertinib (ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring the EGFR T790M resistance mutation. This document provides a detailed technical overview of this compound's mechanism of action, supported by preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to EGFR Mutations in NSCLC

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, are key drivers in a subset of NSCLC. First and second-generation EGFR TKIs have been effective in treating these cancers; however, patients often develop resistance, with the T790M mutation in exon 20 of the EGFR gene being the most common mechanism of acquired resistance, occurring in approximately 50-60% of cases. The T790M "gatekeeper" mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors.

This compound is a novel third-generation EGFR TKI designed to overcome T790M-mediated resistance while sparing wild-type (WT) EGFR, thus offering a wider therapeutic window and reduced toxicity.

Biochemical Profile and Binding Kinetics of this compound

This compound is an orally active and potent inhibitor of EGFR, demonstrating high selectivity for EGFR T790M-mutated forms over WT EGFR.

In Vitro Kinase Inhibitory Activity

This compound exhibits potent inhibitory activity against various EGFR mutations, as summarized in the table below.

EGFR MutantIC50 (nM)
EGFR L858R/T790M0.3[1]
EGFR T790M0.5[1]
EGFR exon 19 deletion0.5[1]
Wild-Type EGFR6.0[1]

Table 1: In vitro kinase inhibitory activity of this compound against various EGFR mutants.

Mechanism of Irreversible Inhibition

This compound acts as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain. This covalent interaction permanently blocks the binding of ATP, leading to sustained inhibition of EGFR signaling.

cluster_EGFR EGFR Kinase Domain (T790M Mutant) ATP_Binding_Site ATP Binding Site (with T790M) Cys797 Cys797 This compound This compound This compound->ATP_Binding_Site Binds to ATP binding site This compound->Cys797 Forms covalent bond ATP ATP ATP->ATP_Binding_Site Binding blocked

This compound's covalent binding to Cys797 in the EGFR T790M kinase domain.

Cellular Activity and Downstream Signaling

This compound effectively suppresses the proliferation of NSCLC cell lines harboring EGFR mutations and inhibits downstream signaling pathways critical for tumor growth and survival.

Anti-proliferative Activity

This compound demonstrates potent anti-proliferative activity in various NSCLC cell lines, with significantly lower efficacy in cells with wild-type EGFR.

Cell LineEGFR Mutation StatusIC50 (nM)
NCI-H1975L858R/T790M12[1]
PC-9exon 19 deletion6[1]
HCC827exon 19 deletion2[1]
A431Wild-Type338[1]
A549Wild-Type1541[1]

Table 2: Anti-proliferative activity of this compound in NSCLC cell lines.

Inhibition of Downstream Signaling Pathways

This compound effectively inhibits the phosphorylation of EGFR at tyrosine residue 1068 and subsequently suppresses the activation of key downstream signaling proteins, including AKT and ERK, in EGFR-mutant NSCLC cells.[1] This dual blockade of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways leads to cell cycle arrest and apoptosis.

EGFR_T790M EGFR (T790M) PI3K PI3K EGFR_T790M->PI3K RAS RAS EGFR_T790M->RAS This compound This compound This compound->EGFR_T790M Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound's inhibition of EGFR-mediated downstream signaling pathways.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the potent anti-tumor activity of this compound in vivo. Oral administration of this compound resulted in significant tumor regression in mice bearing EGFR T790M-mutant NSCLC tumors.

Clinical Efficacy and Safety

The efficacy and safety of this compound in patients with locally advanced or metastatic EGFR T790M-mutated NSCLC were evaluated in a multicenter, single-arm, phase 2b clinical trial (NCT03502850).[2][3]

EndpointResult
Objective Response Rate (ORR)68.8% (95% CI: 63.2%-74.0%)[2][3]
Disease Control Rate (DCR)92.4% (95% CI: 88.8%-95.1%)[2][3]
Median Progression-Free Survival (PFS)11.0 months (95% CI: 9.7-12.4)[2][3]
Median Duration of Response (DoR)11.1 months (95% CI: 9.6-13.8)[2][3]
Median Overall Survival (OS)Not Reached (95% CI: 19.7 months-NR)[2][3]

Table 3: Clinical efficacy of this compound in patients with EGFR T790M-mutated NSCLC.

The most common treatment-related adverse events (TRAEs) included diarrhea, anemia, and rash. Grade ≥3 TRAEs occurred in 34.6% of patients, with diarrhea being the most common.[2]

Mechanisms of Resistance to this compound

While this compound is effective against the T790M mutation, acquired resistance can still emerge. Although specific clinical data on resistance mechanisms to this compound are still emerging, potential mechanisms can be extrapolated from what is known about other third-generation EGFR TKIs, such as osimertinib. These can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.

EGFR-Dependent Mechanisms
  • C797S Mutation: A tertiary mutation at the Cys797 residue, where this compound forms its covalent bond, can prevent drug binding and is a common on-target resistance mechanism.[4]

EGFR-Independent Mechanisms
  • Bypass Pathway Activation: Upregulation of alternative signaling pathways can bypass the need for EGFR signaling. Common bypass mechanisms include:

    • MET amplification[5]

    • HER2 amplification[5]

    • Activation of the RAS-MAPK pathway[5]

  • Histologic Transformation: Transformation of the lung adenocarcinoma to other histological subtypes, such as small cell lung cancer, can render the tumor insensitive to EGFR inhibition.[5]

Experimental Protocols

In Vitro Kinase Assay (ELISA-based)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against EGFR kinases.

  • Plate Coating: Coat a 96-well ELISA plate with a suitable substrate, such as Poly (Glu, Tyr) 4:1, and incubate overnight.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Kinase Reaction: Add the kinase reaction buffer containing ATP and the recombinant EGFR enzyme (e.g., EGFR L858R/T790M) to each well.

  • Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at 37°C to allow the kinase reaction to proceed.

  • Detection: Wash the plate and add a primary antibody that recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: Add a TMB substrate and stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Start Start Coat_Plate Coat 96-well plate with substrate Start->Coat_Plate Block_Plate Block with BSA Coat_Plate->Block_Plate Add_Kinase_Mix Add kinase, ATP, and this compound Block_Plate->Add_Kinase_Mix Incubate_37C Incubate at 37°C Add_Kinase_Mix->Incubate_37C Wash_Add_Antibodies Wash and add primary & secondary Ab Incubate_37C->Wash_Add_Antibodies Add_Substrate Add TMB substrate Wash_Add_Antibodies->Add_Substrate Read_Absorbance Read absorbance Add_Substrate->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for an in vitro EGFR kinase inhibition assay.
Cell Viability Assay (MTT-based)

This protocol outlines a standard procedure for assessing the anti-proliferative effects of this compound on NSCLC cell lines.

  • Cell Seeding: Seed NSCLC cells (e.g., NCI-H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6][7][8]

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

  • Cell Implantation: Subcutaneously implant NSCLC cells (e.g., NCI-H1975) into the flank of immunodeficient mice.

  • Tumor Growth: Monitor tumor growth until the tumors reach a specified size.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally to the treatment group and a vehicle control to the control group daily.

  • Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint or for a specified duration.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion

This compound is a potent and selective third-generation EGFR TKI with a well-defined mechanism of action against EGFR T790M-mutated NSCLC. Its irreversible binding to Cys797 leads to sustained inhibition of EGFR signaling, resulting in potent anti-proliferative and pro-apoptotic effects. Clinical data has confirmed its significant efficacy and manageable safety profile in this patient population. Further research into the mechanisms of acquired resistance to this compound will be crucial for the development of subsequent therapeutic strategies to improve long-term outcomes for patients with EGFR-mutant NSCLC.

References

Limertinib: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limertinib (also known as ASK120067) is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed to treat non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, particularly the T790M resistance mutation that emerges after treatment with earlier-generation TKIs, as well as primary sensitizing mutations.[2][3] This document provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical evaluation of this compound, intended for professionals in the field of oncology and drug development. This compound received its first approval in China in January 2025 for treating adult patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation.[1]

Discovery and Rationale

The development of this compound was driven by the clinical challenge of acquired resistance to first and second-generation EGFR TKIs in NSCLC. The primary mechanism for this resistance is the acquisition of a secondary mutation in the EGFR gene, T790M, often referred to as the "gatekeeper" mutation.[4] This mutation increases the receptor's affinity for ATP, reducing the efficacy of competitive inhibitors.[4]

The discovery process for this compound focused on identifying a molecule that could:

  • Potently and selectively inhibit EGFR kinases with sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[3]

  • Spare wild-type EGFR (EGFR-WT) to minimize toxicity-related side effects, such as rash and diarrhea.[5]

  • Demonstrate efficacy in preclinical models and eventually in clinical trials.

  • Exhibit favorable pharmacokinetic properties, including the ability to penetrate the central nervous system (CNS) to treat brain metastases.[5]

This compound emerged as a lead candidate that fulfilled these criteria, demonstrating potent inhibitory activity against mutant EGFR while maintaining a significant selectivity margin over wild-type EGFR.[5]

Experimental Workflow: Drug Discovery

The discovery of a targeted inhibitor like this compound follows a structured, multi-stage process. This workflow begins with target identification and validation, proceeds through extensive screening and optimization, and culminates in preclinical and clinical trials.

Drug_Discovery_Workflow Target_ID Target Identification (EGFR T790M Mutation) Assay_Dev Assay Development (Kinase Activity Assays) Target_ID->Assay_Dev HTS High-Throughput Screening (Compound Library Screening) Assay_Dev->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Identify 'Hits' Lead_Opt Lead Optimization (Improve Potency, Selectivity, PK) Hit_to_Lead->Lead_Opt Develop 'Leads' Preclinical Preclinical Studies (In Vitro & In Vivo Models) Lead_Opt->Preclinical Select Candidate (this compound) Clinical Clinical Trials (Phase 1-3) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

A generalized workflow for the discovery of a targeted therapy like this compound.

Mechanism of Action

This compound is an irreversible third-generation EGFR inhibitor.[6] Its mechanism of action is centered on the covalent modification of the EGFR kinase domain.

  • Target Binding : The acrylamide moiety of this compound forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase. This irreversible binding permanently inactivates the enzyme.

  • Downstream Signaling Inhibition : By inactivating EGFR, this compound blocks the phosphorylation of the receptor and its downstream signaling proteins. This effectively shuts down key pro-survival and proliferative pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][7][8] Inhibition of EGFR phosphorylation at tyrosine residue 1068 and subsequent inhibition of AKT and ERK phosphorylation has been demonstrated in preclinical models.[5]

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth and survival. Mutations can lead to its constitutive activation, driving tumorigenesis. This compound acts by blocking this pathway at the receptor level.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., T790M) GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K This compound This compound Block X This compound->Block Block->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Transcription->Proliferation

This compound's inhibition of the mutant EGFR signaling cascade.

Synthesis Pathway

The specific, step-by-step synthesis process for this compound is proprietary and not detailed in publicly available scientific literature or patents. However, based on its chemical structure, a general retrosynthetic analysis can be performed. This compound, or N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide, is a complex molecule featuring a core aminopyrimidine scaffold.[9]

The synthesis would logically involve a multi-step process, likely culminating in the formation of the final acrylamide group. Key reactions would include nucleophilic aromatic substitutions to build the substituted pyrimidine core and an amidation reaction to attach the reactive acrylamide "warhead." The synthesis of analogous third-generation EGFR TKIs, such as osimertinib, often involves coupling a substituted aniline with a pyrimidine derivative, followed by a final acylation step.[10][11]

Chemical Structure of this compound

  • CAS Number : 1934259-00-3

  • Chemical Formula : C29H32ClN7O2

  • Molecular Weight : 546.07 g/mol [9]

Due to the proprietary nature of the synthesis, a detailed diagram cannot be provided.

Quantitative Data

Preclinical Potency and Selectivity

This compound demonstrates potent inhibition of clinically relevant EGFR mutations with significant selectivity over wild-type EGFR.

Target Enzyme / Cell LineIC50 (nM)Notes
Enzymatic Assays
EGFRT790M0.3[6]Acquired resistance mutation
EGFRL858R/T790M0.3[5]Double mutant
EGFRexon19del0.5[5]Sensitizing mutation
EGFRWT6.0[5][6]Wild-Type
Cell-Based Assays
NCI-H1975 (L858R/T790M)12[5]T790M positive cell line
PC-9 (exon19del)6[5]Sensitizing mutation cell line
HCC827 (exon19del)2[5]Sensitizing mutation cell line
A549 (EGFRWT)1541[5]Wild-Type cell line
Clinical Efficacy

Clinical trials have demonstrated the robust efficacy of this compound in its target patient populations.

Table 2: Phase 2b Study in EGFR T790M+ NSCLC (NCT03502850) [3]

Endpoint Result 95% Confidence Interval
Overall Response Rate (ORR) 68.8% 63.2% - 74.0%
Disease Control Rate (DCR) 92.4% 88.8% - 95.1%
Median Progression-Free Survival (PFS) 11.0 months 9.7 - 12.4 months
Median Duration of Response (DoR) 11.1 months 9.6 - 13.8 months

| CNS Overall Response Rate * | 65.9% | N/A |

*In patients with measurable CNS lesions.[5]

Table 3: Phase 3 Study vs. Gefitinib (First-Line EGFR+) (NCT04143607)

Endpoint This compound Gefitinib Hazard Ratio (95% CI)
Median PFS 20.7 months 9.7 months 0.44 (0.34 - 0.58)

| Median CNS PFS | 20.7 months | 7.1 months | N/A |

Clinical Safety and Tolerability

The safety profile of this compound is consistent with other EGFR TKIs. The most common treatment-related adverse events (TRAEs) are manageable.

Table 4: Common TRAEs (Phase 2b Study) [3]

Adverse Event All Grades Grade ≥3
Diarrhea 81.7% 13.0%
Anemia 32.6% 4.0%
Rash 29.9% 3.3%
Anorexia 28.2% N/A

| Hypokalemia | N/A | 4.3% |

Experimental Protocols

The following are generalized protocols for key preclinical assays based on methodologies described for third-generation EGFR TKIs.[12]

In Vitro Kinase Activity Assay
  • Objective : To determine the IC50 of this compound against various EGFR kinase mutants and wild-type EGFR.

  • Methodology :

    • Recombinant human EGFR kinase domains (WT, T790M, etc.) are used.

    • Kinase activity is typically measured using an enzyme-linked immunosorbent assay (ELISA) or radiometric assay (e.g., using [γ-³²P]ATP).

    • Enzymes are incubated with a specific substrate (e.g., a poly-Glu-Tyr peptide) and ATP in the presence of serially diluted this compound.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

    • The amount of phosphorylated substrate is quantified. For ELISA, this involves using an antibody specific to the phosphorylated substrate.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay
  • Objective : To determine the effect of this compound on the proliferation of NSCLC cell lines with different EGFR statuses.

  • Methodology :

    • NSCLC cells (e.g., NCI-H1975, PC-9, A549) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay such as MTT, MTS (e.g., Cell Counting Kit-8), or resazurin.

    • Absorbance or fluorescence is measured using a plate reader.

    • Data is normalized to the vehicle-treated control, and IC50 values are calculated from the resulting dose-response curves.

Western Blot Analysis for Phospho-EGFR
  • Objective : To confirm that this compound inhibits EGFR signaling within the cell.

  • Methodology :

    • Cells are treated with this compound at various concentrations for a specified time.

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein concentration in the lysates is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with BSA or non-fat milk) and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (p-AKT, p-ERK), and a loading control (e.g., GAPDH or β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the p-EGFR signal relative to total EGFR indicates target inhibition.

In Vivo Xenograft Tumor Model
  • Objective : To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology :

    • Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with human NSCLC cells (e.g., NCI-H1975).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and vehicle control groups.

    • This compound is administered orally once or twice daily at specified doses (e.g., 5-20 mg/kg).

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.

    • At the end of the study, the tumor growth inhibition (TGI) rate is calculated to determine efficacy.[12]

References

limertinib (ASK120067) chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Limertinib (ASK120067)

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as ASK120067, is a potent, orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[3][4] this compound has demonstrated significant clinical efficacy and a manageable safety profile in the treatment of non-small cell lung cancer (NSCLC), leading to its approval in China for patients with locally advanced or metastatic NSCLC with an EGFR T790M mutation.[3][5][6] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, preclinical and clinical data, and key experimental methodologies.

Chemical Structure and Properties

This compound is a small-molecule inhibitor belonging to the class of pyrimidine derivatives.[7] Its chemical structure features a core capable of forming a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, which confers its irreversible inhibitory activity.[4][8]

this compound (ASK120067) Chemical Structure

Figure 1. Chemical Structure of this compound (ASK120067).[9]

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
Alternate Names ASK120067, Aoyixin[5][10]
CAS Number 1934259-00-3[2][10]
Molecular Formula C₂₉H₃₂ClN₇O₂[2][7]
Molecular Weight 546.06 g/mol [2][10]
IUPAC Name N-(5-((5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide[7]
Solubility DMSO: ≥ 100 mg/mL (183.13 mM)[2][10]

Mechanism of Action

This compound is a third-generation EGFR-TKI designed to overcome resistance to earlier-generation inhibitors.[3][10] Its mechanism involves the irreversible and selective inhibition of mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletions and L858R substitution) and the T790M "gatekeeper" resistance mutation.[3][4]

The EGFR signaling pathway is crucial for cell proliferation, differentiation, and survival.[3] In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[3][11] First- and second-generation TKIs can effectively inhibit these sensitizing mutations, but patients often develop resistance, most commonly through the acquisition of a secondary T790M mutation in exon 20 of the EGFR gene.[3] This mutation increases the receptor's affinity for ATP, reducing the efficacy of competitive inhibitors.[3]

This compound covalently binds to the cysteine residue at position 797 (Cys797) within the ATP binding site of the EGFR kinase domain.[4][8] This irreversible binding effectively blocks EGFR phosphorylation and downstream signaling through pathways like PI3K/AKT and MAPK/ERK, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1][9] A key advantage of this compound is its high selectivity for mutant EGFR over wild-type EGFR (EGFR-WT), which is believed to contribute to its favorable safety profile by minimizing toxicities commonly associated with non-selective EGFR inhibition, such as rash and diarrhea.[1][10][12]

Recent studies have also shown that this compound exerts potent anti-tumor activity against EGFR exon 20 insertion (EGFR 20ins) mutations, which are generally resistant to first- and second-generation TKIs.[9]

Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Mutant_EGFR Mutant EGFR (Ex19del, L858R, T790M) EGF->Mutant_EGFR Activates P_EGFR Phosphorylated EGFR Mutant_EGFR->P_EGFR Autophosphorylation This compound This compound (ASK120067) This compound->Mutant_EGFR Irreversibly Inhibits (Covalent bond at Cys797) RAS_RAF_MEK RAS-RAF-MEK Pathway P_EGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT ERK ERK RAS_RAF_MEK->ERK AKT AKT PI3K_AKT->AKT Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacology

In vitro studies have demonstrated this compound's potent inhibitory activity against various EGFR mutations and its antiproliferative effects in NSCLC cell lines.

Table 2: In Vitro Kinase and Cellular IC₅₀ Values of this compound
Target / Cell LineEGFR Mutation StatusIC₅₀ (nM)Reference(s)
Kinase Assays
EGFR L858R/T790MDouble Mutant0.3[1][2]
EGFR T790MSingle Mutant0.5[1][2]
EGFR exon19delSensitizing Mutant0.5[1][2]
EGFR D770_N771insNPGExon 20 Insertion1.5[9]
EGFR WTWild-Type6.0[1][10]
Cell-Based Assays
HCC827exon19del2[1][2]
PC-9exon19del6[1][2]
NCI-H1975L858R/T790M12[1][2]
A431Wild-Type338[1]
LoVoWild-Type>1000[1]
A549Wild-Type1541[1]

In vivo studies using xenograft models of NSCLC have shown that oral administration of this compound leads to significant tumor regression by inhibiting EGFR signaling.[7][9]

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation, primarily in patients with advanced NSCLC harboring EGFR mutations.

Phase 2b Study in T790M-Positive NSCLC (NCT03502850)

This single-arm, open-label study evaluated the efficacy and safety of this compound in patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who had progressed after prior EGFR-TKI therapy.[5][13]

Table 3: Efficacy Results from the Phase 2b Study (NCT03502850)
EndpointAll Patients (N=301)Patients with CNS Metastases (N=99)Reference(s)
Objective Response Rate (ORR) 68.8% (95% CI: 63.2-74.0)64.6% (95% CI: 54.4-74.0)[5][13]
Disease Control Rate (DCR) 92.4% (95% CI: 88.8-95.1)N/A[5][13]
Median Progression-Free Survival (PFS) 11.0 months (95% CI: 9.7-12.4)9.7 months (95% CI: 5.9-11.6)[5][13]
Median Duration of Response (DoR) 11.1 months (95% CI: 9.6-13.8)9.6 months (95% CI: 8.1-15.2)[5][13]
Median Overall Survival (OS) Not Reached (95% CI: 19.7-NR)N/A[5][13]
Phase 3 Study in First-Line EGFR-Mutated NSCLC (NCT04143607)

This randomized, double-blind, phase 3 trial compared this compound with gefitinib as a first-line treatment for patients with locally advanced or metastatic NSCLC with EGFR-sensitizing mutations (exon 19 deletion or L858R).[14][15]

Table 4: Efficacy Results from the Phase 3 Study (NCT04143607)
EndpointThis compound (N=168)Gefitinib (N=169)Hazard Ratio (HR)Reference(s)
Median PFS 20.7 months9.7 months0.44 (95% CI: 0.34-0.58); p<0.0001[14][15]
Median CNS PFS 20.7 months7.1 months0.28 (95% CI: 0.10–0.82); p=0.0136[15][16]
Safety and Tolerability

Across clinical trials, this compound has demonstrated an acceptable and manageable safety profile.[5][14] The most common treatment-related adverse events (TRAEs) are consistent with the EGFR inhibitor class.

Table 5: Common Treatment-Related Adverse Events (TRAEs)
Adverse EventPhase 2b (Any Grade)Phase 2b (Grade ≥3)Phase 3 (Grade ≥3)Reference(s)
Diarrhea 81.7%13.0%N/A[5][13]
Anemia 32.6%4.0%N/A[5][13]
Rash 29.9%3.3%N/A[5][13]
Decreased Appetite 28.2%N/AN/A[6][13]
Hypokalemia N/A4.3%N/A[5][13]
Any Grade ≥3 TRAE 34.6%34.6%25%[5][14]

Pharmacokinetics

This compound is administered orally.[2] A study in healthy Chinese volunteers found that food intake affects its pharmacokinetics. Administration with food reduced the rate but increased the extent of absorption.[17] The geometric mean ratios (fed/fasted state) for Cmax and AUC were 145.5% and 145.4%, respectively.[17] this compound has an active metabolite, CCB4580030.[17]

Experimental Protocols

Detailed step-by-step protocols for preclinical assays are proprietary. However, the methodologies for the pivotal clinical trials are outlined below.

Protocol for Phase 2b Study (NCT03502850)

This was a multicenter, single-arm, open-label study conducted in China.[5][13]

protocol_phase2b cluster_workflow Phase 2b Clinical Trial Workflow (NCT03502850) start Patient Enrollment criteria Inclusion Criteria Locally advanced or metastatic NSCLC Centrally confirmed EGFR T790M mutation Progressed after 1st/2nd-gen EGFR-TKI start->criteria treatment This compound 160mg orally twice daily criteria->treatment followup Continue until disease progression or unacceptable toxicity treatment->followup endpoint Primary Endpoint Objective Response Rate (ORR) (assessed by IRC per RECIST 1.1) Secondary Endpoints DCR, PFS, DoR, OS, Safety followup->endpoint end Study Completion endpoint->end

Caption: Workflow for the Phase 2b clinical trial of this compound.

Protocol for Phase 3 Study (NCT04143607)

This was a multicenter, randomized, double-blind, double-dummy, positive-controlled trial conducted in China.[14][16]

protocol_phase3 cluster_workflow Phase 3 Clinical Trial Workflow (NCT04143607) cluster_arms start Patient Enrollment criteria Inclusion Criteria Treatment-naïve Locally advanced or metastatic NSCLC EGFR-sensitizing mutation (Ex19del or L858R) start->criteria randomize Randomization (1:1) criteria->randomize armA Arm A: This compound 80mg BID + Gefitinib Placebo QD randomize->armA armB Arm B: Gefitinib 250mg QD + this compound Placebo BID randomize->armB endpoint Primary Endpoint Progression-Free Survival (PFS) (assessed by IRC) Secondary Endpoints OS, ORR, DoR, Safety armA->endpoint armB->endpoint end Final Analysis endpoint->end

Caption: Workflow for the Phase 3 clinical trial of this compound vs. Gefitinib.

Conclusion

This compound (ASK120067) is a highly effective third-generation EGFR-TKI with a well-defined mechanism of action and a strong clinical profile. It demonstrates potent activity against EGFR-sensitizing and T790M resistance mutations, as well as promising efficacy in patients with CNS metastases.[5][15] With superior progression-free survival compared to first-generation TKIs in the first-line setting and robust efficacy in the second-line T790M-positive setting, this compound represents a significant therapeutic option for patients with EGFR-mutated NSCLC.[13][14] Its manageable safety profile further supports its clinical utility in this patient population.[5][14]

References

Limertinib's Inhibition of Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limertinib (ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) with EGFR mutations, including the T790M resistance mutation.[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its inhibition of downstream signaling pathways. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling cascades to support further research and drug development efforts.

Mechanism of Action

This compound is an orally active and potent inhibitor of EGFR, particularly targeting sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation that emerges after treatment with first- and second-generation EGFR TKIs.[1][3] Its mechanism of action involves the covalent modification of the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its catalytic activity.[2] This targeted inhibition blocks the autophosphorylation of EGFR and subsequently abrogates the activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2]

Downstream Signaling Pathway Inhibition

The binding of ligands to EGFR triggers its dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades. The two primary pathways implicated in EGFR-driven tumorigenesis are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. This compound effectively suppresses these pathways by inhibiting the initial phosphorylation of EGFR.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Upon EGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation. Preclinical studies have shown that this compound treatment leads to a significant reduction in the phosphorylation of AKT, indicating a potent inhibition of this pathway.

RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is another key signaling cascade downstream of EGFR that regulates cell proliferation, differentiation, and survival. Activated EGFR recruits adaptor proteins like Grb2 and Shc, which in turn activate the GTPase RAS. RAS then activates a cascade of protein kinases: RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the expression of genes involved in cell cycle progression. This compound has been demonstrated to effectively inhibit the phosphorylation of ERK in a dose-dependent manner in EGFR-mutant cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutations and its anti-proliferative effects on different NSCLC cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
EGFRT790M0.3
EGFRWT6.0

Data sourced from Selleck Chemicals.[4]

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM)
BaF3-EGFR insNPGEGFR exon 20 insertionNot specified

Data interpretation from a preclinical study on EGFR exon 20 insertion mutations.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Western Blot Analysis for Phosphorylated Proteins

Objective: To determine the effect of this compound on the phosphorylation status of EGFR and its downstream effectors, AKT and ERK.

Protocol:

  • Cell Culture and Treatment: Plate NSCLC cells (e.g., BaF3-EGFR insNPG) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Cell Viability Assay (MTT or CCK-8)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight. The optimal seeding density should be determined empirically for each cell line.[5][6]

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 48-72 hours.[7]

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CCK-8 Assay:

    • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by plotting the data using a non-linear regression model.

Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Grb2_SOS Grb2/SOS EGFR->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_PI3K Proliferation & Survival mTOR->Proliferation_Survival_PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_RAS Proliferation & Survival ERK->Proliferation_Survival_RAS This compound This compound This compound->EGFR

Caption: EGFR signaling pathways and the inhibitory action of this compound.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-EGFR, p-AKT, p-ERK) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Caption: A typical workflow for Western Blot analysis.

Potential Resistance Mechanisms

Despite the efficacy of third-generation EGFR TKIs like this compound, acquired resistance can eventually develop. Understanding these mechanisms is crucial for developing subsequent lines of therapy. Based on observations with other third-generation inhibitors, potential resistance mechanisms to this compound may include:

  • On-target resistance:

    • Acquisition of new EGFR mutations: Novel mutations in the EGFR kinase domain that prevent this compound binding.

  • Off-target resistance (Bypass Signaling):

    • Activation of alternative signaling pathways: Upregulation of other receptor tyrosine kinases (e.g., MET, HER2) can reactivate downstream pathways like PI3K/AKT or MAPK, bypassing the EGFR blockade.[8]

    • Mutations in downstream signaling components: Alterations in genes such as KRAS, BRAF, or PIK3CA can lead to constitutive activation of these pathways, rendering the cells independent of EGFR signaling.

    • Histological transformation: The transformation of NSCLC to other histological subtypes, such as small cell lung cancer, which is not dependent on EGFR signaling.

Further research into the specific resistance mechanisms that emerge after this compound treatment will be essential for the development of effective combination therapies and next-generation inhibitors.

References

Limertinib's Interaction with EGFR C797S: A Technical Overview of Binding Kinetics and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding kinetics of limertinib (ASK120067) to the Epidermal Growth Factor Receptor (EGFR), with a particular focus on the C797S resistance mutation. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available preclinical data, outlines detailed experimental methodologies for assessing binding kinetics, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action and the challenges posed by this critical resistance mutation.

Executive Summary

This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations.[1][2] Like other third-generation inhibitors, this compound's mechanism of action involves the formation of a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[3][4][5] This irreversible inhibition is crucial for its potency against sensitizing and T790M resistance mutations.

The emergence of the C797S mutation, where cysteine is substituted by serine at position 797, represents a major clinical challenge. This substitution prevents the formation of the covalent bond, thereby conferring resistance to this compound and other third-generation EGFR TKIs.[6][7][8] While specific quantitative binding kinetics data for this compound with the EGFR C797S mutant are not extensively available in public literature, the foundational mechanism of covalent inhibition allows for a clear inference of significantly reduced affinity and efficacy. This guide will present the known inhibitory activities of this compound against other key EGFR mutations and detail the experimental protocols used to determine such binding kinetics.

Quantitative Analysis of this compound's Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against various EGFR mutations, providing a baseline for its potency and selectivity. The absence of data for the C797S mutation underscores the current research gap and the inherent difficulty in targeting this resistant form with covalent inhibitors.

EGFR MutantIC50 (nM)Reference
EGFRL858R/T790M0.3[9]
EGFRT790M0.5[9]
EGFRexon19del0.5[9]
EGFRWT6.0[9]
EGFRD770_N771insNPGData not quantified, but potent inhibition demonstrated[4][5]
EGFRC797S Data not publicly available

Binding Mechanism and the Impact of C797S Mutation

This compound's chemical structure includes a reactive acrylamide group that specifically targets the thiol group of the cysteine residue at position 797 within the ATP binding pocket of EGFR. This interaction leads to the formation of a stable, covalent bond, effectively locking the inhibitor in place and preventing ATP from binding, thus inhibiting the kinase activity of the receptor.

The C797S mutation replaces the nucleophilic cysteine with a less reactive serine. The hydroxyl group of serine is unable to form a covalent bond with the acrylamide warhead of this compound. This loss of covalent interaction dramatically reduces the inhibitor's binding affinity and residence time, rendering it ineffective at clinically achievable concentrations.

Visualizing EGFR Signaling and this compound's Mechanism

The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of this compound, highlighting the critical role of the C797 residue.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits (covalent bond with C797)

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Determining Binding Kinetics

The following are detailed methodologies for key experiments used to characterize the binding kinetics of small molecule inhibitors like this compound to their target kinases.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It provides quantitative information on association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).

Protocol Outline:

  • Chip Preparation:

    • A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Recombinant human EGFR protein (wild-type or mutant) is immobilized on the activated sensor surface via amine coupling.

    • Remaining active esters are deactivated with ethanolamine.

  • Binding Analysis:

    • A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP), are injected over the sensor surface.

    • The association of this compound to the immobilized EGFR is monitored in real-time by measuring the change in the SPR signal.

    • Following the association phase, running buffer without the inhibitor is flowed over the chip to monitor the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

SPR_Workflow Start Start Chip_Activation Activate Sensor Chip (EDC/NHS) Start->Chip_Activation Immobilization Immobilize EGFR Protein Chip_Activation->Immobilization Blocking Block Surface (Ethanolamine) Immobilization->Blocking Analyte_Injection Inject this compound (Multiple Concentrations) Blocking->Analyte_Injection Association Measure Association Analyte_Injection->Association Dissociation Measure Dissociation Association->Dissociation Data_Analysis Analyze Sensorgrams (Determine kon, koff, KD) Dissociation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol Outline:

  • Sample Preparation:

    • Purified EGFR protein is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

    • Both protein and inhibitor must be in identical, well-matched buffer solutions to minimize heats of dilution.

  • Titration:

    • A series of small, precise injections of this compound are made into the sample cell containing the EGFR protein.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters of the interaction.

Mass Spectrometry (MS) for Covalent Inhibition

For covalent inhibitors, mass spectrometry can be used to confirm covalent bond formation and to determine the kinetics of this irreversible interaction.

Protocol Outline:

  • Incubation:

    • EGFR protein is incubated with this compound at various concentrations and for different time points.

  • Sample Preparation for MS:

    • The reaction is quenched at each time point.

    • The protein-inhibitor adduct is separated from the unbound inhibitor.

    • For intact protein analysis, the sample is desalted. For peptide mapping, the protein is digested with a protease (e.g., trypsin).

  • MS Analysis:

    • The mass of the intact protein or the modified peptide is determined using a high-resolution mass spectrometer.

    • An increase in mass corresponding to the molecular weight of this compound confirms covalent binding.

  • Kinetic Analysis:

    • The rate of formation of the covalent adduct is measured over time to determine the second-order rate constant (k_inact/K_I), which is a measure of covalent modification efficiency.

Conclusion

This compound is a potent third-generation EGFR TKI effective against NSCLC with activating and T790M mutations due to its covalent binding mechanism. However, the emergence of the EGFR C797S mutation abrogates this covalent interaction, leading to drug resistance. While direct quantitative binding data for this compound and EGFR C797S is not widely published, the mechanism of resistance is well-understood and presents a significant hurdle for all third-generation covalent inhibitors. The development of fourth-generation, non-covalent inhibitors or alternative strategies is crucial to overcome this resistance mechanism. The experimental protocols detailed herein provide a robust framework for the continued investigation of inhibitor-kinase interactions and the development of next-generation therapeutics.

References

Foundational Research on Limertinib's Covalent Binding Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research concerning the covalent binding mechanism of limertinib (ASK120067), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is designed to overcome resistance to earlier-generation EGFR TKIs, particularly in non-small cell lung cancer (NSCLC) harboring the T790M mutation.

Introduction to this compound and its Target

This compound is an orally active, irreversible EGFR-TKI that demonstrates high potency and selectivity for mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletions and L858R) and the key resistance mutation, T790M.[1][2][3] The T790M "gatekeeper" mutation enhances the affinity of the EGFR kinase domain for ATP, which reduces the efficacy of first and second-generation TKIs that act as competitive inhibitors.[4] Third-generation inhibitors like this compound are engineered to form a covalent bond with a specific cysteine residue in the ATP-binding site of EGFR, leading to permanent inactivation of the receptor and its downstream signaling pathways.

Covalent Binding Mechanism of this compound

The cornerstone of this compound's mechanism of action is its ability to form an irreversible covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[5] This covalent linkage is achieved through a Michael addition reaction, where the nucleophilic thiol group of the Cys797 side chain attacks the electrophilic acrylamide "warhead" of this compound.

In addition to this covalent interaction, computational modeling suggests that the aminopyrimidine moiety of this compound forms hydrogen bonds with the hinge residue Met793, further stabilizing its position within the binding pocket and ensuring optimal orientation for the covalent reaction to occur.[5]

cluster_binding This compound Binding to EGFR cluster_interactions Key Interactions This compound This compound (Acrylamide Moiety) Cys797 Cysteine 797 (Nucleophilic Thiol) This compound->Cys797 Covalent Bond Formation (Michael Addition) Met793 Methionine 793 (Hinge Residue) This compound->Met793 Hydrogen Bonding EGFR_pocket EGFR ATP Binding Pocket

Diagram of this compound's Key Interactions with EGFR.

Quantitative Analysis of this compound's Potency

The potency of this compound has been evaluated through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50) against different EGFR variants and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (IC50)

TargetIC50 (nM)
EGFRT790M0.3[1][6]
EGFRL858R/T790M0.3[1]
EGFRexon19del0.5[1]
EGFRWT6.0[1][6]
EGFRD770_N771insNPG1.5[3]

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines (IC50)

Cell LineEGFR Mutation StatusIC50 (nM)
NCI-H1975L858R/T790M12[1]
PC-9exon19del6[1]
HCC827exon19del2[1]
A431Wild-Type338[1]
LoVoWild-Type>1000[1]
A549Wild-Type1541[1]

While IC50 values provide a measure of overall inhibitory potency, a more detailed understanding of covalent inhibitors requires the determination of kinetic parameters such as the maximal rate of inactivation (kinact) and the reversible binding affinity (KI). The ratio kinact/KI represents the efficiency of covalent bond formation.[7][8] At present, specific kinact and KI values for this compound are not publicly available in the reviewed literature.

Experimental Protocols

EGFR Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against EGFR kinase activity.

cluster_workflow Kinase Inhibition Assay Workflow prep Prepare Reagents: - Kinase Buffer - EGFR Enzyme - this compound (serial dilutions) - ATP - Substrate pre_inc Pre-incubation: Incubate EGFR enzyme with This compound dilutions prep->pre_inc initiate Initiate Reaction: Add ATP and substrate to start the kinase reaction pre_inc->initiate detect Detection: Measure signal (e.g., fluorescence, luminescence) over time initiate->detect analyze Data Analysis: Calculate IC50 values detect->analyze

Workflow for an EGFR Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, and DTT). Prepare serial dilutions of this compound in a suitable solvent like DMSO. Prepare solutions of recombinant human EGFR enzyme, ATP, and a suitable substrate (e.g., a tyrosine-containing peptide).

  • Enzyme and Inhibitor Pre-incubation: In a multi-well plate, add the EGFR enzyme to the reaction buffer. Add the serially diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Signal Detection: Incubate the plate at a controlled temperature (e.g., 30°C) and measure the reaction progress over time. The detection method will depend on the assay format, common methods include fluorescence resonance energy transfer (FRET), luminescence-based ADP detection, or ELISA.

  • Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Determination of kinact and KI for Covalent Inhibitors (General Protocol)

This protocol describes a common method for determining the kinetic parameters of irreversible inhibitors.

cluster_workflow kinact/KI Determination Workflow incubation Time-course Incubation: Incubate enzyme with multiple concentrations of inhibitor sampling Sampling: Take aliquots at various time points incubation->sampling activity_assay Residual Activity Assay: Measure remaining enzyme activity in each aliquot sampling->activity_assay kobs Calculate kobs: Plot % activity vs. time for each inhibitor concentration to get kobs activity_assay->kobs kinact_ki Determine kinact and KI: Plot kobs vs. inhibitor concentration kobs->kinact_ki

General Workflow for Determining kinact and KI.

Methodology:

  • Time-dependent Incubation: Incubate the target enzyme (EGFR) with various concentrations of the covalent inhibitor (this compound) over a time course.

  • Measurement of Residual Activity: At different time points, take aliquots from each inhibitor concentration and measure the remaining enzyme activity using a suitable kinase assay.

  • Calculation of kobs: For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The negative slope of this line gives the observed rate of inactivation (kobs).

  • Determination of kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine the kinact (the maximum rate of inactivation at saturating inhibitor concentrations) and KI (the inhibitor concentration at which the inactivation rate is half-maximal).

Mass Spectrometry for Confirmation of Covalent Binding

Intact protein mass spectrometry can be used to confirm the covalent modification of EGFR by this compound.

Methodology:

  • Incubation: Incubate the purified EGFR protein with and without this compound.

  • Sample Preparation: Remove excess, unbound inhibitor.

  • Mass Analysis: Analyze the samples using a mass spectrometer (e.g., ESI-Q-TOF).

  • Data Interpretation: A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound indicates the formation of a covalent adduct.

Downstream Signaling Pathways Affected by this compound

By irreversibly inhibiting EGFR, this compound effectively blocks the activation of its downstream signaling cascades, which are crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

cluster_pathway EGFR Downstream Signaling cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_cellular_effects Cellular Effects This compound This compound EGFR Mutant EGFR (e.g., T790M) This compound->EGFR Inhibits RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival mTOR->Metastasis

EGFR Downstream Signaling Pathways Inhibited by this compound.

Conclusion

This compound is a potent, third-generation EGFR-TKI that effectively overcomes resistance mediated by the T790M mutation through its covalent binding mechanism. Foundational research has established its high affinity for mutant EGFR and its ability to irreversibly inhibit the kinase by forming a covalent bond with Cys797. This leads to the suppression of critical downstream signaling pathways, ultimately inhibiting cancer cell growth and survival. Further research to determine the specific kinetic parameters (kinact and KI) of this compound would provide a more complete quantitative understanding of its covalent mechanism and could aid in the development of future targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Limertinib In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in the EGFR gene, which are prevalent in non-small cell lung cancer (NSCLC).[1][2][3] As a potent and irreversible inhibitor, this compound shows high selectivity for the T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][4] This document provides detailed protocols for assessing the in vitro efficacy of this compound through cell viability assays, along with its mechanism of action and relevant signaling pathways.

This compound works by blocking the phosphorylation of the EGFR at tyrosine residue 1068, which in turn inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the AKT and ERK pathways.[5][6] By selectively targeting mutant forms of EGFR, this compound effectively suppresses the growth of cancer cells harboring these mutations while minimizing damage to healthy cells.[1]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various NSCLC cell lines, demonstrating its potent anti-proliferative activity.

Cell LineEGFR Mutation StatusIC50 (nM)Reference
NCI-H1975L858R/T790M12[5]
PC-9exon 19 deletion6[5]
HCC827exon 19 deletion2[5]
A431Wild-Type338[5]
LoVoWild-Type>1000[5]
A549Wild-Type1541[5]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound.

Limertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (e.g., T790M) AKT AKT EGFR->AKT ERK ERK EGFR->ERK This compound This compound This compound->EGFR Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

This compound inhibits mutant EGFR signaling.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • NCI-H1975 (EGFR L858R/T790M)

    • PC-9 (EGFR exon 19 deletion)

    • HCC827 (EGFR exon 19 deletion)

  • Culture Medium:

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells upon reaching 70-80% confluency.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Complete culture medium

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Experimental Workflow

The following diagram outlines the workflow for the this compound in vitro cell viability assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (NCI-H1975, PC-9, HCC827) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Limertinib_Treatment 3. This compound Treatment (Serial Dilutions) Cell_Seeding->Limertinib_Treatment Incubation_72h 4. Incubation (72 hours) Limertinib_Treatment->Incubation_72h MTT_Addition 5. MTT Addition (4 hours incubation) Incubation_72h->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis

Workflow for this compound Cell Viability Assay.

References

Application Notes and Protocols for Determining Limertinib IC50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been specifically designed to target the EGFR T790M mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[3][4] this compound has demonstrated potent and selective inhibitory activity against EGFR mutants while sparing wild-type EGFR, making it a promising therapeutic agent.[1][5] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with data presentation and visualization of the relevant signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been evaluated across a panel of cancer cell lines with varying EGFR mutation statuses. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeEGFR Mutation StatusThis compound IC50 (nM)
NCI-H1975NSCLCL858R/T790M12
PC-9NSCLCexon 19 deletion6
HCC827NSCLCexon 19 deletion2
A431Epidermoid CarcinomaWild-Type338 - 1541
LoVoColorectal AdenocarcinomaWild-Type338 - 1541
A549NSCLCWild-Type338 - 1541

Table 1: this compound IC50 values in various cancer cell lines. Data sourced from[1][2]

In in vitro kinase assays, this compound has shown potent inhibition of EGFR L858R/T790M and EGFR T790M resistant mutants with IC50 values of 0.3 nM and 0.5 nM, respectively.[1][2] It also potently inhibits the EGFR exon 19 deletion sensitizing mutant with an IC50 of 0.5 nM.[1][2] The IC50 against wild-type EGFR is 6.0 nM.[1][5]

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and differentiation.[6][7] In cancer cells with activating EGFR mutations, this pathway is constitutively active, leading to uncontrolled cell division. This compound specifically targets mutant EGFR, thereby blocking downstream signaling cascades.

EGFR Signaling Pathway

The binding of a ligand, such as epidermal growth factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[8] This activation initiates several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which promote cell proliferation and survival.[8][9]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->EGFR Inhibits

Caption: EGFR Signaling Pathway and this compound Inhibition.

HER2 Signaling Pathway

This compound's primary target is EGFR (HER1), a member of the ErbB family of receptor tyrosine kinases, which also includes HER2, HER3, and HER4.[10] HER2 can form heterodimers with other ErbB family members, including EGFR, leading to potent downstream signaling.[11] While this compound is selective for EGFR, understanding the broader context of HER2 signaling is important, as crosstalk between these pathways can influence drug resistance.[11]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2 HER2 P P HER2->P Dimerization & Phosphorylation HER3 HER3 HER3->P PI3K PI3K P->PI3K Activates AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival

Caption: Simplified HER2 Signaling Pathway.

Experimental Protocols

The following protocols provide a detailed methodology for determining the IC50 of this compound in adherent cancer cell lines.

Experimental Workflow for IC50 Determination

The overall workflow for determining the IC50 of this compound involves cell culture, treatment with a serial dilution of the compound, assessment of cell viability, and data analysis to calculate the IC50 value.

IC50_Workflow Start Start Cell_Culture 1. Seed Cells in 96-well Plate Start->Cell_Culture Incubate_24h 2. Incubate for 24h (Adhesion) Cell_Culture->Incubate_24h Drug_Treatment 3. Treat with this compound Serial Dilutions Incubate_24h->Drug_Treatment Incubate_72h 4. Incubate for 72h Drug_Treatment->Incubate_72h Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT) Incubate_72h->Viability_Assay Measure_Absorbance 6. Measure Absorbance Viability_Assay->Measure_Absorbance Data_Analysis 7. Analyze Data and Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for IC50 Determination.

Protocol 1: Cell Culture and Seeding
  • Cell Line Maintenance: Culture cancer cell lines (e.g., NCI-H1975, PC-9, HCC827) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in fresh growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

  • Adhesion: Incubate the plate for 24 hours to allow the cells to adhere to the bottom of the wells.

Protocol 2: this compound Treatment
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Serial Dilutions:

    • On the day of the experiment, prepare a series of working solutions of this compound by performing serial dilutions from the stock solution in a complete growth medium.

    • A typical 2-fold or 3-fold dilution series is recommended to cover a wide range of concentrations (e.g., 0.01 nM to 10 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells of the 96-well plate containing the adhered cells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells in triplicate.

  • Incubation: Incubate the treated plates for 72 hours under standard cell culture conditions.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Filter sterilize the solution and store it at 4°C, protected from light.

  • MTT Addition:

    • After the 72-hour incubation with this compound, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Protocol 4: Data Analysis and IC50 Calculation
  • Data Normalization:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Express the cell viability as a percentage of the vehicle-treated control cells:

      • % Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) x 100

  • Dose-Response Curve:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). GraphPad Prism or similar software is recommended for this analysis.

  • IC50 Determination: The IC50 value is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.

Conclusion

These application notes and protocols provide a comprehensive guide for determining the IC50 of this compound in various cancer cell lines. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the further understanding and development of this targeted cancer therapy. The provided diagrams offer a visual representation of the underlying biological pathways and experimental procedures, facilitating a deeper comprehension of this compound's mechanism of action and its evaluation.

References

Application Notes and Protocols for Western Blot Analysis of p-EGFR Inhibition by Limertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is a potent, orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target both sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[2][3] The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][4] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[4][5] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3]

This compound irreversibly binds to the kinase domain of EGFR, inhibiting its autophosphorylation and subsequent downstream signaling, thereby impeding tumor growth.[1][6] Western blotting is a fundamental technique used to assess the efficacy of inhibitors like this compound by quantifying the reduction in the phosphorylation of EGFR (p-EGFR) at specific tyrosine residues, such as Tyr1068, in response to treatment.[1][3]

EGFR Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of this compound. Upon binding of a ligand like EGF, the EGFR receptor dimerizes and autophosphorylates, activating downstream pathways like RAS-MAPK and PI3K-AKT that lead to cell proliferation and survival. This compound acts as a kinase inhibitor, blocking this autophosphorylation step.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding & Dimerization EGFR_active p-EGFR (active) EGFR_inactive->EGFR_active Autophosphorylation RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR_active Inhibition

Caption: EGFR signaling pathway and the inhibitory point of this compound.

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutations and its effect on cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

EGFR MutantIC50 (nM)
EGFRL858R/T790M0.3
EGFRT790M0.5
EGFRexon19del0.5
EGFRWT6.0

Data sourced from MedchemExpress and Selleck Chemicals.[1][6]

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM)
NCI-H1975L858R/T790M12
PC-9exon19del6
HCC827exon19del2
A431Wild-Type338
LoVoWild-Type>1000
A549Wild-Type1541

Data sourced from MedchemExpress.[1]

Detailed Experimental Protocol: Western Blot for p-EGFR Inhibition by this compound

This protocol provides a detailed methodology for assessing the inhibition of EGFR phosphorylation by this compound in a cancer cell line (e.g., NCI-H1975).

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. Sample Preparation C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (Blotting) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation G->H I 9. Secondary Antibody Incubation H->I J 10. Detection I->J K 11. Data Analysis J->K

Caption: A typical workflow for a Western blot experiment.

Materials and Reagents

  • Cell Line: NCI-H1975 (EGFR L858R/T790M mutant) or other appropriate cell line.

  • This compound (ASK120067): Prepare stock solutions in DMSO.

  • Epidermal Growth Factor (EGF): For stimulating EGFR phosphorylation.

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: 4-20% polyacrylamide gels are recommended.[4]

  • Transfer Buffer

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7]

  • Primary Antibodies:

    • Rabbit anti-phospho-EGFR (Tyr1068)

    • Rabbit anti-total EGFR

    • Mouse or Rabbit anti-β-actin (as a loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System: Chemiluminescence imager.

Protocol

  • Cell Culture and Treatment:

    • Culture NCI-H1975 cells in appropriate media until they reach 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[4]

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a predetermined duration (e.g., 2 to 24 hours).[1][4] Include a vehicle control (DMSO).

    • Following inhibitor treatment, stimulate the cells with 50-100 ng/mL of EGF for 15-30 minutes at 37°C to induce EGFR phosphorylation.[3][4]

  • Cell Lysis:

    • Place the culture plates on ice and aspirate the media.

    • Wash the cells twice with ice-cold PBS.[4]

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

    • Incubate on ice for 30 minutes with occasional vortexing.[4]

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein extract) to a new pre-chilled tube.[4]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[4]

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4]

  • SDS-PAGE:

    • Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel.[4]

    • Run the gel at 100-150V until the dye front reaches the bottom.[4]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[4]

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommended dilutions (typically 1:1000).[8][9]

    • Incubate the membrane with the primary antibody (anti-p-EGFR or anti-total EGFR) overnight at 4°C with gentle agitation.[4][8]

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.[4]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST, typically 1:2000 to 1:10,000) for 1 hour at room temperature.[7][8]

    • Wash the membrane three times for 10 minutes each with TBST.[4]

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To detect total EGFR or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed.

    • After imaging for p-EGFR, wash the membrane and incubate with a stripping buffer.

    • Block the membrane again and proceed with the primary antibody incubation for total EGFR, followed by the loading control (β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-EGFR signal to the total EGFR signal for each sample.

    • Further normalize to the loading control (β-actin) to account for any variations in protein loading.

    • Plot the normalized p-EGFR levels against the concentration of this compound to determine the extent of inhibition. A dose-dependent decrease in p-EGFR levels is expected.[3]

References

Application Notes and Protocols for Establishing Limertinib-Resistant NSCLC Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the T790M resistance mutation, in non-small cell lung cancer (NSCLC).[1][2] As with other targeted therapies, acquired resistance is a significant clinical challenge. The development of this compound-resistant NSCLC cell line models is crucial for understanding the molecular mechanisms of resistance, identifying new therapeutic targets, and evaluating novel treatment strategies. These application notes provide detailed protocols for establishing and characterizing this compound-resistant NSCLC cell lines.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound against sensitive NSCLC cell lines and provide representative data for osimertinib, a comparable third-generation EGFR TKI, to illustrate the expected fold change in IC50 upon the development of resistance.

Table 1: this compound IC50 Values in EGFR-Mutant NSCLC Cell Lines

Cell LineEGFR Mutation StatusThis compound IC50 (nM)
NCI-H1975L858R/T790M12
PC-9exon 19 deletion6
HCC827exon 19 deletion2
Data sourced from MedchemExpress.[1]

Table 2: Representative IC50 Values for Parental and Osimertinib-Resistant NSCLC Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Change
H19754.956.09 - 6.81~1.2-1.4
HCC827Varies>1.5Varies
Data is illustrative and based on studies with osimertinib, which has a similar mechanism of action. Actual values for this compound may vary.[3][4]

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway and this compound Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits (T790M Mutant)

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Establishing Resistant Cell Lines

Workflow start Parental NSCLC Cell Line (e.g., NCI-H1975) ic50_initial Determine Initial this compound IC50 start->ic50_initial culture Continuous Culture with Escalating this compound Concentrations ic50_initial->culture monitoring Monitor Cell Viability and Morphology culture->monitoring Weeks to Months monitoring->culture Increase Dose ic50_resistant Determine IC50 of Resistant Population monitoring->ic50_resistant characterization Molecular Characterization of Resistant Cells ic50_resistant->characterization end Established this compound- Resistant Cell Line characterization->end

Caption: Workflow for generating and characterizing this compound-resistant NSCLC cell lines.

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant NSCLC Cell Lines

This protocol describes the generation of this compound-resistant cell lines using a dose-escalation method.

Materials:

  • EGFR-mutant NSCLC cell line (e.g., NCI-H1975, PC-9, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (ASK120067)

  • DMSO (for this compound stock solution)

  • Cell culture flasks, plates, and other consumables

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental NSCLC cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay to determine the IC50 value.

  • Initiate long-term culture:

    • Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the determined IC50.

    • Maintain the cells in a standard cell culture incubator (37°C, 5% CO2).

    • Replace the medium with fresh this compound-containing medium every 2-3 days.

  • Dose escalation:

    • Once the cells recover and resume proliferation, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increments).[3]

    • Monitor the cells for signs of recovery and stable growth at each new concentration before proceeding to the next dose increase. This process can take several months.

  • Establishment of the resistant line:

    • Continue the dose escalation until the cells can proliferate in a high concentration of this compound (e.g., 1-2 µM).[3]

    • At this point, the cell line is considered resistant.

  • Characterization and maintenance:

    • Determine the IC50 of the established resistant cell line to confirm the degree of resistance.

    • Cryopreserve aliquots of the resistant cell line at various passages.

    • Maintain the resistant cell line in a continuous culture with a maintenance dose of this compound to preserve the resistant phenotype.

Protocol 2: Western Blot Analysis of EGFR Pathway Activation

This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

  • Parental and this compound-resistant NSCLC cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.[5]

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[6]

Protocol 3: Detection of MET Amplification by Fluorescence In Situ Hybridization (FISH)

This protocol provides a general workflow for detecting MET gene amplification.

Materials:

  • Parental and this compound-resistant NSCLC cells

  • Slides for cell preparation

  • Fixation and permeabilization reagents

  • MET and CEN7 (chromosome 7 centromere) DNA probes

  • Hybridization buffer

  • Wash buffers

  • DAPI counterstain

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Prepare slides with fixed cells.

  • Denaturation and Hybridization:

    • Denature the cellular DNA and the DNA probes.

    • Apply the probes to the slides and incubate overnight in a humidified chamber to allow for hybridization.

  • Washing:

    • Wash the slides to remove unbound probes.

  • Counterstaining and Imaging:

    • Apply DAPI to stain the cell nuclei.

    • Visualize the signals using a fluorescence microscope.

  • Analysis:

    • Count the number of MET (red) and CEN7 (green) signals in a defined number of cells.

    • Calculate the MET/CEN7 ratio to determine if there is gene amplification. A high MET/CEN7 ratio is indicative of amplification.[7]

Protocol 4: Detection of EGFR C797S Mutation by Droplet Digital PCR (ddPCR)

This protocol outlines the detection of the EGFR C797S mutation, a common resistance mechanism to third-generation EGFR TKIs.

Materials:

  • Genomic DNA extracted from parental and this compound-resistant NSCLC cells

  • ddPCR supermix

  • EGFR C797S and wild-type specific primers and probes

  • Droplet generator and reader

Procedure:

  • Reaction Setup:

    • Prepare the ddPCR reaction mix containing the genomic DNA, supermix, and primer/probe sets.

  • Droplet Generation:

    • Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator.

  • PCR Amplification:

    • Perform PCR amplification on the droplets.

  • Droplet Reading and Analysis:

    • Read the fluorescence of each droplet to determine the number of positive (containing the target DNA) and negative droplets.

    • The system calculates the concentration of the mutant and wild-type alleles, allowing for the quantification of the C797S mutation.[8][9]

References

Application Notes and Protocols for Limertinib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific EGFR mutations that confer resistance to earlier-generation TKIs in non-small cell lung cancer (NSCLC).[1][2] Notably, this compound shows potent activity against the T790M "gatekeeper" mutation and various exon 20 insertion mutations, which are notoriously difficult to treat.[2][3] Preclinical studies utilizing mouse xenograft models have been instrumental in evaluating the in vivo efficacy of this compound, demonstrating its potential as a therapeutic agent.[3] These application notes provide detailed protocols and compiled data for the administration of this compound in mouse xenograft models based on published preclinical research.

Mechanism of Action

This compound selectively and irreversibly binds to the kinase domain of mutant EGFR, including sensitizing mutations (e.g., exon 19 deletions and L858R), the T790M resistance mutation, and exon 20 insertion mutations.[2][3] This binding blocks the autophosphorylation of EGFR and downstream activation of pro-survival signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and inducing apoptosis.[3]

EGFR Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Mutant EGFR (e.g., Exon 20 Insertion) EGF->EGFR Binds pEGFR p-EGFR (Inactive) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis

Caption: this compound inhibits mutant EGFR signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo administration details of this compound in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound
Cell Line/TargetEGFR Mutation StatusThis compound IC₅₀ (nM)
BaF3-EGFR insNPGExon 20 (D770_N771insNPG)1.5
NCI-H1975L858R/T790M12
PC-9Exon 19 deletion2
HCC827Exon 19 deletion6

Data compiled from Zhang T, et al. (2022).[2]

Table 2: this compound Administration in Mouse Xenograft Models
Xenograft ModelMouse StrainTreatment GroupDosage and ScheduleAdministration RouteOutcome
BaF3-EGFR insNPGNude MiceThis compound15 mg/kg/dayOralSignificant tumor regression
BaF3-EGFR insNPGNude MiceThis compound25 mg/kg/dayOralSignificant tumor regression
BaF3-EGFR insNPGNude MiceThis compound50 mg/kg/dayOralSignificant tumor regression
BaF3-EGFR insNPGNude MiceErlotinib50 mg/kg/dayOral-
BaF3-EGFR insNPGNude MiceVehicle Control-Oral-

Data compiled from Tong L, et al. (2022).[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol describes the preparation of a this compound solution for oral administration in xenograft studies.

Materials:

  • This compound (ASK120067) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween80

  • Deionized water (ddH₂O) or Corn oil

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure (Aqueous Formulation):

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved.

  • For a 1 mL final working solution, add 50 µL of the this compound DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • The mixed solution should be used immediately for administration.

Procedure (Corn Oil Formulation):

  • Prepare a stock solution of this compound in DMSO (e.g., 13 mg/mL).

  • For a 1 mL final working solution, add 50 µL of the clear this compound DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly.

  • The mixed solution should be used immediately for administration.

Protocol 2: Establishment of a BaF3-EGFR Mutant Subcutaneous Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous xenograft model using BaF3 cells engineered to express mutant EGFR.

Materials:

  • BaF3 cells expressing the EGFR mutation of interest (e.g., BaF3-EGFR insNPG)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (if cells are adherent, though Ba/F3 are suspension cells)

  • Matrigel® Matrix (optional, but recommended for improved tumor take-rate)

  • 4-6 week old immunodeficient mice (e.g., BALB/c nude or SCID)

  • 1 mL syringes with 27- or 30-gauge needles

  • Hemocytometer and Trypan Blue

  • Digital calipers

Procedure:

  • Cell Preparation:

    • Culture BaF3-EGFR mutant cells in the appropriate medium. Cells should be in the logarithmic growth phase.

    • Harvest the cells and perform a cell count using a hemocytometer. Assess viability with Trypan Blue; viability should be >95%.

    • Centrifuge the cells at 1500 rpm for 5 minutes and wash twice with sterile PBS.

    • Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of approximately 3.0 x 10⁷ cells/mL.[4]

  • Animal Preparation:

    • Allow mice to acclimatize for at least 3-5 days after arrival.[4]

    • Shave the injection site on the flank of the mouse.

    • Clean the injection area with an alcohol swab.

  • Cell Injection:

    • If using Matrigel, mix the cell suspension 1:1 with cold Matrigel on ice.

    • Draw the cell suspension (typically 100-200 µL, containing ~3.0 x 10⁶ cells) into a 1 mL syringe.[4]

    • Gently lift the skin on the flank of the mouse and inject the cell suspension subcutaneously.

    • Withdraw the needle slowly to prevent leakage.

  • Tumor Monitoring:

    • Monitor the mice daily for tumor growth and overall health.

    • Once tumors are palpable, measure the tumor length and width using digital calipers every 2-3 days.[3]

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.[4]

    • Initiate treatment when tumors reach a predetermined average volume (e.g., 50-100 mm³).

Experimental Workflow for this compound Efficacy Study

Workflow A 1. Cell Culture (BaF3-EGFR insNPG) B 2. Cell Harvesting & Preparation A->B C 3. Subcutaneous Injection (~3x10^6 cells/mouse in nude mice) B->C D 4. Tumor Growth Monitoring (Calipers, every 2-3 days) C->D E 5. Randomization (Tumor volume ~50-100 mm³) D->E F 6. Treatment Initiation (Oral Gavage) E->F G This compound (15, 25, 50 mg/kg/day) F->G H Vehicle Control F->H I 7. Continued Monitoring (Tumor volume, body weight) G->I H->I J 8. Endpoint Analysis (Tumor regression, p-EGFR levels) I->J

Caption: Workflow for a this compound in vivo xenograft study.

Conclusion

The administration of this compound via oral gavage in mouse xenograft models harboring specific EGFR mutations has demonstrated significant anti-tumor activity.[3] The protocols provided herein offer a framework for conducting such preclinical studies. Researchers should adapt these protocols based on their specific cell lines, animal models, and experimental goals, while adhering to institutional animal care and use guidelines. The robust preclinical data for this compound supports its continued investigation and clinical development for the treatment of EGFR-mutated NSCLC.

References

Application Notes and Protocols: Preclinical Evaluation of Limertinib in Combination with MET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms driving this resistance is the amplification of the MET proto-oncogene, which leads to the activation of bypass signaling pathways. Limertinib (ASK120067), a third-generation EGFR TKI, has shown potent activity against EGFR-mutated NSCLC, including tumors harboring the T790M resistance mutation.[1][2] Preclinical and clinical evidence suggests that combining a third-generation EGFR TKI with a MET inhibitor can overcome MET-driven resistance.[3][4][5] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with MET inhibitors, such as ASKC202, a selective c-MET inhibitor currently in clinical development for use with this compound.[6][7]

Rationale for Combination Therapy

MET amplification leads to the activation of MET receptor tyrosine kinase, which can then activate downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, independent of EGFR. This bypass signaling allows cancer cells to survive and proliferate despite the presence of an EGFR inhibitor. By co-targeting both EGFR with this compound and MET with a selective inhibitor, it is possible to block both the primary oncogenic driver and the key resistance mechanism, leading to a synergistic anti-tumor effect.[8][9] Preclinical models have demonstrated that the combination of an EGFR TKI and a MET TKI can lead to tumor regression in models of acquired resistance.[10][11]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with a MET Inhibitor (Representative Data)
Cell LineEGFR Mutation StatusMET StatusTreatmentIC50 (nM)Combination Index (CI)*
HCC827exon 19 delWTThis compound5 ± 1.2N/A
MET Inhibitor>1000N/A
This compound + MET Inhibitor4.5 ± 0.9>1 (Additive)
H1975L858R, T790MWTThis compound15 ± 3.5N/A
MET Inhibitor>1000N/A
This compound + MET Inhibitor13 ± 2.8>1 (Additive)
HCC827-GRexon 19 delMET AmplifiedThis compound500 ± 45N/A
MET Inhibitor20 ± 5.1N/A
This compound + MET Inhibitor10 ± 2.1<1 (Synergistic)
PC-9-GRexon 19 delMET AmplifiedThis compound650 ± 58N/A
MET Inhibitor25 ± 6.3N/A
This compound + MET Inhibitor12 ± 3.0<1 (Synergistic)

*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound in Combination with a MET Inhibitor in a Xenograft Model (Representative Data)
Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
HCC827-GRVehicle0+2
This compound (10 mg/kg, qd)15-1
MET Inhibitor (25 mg/kg, qd)40-3
This compound + MET Inhibitor85-4

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol details the methodology for assessing the effect of this compound and a MET inhibitor, alone and in combination, on the viability of NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., HCC827, H1975, and their MET-amplified resistant derivatives)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (ASK120067)

  • MET Inhibitor (e.g., ASKC202)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000 cells per well in 100 µL of medium into 96-well plates.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare stock solutions of this compound and the MET inhibitor in DMSO.

    • Perform serial dilutions of the drugs in culture medium to achieve the desired final concentrations.

    • For combination treatments, prepare a matrix of concentrations for both drugs.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug and the combination using non-linear regression analysis.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.

Protocol 2: Western Blot Analysis

This protocol describes the procedure for evaluating the effect of this compound and a MET inhibitor on EGFR and MET signaling pathways.

Materials:

  • NSCLC cell lines

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, the MET inhibitor, or the combination for the desired time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect lysates and centrifuge to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin) to normalize protein levels.

Protocol 3: In Vivo Xenograft Model

This protocol outlines the methodology for evaluating the anti-tumor efficacy of the this compound and MET inhibitor combination in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • NSCLC cell line with MET-driven resistance (e.g., HCC827-GR)

  • Matrigel

  • This compound

  • MET Inhibitor

  • Vehicle solution

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Resuspend 5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment groups (e.g., vehicle, this compound alone, MET inhibitor alone, combination).

    • Administer drugs daily by oral gavage at the predetermined doses.

  • Monitoring:

    • Measure tumor volume and body weight every 2-3 days.

    • Monitor the general health of the mice.

  • Endpoint:

    • Euthanize mice when tumors reach the maximum allowed size or if they show signs of distress.

    • Excise tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis:

    • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

    • Analyze statistical significance between treatment groups.

Visualizations

Signaling_Pathway cluster_EGFR EGFR Pathway cluster_MET MET Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K_E PI3K EGFR->PI3K_E RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_E Proliferation/ Survival ERK->Proliferation_E AKT_E AKT PI3K_E->AKT_E AKT_E->Proliferation_E MET MET MET->EGFR Crosstalk GAB1 GAB1 MET->GAB1 PI3K_M PI3K GAB1->PI3K_M RAS_M RAS GAB1->RAS_M AKT_M AKT PI3K_M->AKT_M Proliferation_M Proliferation/ Survival AKT_M->Proliferation_M RAF_M RAF RAS_M->RAF_M MEK_M MEK RAF_M->MEK_M ERK_M ERK MEK_M->ERK_M ERK_M->Proliferation_M This compound This compound This compound->EGFR Inhibits MET_Inhibitor MET Inhibitor MET_Inhibitor->MET Inhibits

Caption: EGFR and MET signaling pathways and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture NSCLC Cell Culture (EGFR-mutant, MET-amplified) treatment Treat with this compound +/- MET Inhibitor cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay western_blot Western Blot Analysis (pEGFR, pMET, pAKT, pERK) treatment->western_blot data_analysis Data Analysis (IC50, Synergy, TGI) viability_assay->data_analysis western_blot->data_analysis xenograft Establish Xenograft Model (MET-resistant NSCLC) randomization Randomize Mice into Treatment Groups xenograft->randomization dosing Daily Dosing (this compound +/- MET Inhibitor) randomization->dosing monitoring Monitor Tumor Growth & Body Weight dosing->monitoring analysis Endpoint Analysis (Tumor Weight, IHC, Western Blot) monitoring->analysis analysis->data_analysis

References

Application Notes and Protocols: Limertinib Screening in Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-Derived Organoids (PDOs) have emerged as a pivotal preclinical model, bridging the gap between traditional two-dimensional cell cultures and in vivo studies. These three-dimensional, self-organizing structures are grown from patient tumor tissue and closely recapitulate the genetic, morphological, and physiological characteristics of the original tumor.[1][2][3] This fidelity makes PDOs a powerful platform for personalized medicine, particularly in the screening of targeted therapies.[4][5][6][7]

Limertinib (ASK120067) is a potent, third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[8][9] It has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) patients, particularly those with EGFR T790M mutations, which confer resistance to earlier-generation TKIs.[10][11] this compound has also shown preclinical efficacy against EGFR exon 20 insertion mutations.[8][9] This document provides detailed protocols for the generation of NSCLC patient-derived organoids and the subsequent screening of this compound to assess its therapeutic potential on a patient-specific basis.

EGFR Signaling Pathway and this compound's Mechanism of Action

EGFR is a transmembrane receptor that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[12] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, including NSCLC, mutations in the EGFR gene lead to constitutive activation of these pathways, driving uncontrolled tumor growth.

First and second-generation EGFR TKIs compete with ATP at the kinase domain, inhibiting its activity. However, the emergence of resistance mutations, most notably T790M, reduces the binding affinity of these drugs. This compound, a third-generation TKI, is designed to covalently and irreversibly bind to the cysteine residue at position 797 of the EGFR kinase domain, effectively inhibiting the receptor even in the presence of the T790M mutation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Drug Action EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation GRB2 GRB2/SOS EGFR_dimer->GRB2 PI3K PI3K EGFR_dimer->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation This compound This compound This compound->EGFR_dimer Irreversible Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Screening in PDOs

The overall workflow for screening this compound in patient-derived organoids involves several key stages, from patient sample acquisition to data analysis. This process allows for a personalized assessment of drug efficacy.

PDO_Screening_Workflow cluster_setup Phase 1: PDO Establishment cluster_screening Phase 2: Drug Screening cluster_analysis Phase 3: Data Analysis PatientSample 1. Patient Tumor Sample (Biopsy or Resection) Dissociation 2. Mechanical & Enzymatic Dissociation PatientSample->Dissociation Embedding 3. Embedding in Extracellular Matrix (ECM) Dissociation->Embedding Culture 4. 3D Culture with Specialized Medium Embedding->Culture Plating 5. Organoid Dissociation & Plating Culture->Plating Treatment 6. This compound Treatment (Dose-Response) Plating->Treatment Incubation 7. Incubation (e.g., 72-96 hours) Treatment->Incubation Viability 8. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Imaging 9. Imaging & Morphological Analysis (Optional) Incubation->Imaging DataAnalysis 10. IC50 Calculation & Data Interpretation Viability->DataAnalysis Imaging->DataAnalysis

Caption: Workflow for this compound screening using Patient-Derived Organoids.

Data Presentation

While specific quantitative data for this compound screening in patient-derived organoids is not yet widely available in peer-reviewed literature, a typical outcome of such a study would be the generation of dose-response curves and the calculation of IC50 values. The following table illustrates how such data would be presented. This data is crucial for comparing the sensitivity of PDOs from different patients to this compound, potentially correlating with the underlying genomic alterations of the tumors.

PDO IDPrimary Tumor TypeEGFR Mutation StatusThis compound IC50 (nM)Clinical Response of Patient
NSCLC-001AdenocarcinomaExon 19 DeletionData Not AvailableData Not Available
NSCLC-002AdenocarcinomaL858R + T790MData Not AvailableData Not Available
NSCLC-003Squamous Cell CarcinomaWild-TypeData Not AvailableData Not Available
NSCLC-004AdenocarcinomaExon 20 InsertionData Not AvailableData Not Available

Note: The IC50 values are hypothetical and serve as a template for data presentation.

Experimental Protocols

Protocol 1: Generation and Culture of NSCLC Patient-Derived Organoids

This protocol details the establishment of PDOs from fresh NSCLC tumor tissue.[4][5][13]

Materials:

  • Tumor tissue collection medium (e.g., DMEM/F12 with antibiotics)

  • Digestion buffer (e.g., Collagenase Type II, Dispase)

  • Basement membrane matrix (e.g., Matrigel), growth factor reduced

  • NSCLC organoid culture medium (specific formulations can vary, but typically contain Advanced DMEM/F12, B27 supplement, N-acetylcysteine, human EGF, Noggin, R-spondin1, FGF-10, and a ROCK inhibitor like Y-27632)[10]

  • Sterile PBS, 15 mL and 50 mL conical tubes, cell strainers (70-100 µm)

Procedure:

  • Sample Collection: Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection tube containing ice-cold collection medium.[4]

  • Tissue Processing:

    • Wash the tissue multiple times with cold PBS to remove excess blood and debris.

    • Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

  • Enzymatic Digestion:

    • Transfer the minced tissue to a conical tube containing digestion buffer.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

    • Neutralize the digestion enzymes with an equal volume of culture medium containing serum or a specific inhibitor.

  • Cell Isolation:

    • Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.[6]

    • Centrifuge the filtered suspension to pellet the cells.

  • Embedding in ECM:

    • Resuspend the cell pellet in a small volume of cold basement membrane matrix.

    • Dispense droplets of the cell-matrix mixture into a pre-warmed multi-well plate.[10]

    • Allow the droplets to solidify at 37°C for 15-30 minutes.

  • Organoid Culture:

    • Overlay the solidified droplets with pre-warmed NSCLC organoid culture medium.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

    • Change the medium every 2-3 days.

  • Passaging:

    • When organoids become dense, they can be passaged by mechanically or enzymatically disrupting them and re-plating in fresh matrix.

Protocol 2: this compound Drug Sensitivity Assay in PDOs

This protocol describes a high-throughput method for assessing the sensitivity of established PDOs to this compound.[1][14]

Materials:

  • Established NSCLC PDO cultures

  • This compound stock solution (in DMSO)

  • NSCLC organoid culture medium

  • 384-well plates (clear bottom, white or black walls for luminescence/fluorescence assays)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Automated liquid handling robotics (recommended for high-throughput screening)

Procedure:

  • Organoid Harvesting and Dissociation:

    • Harvest mature organoids from the matrix.

    • Dissociate them into small fragments or single cells using a suitable dissociation reagent (e.g., TrypLE).

  • Plating:

    • Resuspend the organoid fragments in a mixture of culture medium and a low percentage of basement membrane matrix (e.g., 5%).

    • Dispense the organoid suspension into 384-well plates.[13]

  • Drug Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range might be 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., a cytotoxic agent).

    • Add the diluted this compound or controls to the appropriate wells.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated controls.

    • Plot the dose-response curves and calculate the IC50 value for this compound for each PDO line using appropriate software (e.g., GraphPad Prism).

Conclusion

The use of patient-derived organoids for screening targeted therapies like this compound represents a significant advancement in preclinical cancer research and personalized medicine. The protocols outlined in this document provide a framework for establishing NSCLC PDOs and performing robust drug sensitivity assays. The data generated from these screens can offer valuable insights into potential therapeutic responses, helping to guide clinical decision-making and accelerate the development of more effective cancer treatments.

References

Application Notes and Protocols: Investigating Limertinib in EGFR-Mutant Glioblastoma In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and challenging-to-treat primary brain tumor. A significant subset of GBMs harbors mutations in the Epidermal Growth Factor Receptor (EGFR), leading to aberrant signaling and tumor progression. Limertinib (ASK120067) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that has demonstrated potent activity against various EGFR mutations, primarily in non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action and preclinical efficacy in EGFR-mutant cancers suggest its potential as a therapeutic agent for EGFR-mutant glioblastoma.

These application notes provide a comprehensive guide for the in vitro investigation of this compound in EGFR-mutant glioblastoma cell lines. The protocols are based on established methodologies for studying EGFR inhibitors in glioblastoma and data available for this compound and other third-generation EGFR TKIs like osimertinib, which has been evaluated in glioblastoma models.[4][5][6]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against various EGFR mutations, primarily in NSCLC cell lines, which can serve as a reference for designing experiments in glioblastoma cell lines with similar mutations.

Table 1: In Vitro Kinase Inhibitory Activity of this compound against EGFR Mutants [1][2][3]

EGFR MutantIC₅₀ (nM)
EGFRL858R/T790M0.3
EGFRT790M0.5
EGFRexon 19 deletion0.5
EGFRWT6.0

Table 2: Anti-proliferative Activity of this compound in EGFR-Mutant NSCLC Cell Lines [1]

Cell LineEGFR MutationIC₅₀ (nM)
NCI-H1975L858R/T790M12
PC-9exon 19 deletion6
HCC827exon 19 deletion2

Table 3: Comparative IC₅₀ Values of Osimertinib in Glioblastoma

Cell Line/ConditionEGFR MutationIC₅₀Reference
EGFRvIII-positive GSCsEGFRvIII< 100 nM
U87 Glioblastoma CellsNot specifiedED₅₀ of 6.81 µM[7]

Note: Data for this compound in glioblastoma cell lines is not currently available. The provided osimertinib data can be used as a preliminary guide for concentration range selection in initial experiments.

Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway, which is a key target for this compound in EGFR-mutant glioblastoma.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion This compound This compound This compound->EGFR Inhibition Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Select EGFR-mutant Glioblastoma Cell Lines culture Cell Culture and Maintenance start->culture viability Cell Viability Assay (e.g., MTS/XTT) culture->viability western Western Blot Analysis (p-EGFR, p-Akt, p-ERK) culture->western migration Cell Migration/Invasion Assay (e.g., Transwell) culture->migration ic50 IC₅₀ Determination viability->ic50 pathway_analysis Signaling Pathway Modulation western->pathway_analysis migration_quant Quantification of Migration/Invasion migration->migration_quant conclusion Conclusion on this compound's In Vitro Efficacy ic50->conclusion pathway_analysis->conclusion migration_quant->conclusion

References

Application Notes and Protocols for In Vivo Studies of Limertinib and Immunotherapy Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the T790M resistance mutation, in non-small cell lung cancer (NSCLC).[1][2][3] While highly effective, the development of resistance remains a clinical challenge. Combining targeted therapies like this compound with immunotherapy, such as immune checkpoint inhibitors, is a promising strategy to enhance anti-tumor responses and overcome resistance. Preclinical studies with other EGFR TKIs have shown that they can modulate the tumor microenvironment, potentially increasing the efficacy of immunotherapy.[2][4] These notes provide a framework for designing and conducting in vivo studies to evaluate the combination of this compound and immunotherapy, based on available preclinical data for third-generation EGFR TKIs.

Signaling Pathways

The combination of this compound and immunotherapy targets two distinct but interconnected pathways in cancer progression. This compound directly inhibits the mutated EGFR signaling cascade, which drives tumor cell proliferation and survival. Immunotherapy, such as anti-PD-1/PD-L1 antibodies, aims to reinvigorate the host immune system to recognize and eliminate cancer cells.

EGFR_Immunotherapy_Pathway cluster_tumor Tumor Cell cluster_immune T-Cell EGFR Mutated EGFR Proliferation Proliferation & Survival EGFR->Proliferation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibits TCR TCR Activation T-Cell Activation TCR->Activation PD1->Activation Inhibits This compound This compound This compound->EGFR Inhibits Immunotherapy Anti-PD-1/PD-L1 Immunotherapy Immunotherapy->PD1 Blocks

Diagram 1: Simplified signaling pathway of this compound and Immunotherapy.

Data Presentation

The following tables summarize hypothetical quantitative data from a representative in vivo study combining this compound with an anti-PD-1 antibody in a syngeneic mouse model of EGFR-mutant NSCLC. This data is illustrative and based on findings from analogous studies with other third-generation EGFR TKIs.

Table 1: Anti-Tumor Efficacy in Syngeneic EGFR-Mutant NSCLC Model

Treatment GroupNumber of Mice (n)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control101500 ± 150-
This compound (10 mg/kg, daily)10750 ± 8050
Anti-PD-1 (10 mg/kg, twice weekly)101200 ± 12020
This compound + Anti-PD-110300 ± 5080

Table 2: Immune Cell Infiltration in the Tumor Microenvironment

Treatment GroupCD3+ T-cells / mm² ± SEMCD8+ T-cells / mm² ± SEMRegulatory T-cells (FoxP3+) / mm² ± SEM
Vehicle Control50 ± 1020 ± 515 ± 3
This compound75 ± 1235 ± 612 ± 2
Anti-PD-1100 ± 1550 ± 810 ± 2
This compound + Anti-PD-1200 ± 25120 ± 158 ± 1

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established in vivo techniques for evaluating cancer therapies.

Animal Model and Tumor Implantation

A syngeneic mouse model is crucial for studying the effects of immunotherapy.[5] This protocol describes the use of a transplantable cell line derived from a genetically engineered mouse model (GEMM) of EGFR-mutant lung cancer.

  • Cell Line: Murine lung cancer cell line with an activating EGFR mutation (e.g., exon 19 deletion) established from a GEMM.

  • Animals: 6-8 week old female C57BL/6 mice.

  • Procedure:

    • Culture the EGFR-mutant murine lung cancer cells to 80-90% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.

Drug Formulation and Administration
  • This compound Formulation:

    • For a 10 mg/kg dose in a 20g mouse (0.2 mg), prepare a stock solution of this compound in a suitable vehicle. A common vehicle for oral gavage is 0.5% methylcellulose with 0.1% Tween 80 in sterile water.[6]

    • Prepare fresh dilutions daily.

  • Immunotherapy Formulation:

    • Reconstitute lyophilized anti-mouse PD-1 antibody (or isotype control) in sterile PBS to the recommended concentration.

  • Administration Protocol:

    • This compound: Administer orally via gavage once daily at a volume of 100 µL.

    • Anti-PD-1 Antibody: Administer intraperitoneally (IP) twice weekly at a volume of 100 µL.

    • Combination Group: Receive both this compound and anti-PD-1 antibody as described above.

    • Control Groups: Receive respective vehicle controls.

In Vivo Efficacy Study Workflow

The following diagram illustrates the experimental workflow for the in vivo efficacy study.

Experimental_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (21 days) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment endpoint Endpoint Analysis: - Tumor Growth Inhibition - Immunohistochemistry - Flow Cytometry monitoring->endpoint

Diagram 2: Experimental workflow for the in vivo combination study.
Endpoint Analysis

  • Tumor Growth Inhibition (TGI):

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Immunohistochemistry (IHC):

    • Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.

    • Section the paraffin blocks and perform IHC staining for immune cell markers such as CD3, CD8, and FoxP3.

    • Quantify the number of positive cells per unit area to assess immune cell infiltration.

  • Flow Cytometry:

    • Dissociate a portion of the fresh tumor tissue into a single-cell suspension.

    • Stain the cells with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3).

    • Analyze the stained cells using a flow cytometer to quantify different immune cell populations within the tumor microenvironment.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the preclinical in vivo evaluation of this compound in combination with immunotherapy. While direct experimental data for this specific combination is limited, the methodologies and illustrative data presented, based on analogous studies with third-generation EGFR TKIs, provide a solid foundation for researchers to design and execute meaningful experiments. Such studies are critical for elucidating the potential synergistic effects and underlying mechanisms of combining this compound with immunotherapy, ultimately informing future clinical development.

References

Troubleshooting & Optimization

Limertinib Technical Support Center: Optimizing Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for limertinib. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal solubility and stability of this compound in Dimethyl Sulfoxide (DMSO) for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound for in vitro studies is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can lead to water absorption, which significantly reduces the solubility of this compound.[1][2]

Q2: What is the maximum solubility of this compound in DMSO?

A2: this compound exhibits high solubility in DMSO. Different suppliers report slightly different maximum concentrations. For precise experimental planning, refer to the quantitative data summary below. Ultrasonic assistance may be required to achieve maximum solubility.[2]

Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation in your this compound DMSO stock solution can be due to several factors:

  • Moisture in DMSO: DMSO readily absorbs moisture from the air, which can cause the compound to precipitate. Always use fresh, anhydrous DMSO from a newly opened bottle.[1][2]

  • Low Temperature: If the stock solution has been stored at a low temperature, some of the compound may have crystallized out. Gently warm the solution in a water bath (up to 50°C) and vortex or sonicate to redissolve the compound.

  • Exceeded Solubility Limit: Ensure you have not exceeded the maximum solubility of this compound in DMSO.

Q4: How should I prepare working solutions of this compound for cell culture experiments?

A4: To avoid precipitation and ensure accurate dosing, it is critical to perform a stepwise dilution. Directly diluting a highly concentrated DMSO stock into aqueous cell culture media can cause the compound to crash out of solution. A recommended method is to first dilute the DMSO stock into a small volume of serum-containing media, vortex gently, and then add this intermediate dilution to the final volume of culture media.[3][4]

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

A5: The tolerance to DMSO varies between cell lines.[5] However, a general recommendation is to keep the final concentration of DMSO in your cell culture medium below 0.5%, with many protocols advocating for concentrations at or below 0.1% to minimize any off-target effects or cytotoxicity.[4][5] It is essential to include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments.[3][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. Use of old or wet DMSO.2. Insufficient mixing.1. Use fresh, anhydrous DMSO from a new, unopened bottle.[1][2]2. Gently warm the solution and use a vortex or sonicator to aid dissolution.[2]
Precipitate forms when diluting DMSO stock into aqueous media. 1. Rapid change in solvent polarity.2. Final concentration exceeds aqueous solubility.1. Perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-containing media, mix well, and then add to the final volume.[3][4]2. Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit in that specific medium.
Inconsistent experimental results. 1. Degradation of this compound in stock solution.2. Repeated freeze-thaw cycles of the stock solution.1. Prepare fresh stock solutions if stability is a concern. Store aliquots to avoid repeated freeze-thaw cycles.[1][2]2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1][2]

Quantitative Data Summary

This compound Solubility
Solvent Concentration Molar Equivalent Notes
DMSO100 mg/mL183.13 mMUse fresh, anhydrous DMSO.[1]
DMSO41.67 mg/mL76.31 mMUltrasonic assistance may be needed.[2]
Ethanol8 mg/mL-
WaterInsoluble-
Storage and Stability of this compound
Form Storage Temperature Duration Recommendations
Powder-20°C3 years
In DMSO-80°C6 months - 1 yearAliquot to avoid repeated freeze-thaw cycles.[1][2]
In DMSO-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 546.06 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 5.46 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 50°C water bath and sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of a Working Solution for Cell Culture
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed, complete cell culture medium (containing serum, if applicable)

    • Sterile microcentrifuge tubes

  • Procedure (for a final concentration of 1 µM in 10 mL of media):

    • Calculate the volume of stock solution needed: (1 µM * 10 mL) / 10 mM = 1 µL.

    • Stepwise Dilution:

      • Pipette 99 µL of complete cell culture medium into a sterile microcentrifuge tube.

      • Add 1 µL of the 10 mM this compound stock solution to the 99 µL of media to create a 1:100 intermediate dilution (100 µM).

      • Vortex the intermediate dilution gently.

    • Add 100 µL of the 100 µM intermediate dilution to 9.9 mL of complete cell culture medium to achieve the final concentration of 1 µM.

    • Mix the final working solution by gentle inversion.

    • Prepare a vehicle control by adding the same final concentration of DMSO (in this case, 0.01%) to a separate flask of media.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store intermediate Prepare Intermediate Dilution (in culture medium) store->intermediate Use one aliquot final_dilution Add to Final Volume of Culture Medium intermediate->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway EGFR EGFR (with T790M mutation) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by this compound.

References

Technical Support Center: Troubleshooting Limertinib Dose-Response Curve Inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in limertinib dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5][6] It is designed to target specific mutations in the EGFR gene, particularly the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR TKIs.[3][4] this compound also shows potent activity against other common EGFR mutations, such as exon 19 deletions and the L858R substitution in exon 21.[5] Its primary use is in the treatment of non-small cell lung cancer (NSCLC).[2][5]

The mechanism of action involves the inhibition of EGFR autophosphorylation, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, namely the PI3K/AKT and RAS/RAF/MAPK (ERK) pathways.[1][3][7][8]

Q2: What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific EGFR mutation and the assay format (biochemical vs. cellular). Below is a summary of reported IC50 values.

Target/Cell LineEGFR Mutation StatusAssay TypeReported IC50 (nM)
EGFRT790MT790MBiochemical0.3
EGFRL858R/T790ML858R/T790MBiochemical0.3
EGFRexon19delexon 19 deletionBiochemical0.5
EGFRWTWild-TypeBiochemical6.0
NCI-H1975L858R/T790MCellular12
PC-9exon 19 deletionCellular6
HCC827exon 19 deletionCellular2
A431 (EGFRWT)Wild-TypeCellular338 - 1541

Q3: Why are my biochemical and cellular assay IC50 values for this compound different?

It is common to observe discrepancies between biochemical and cellular IC50 values for kinase inhibitors.[9] Several factors contribute to this difference:

  • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are significantly higher (in the millimolar range), which can outcompete ATP-competitive inhibitors like this compound, leading to a higher IC50 in cellular assays.[10]

  • Cell Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor cell permeability can result in a lower effective intracellular concentration of this compound.[10]

  • Efflux Pumps: Cells can actively transport the compound out via efflux pumps, reducing its intracellular concentration and apparent potency.[10]

  • Off-Target Effects: In a cellular context, the compound may have off-target effects that influence cell viability, complicating the interpretation of the dose-response curve.[11]

  • Protein Binding: this compound may bind to other cellular proteins or components of the culture medium, reducing the free concentration available to inhibit EGFR.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

Problem: High variability in IC50 values for this compound between replicate experiments using a cell viability assay (e.g., MTT, MTS, CellTiter-Glo).

Potential CauseTroubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a consistent pipetting technique to dispense cells evenly across the wells of the microplate.[10]
Edge Effects Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile phosphate-buffered saline (PBS) or media.[10]
Inconsistent Incubation Times Adhere to a strict and consistent incubation schedule for both the compound treatment and the addition of the assay reagent.[10]
Improper Pipetting Vigorous pipetting can dislodge adherent cells, leading to inaccurate results. When adding or removing solutions, dispense liquids gently against the side of the well.
Compound Solubility and Stability Prepare a high-concentration stock solution of this compound in an appropriate solvent like dimethyl sulfoxide (DMSO).[6] Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect for any precipitation of the compound in the media at different time points.[10]
Cell Line Integrity Regularly check cell lines for mycoplasma contamination. Ensure that the passage number of the cells is within an acceptable range, as high passage numbers can lead to genetic drift and altered drug sensitivity.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., by reducing MTT or inhibiting luciferase). Run a control plate with the compound in cell-free media to check for direct interference with the assay reagents.
Guide 2: No Dose-Response or a Poorly Defined Curve

Problem: this compound does not show a clear dose-dependent inhibition of cell viability, or the resulting curve has a very shallow slope and does not plateau.

Potential CauseTroubleshooting Steps
Incorrect Concentration Range The concentrations of this compound tested may be too low or too high. Perform a wide range of serial dilutions (e.g., from 1 nM to 10 µM) to identify the appropriate concentration range for generating a complete dose-response curve.
Cell Line Insensitivity The chosen cell line may not have an active EGFR signaling pathway or may express wild-type EGFR, which is less sensitive to this compound.[5] Confirm the EGFR mutation status of your cell line. Use a positive control cell line known to be sensitive to this compound (e.g., NCI-H1975).
Insufficient Treatment Duration The duration of compound exposure may not be long enough to induce a significant effect on cell viability. Consider extending the treatment time (e.g., 48, 72, or 96 hours).
Data Normalization Issues Ensure that the data is correctly normalized to the vehicle control (e.g., 0.5% DMSO) to represent 100% viability and to a positive control (e.g., a high concentration of a cytotoxic agent) or no-cell control for 0% viability.
Curve Fitting Problems The dose-response curve may not be symmetrical. Consider using a four-parameter or five-parameter logistic regression model for curve fitting. Ensure that the top and bottom plateaus of the curve are well-defined by the data points.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol describes a method to assess the effect of this compound on the viability of NSCLC cells.

  • Cell Seeding:

    • Harvest NSCLC cells (e.g., NCI-H1975) during their exponential growth phase.

    • Perform a cell count and adjust the cell suspension to a density of 5 x 104 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[12][13]

  • Data Analysis:

    • Subtract the background absorbance (from wells with media and MTT but no cells).

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.

Protocol 2: In Vitro Kinase Assay (ELISA-based)

This protocol outlines a general method for assessing the inhibitory activity of this compound on recombinant EGFR kinase.

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with a generic tyrosine kinase substrate, such as Poly (Glu, Tyr) 4:1, at a concentration of 20 µg/mL in PBS.[11][14]

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Kinase Reaction:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Add 50 µL of ATP solution (e.g., 10 µM) diluted in the kinase reaction buffer to each well.[11][14]

    • Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

    • Initiate the reaction by adding the recombinant EGFR kinase (e.g., EGFR T790M mutant) to each well.

    • Incubate the plate for 60 minutes at 37°C.[11][14]

  • Detection of Phosphorylation:

    • Wash the plate three times with PBST.

    • Add a primary antibody that specifically recognizes the phosphorylated tyrosine residue on the substrate (e.g., anti-phosphotyrosine antibody conjugated to horseradish peroxidase - HRP).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Signal Development and Measurement:

    • Add an HRP substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.

    • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K This compound This compound This compound->Dimerization Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts AKT AKT PIP3->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_this compound Prepare this compound Serial Dilutions overnight_incubation->prepare_this compound treat_cells Treat Cells with This compound (72h) prepare_this compound->treat_cells add_reagent Add Viability Reagent (e.g., MTT) treat_cells->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent measure_absorbance Measure Absorbance incubate_reagent->measure_absorbance data_analysis Data Analysis: Normalize & Plot measure_absorbance->data_analysis determine_ic50 Determine IC50 data_analysis->determine_ic50

Caption: General experimental workflow for determining this compound IC50 in a cell viability assay.

Troubleshooting_Tree start Inconsistent Dose-Response Curve for this compound check_assay_variability High Variability between Replicates? start->check_assay_variability check_curve_shape Poorly Defined Curve or No Response? check_assay_variability->check_curve_shape No troubleshoot_variability Troubleshoot Assay Variability: - Check cell seeding - Mitigate edge effects - Standardize incubation times - Check compound stability check_assay_variability->troubleshoot_variability Yes troubleshoot_curve_shape Troubleshoot Curve Definition: - Adjust concentration range - Verify cell line sensitivity - Extend treatment duration - Check data normalization check_curve_shape->troubleshoot_curve_shape Yes variability_yes Yes variability_no No curve_shape_yes Yes

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with the use of limertinib in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical experiments.

Disclaimer: this compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] While this guide provides specific information where available, some recommendations are based on the established toxicity profiles of other third-generation EGFR TKIs, such as osimertinib, due to the limited availability of comprehensive public preclinical toxicology data for this compound.

Troubleshooting Guides

Dermatologic Toxicity (Skin Rash)

Q1: We are observing skin rashes, erythema, and hair loss in our mice treated with this compound. What is the likely cause and how can we manage it?

A1: Skin toxicity is a common class-specific side effect of EGFR inhibitors.[2] It is caused by the inhibition of EGFR in the skin, which is crucial for the normal development and physiology of the epidermis.[2] In animal models, this can manifest as erythema (redness), papulopustular rash, dry and fragile skin, and alopecia (hair loss).[3]

Management Strategies:

  • Prophylactic Measures:

    • Consider the prophylactic use of topical moisturizers to maintain skin hydration.

    • For more severe, anticipated reactions, prophylactic administration of low-dose tetracycline antibiotics (e.g., doxycycline) has been shown to reduce the severity of EGFR inhibitor-induced skin toxicities in some models.

  • Reactive Treatment:

    • For mild to moderate rashes, apply a low-potency topical corticosteroid cream (e.g., 1% hydrocortisone) to the affected areas.

    • Ensure animals are housed in a clean environment to prevent secondary infections of compromised skin.

    • Provide soft bedding to minimize skin irritation.

  • Dose Modification:

    • If skin toxicity is severe and affects the animal's welfare, consider a dose reduction or temporary interruption of this compound treatment in consultation with the study director and veterinarian.

Experimental Protocol: Monitoring and Grading Skin Toxicity in Mice

  • Frequency: Visually inspect the animals daily for any signs of skin abnormalities.

  • Grading Scale: Use a standardized grading scale to ensure consistent assessment.

GradeClinical Signs
1 (Mild) Faint erythema or dry, scaly skin in localized areas. Minimal or no hair loss.
2 (Moderate) Moderate erythema, papules, or pustules covering <50% of the dorsal surface. Partial hair loss.
3 (Severe) Severe erythema, ulceration, or extensive pustules covering >50% of the dorsal surface. Significant hair loss and signs of distress (e.g., excessive scratching).
  • Documentation: Record the observations, including the grade, location, and size of the affected area, in the study records. Photographic documentation is recommended for tracking progression.

Gastrointestinal Toxicity (Diarrhea)

Q2: Our rats being treated with this compound are experiencing significant diarrhea, leading to weight loss. What are the recommended management strategies?

A2: Diarrhea is one of the most frequently reported adverse events for EGFR TKIs.[4][5] It is thought to result from EGFR inhibition in the gastrointestinal tract, leading to increased chloride secretion and inflammation.[6]

Management Strategies:

  • Supportive Care:

    • Ensure ad libitum access to drinking water to prevent dehydration. Consider providing a hydrogel or other supplementary water source.

    • Provide a highly palatable and easily digestible diet to encourage food intake and maintain body weight.

    • Monitor body weight daily. A weight loss of >15-20% from baseline is a common endpoint criterion.

  • Pharmacological Intervention:

    • Loperamide is a standard anti-diarrheal agent that can be administered. Consult with a veterinarian for appropriate dosing for the animal model.

    • In some preclinical models of TKI-induced diarrhea, budesonide, a corticosteroid with anti-inflammatory activity, has shown efficacy.[7]

  • Dose Modification:

    • If diarrhea is severe and persistent, leading to significant weight loss or dehydration, a dose reduction or temporary cessation of this compound treatment may be necessary.

Experimental Protocol: Monitoring and Managing Diarrhea

  • Fecal Consistency Scoring:

    • Score 0: Normal, well-formed pellets.

    • Score 1: Soft, but still formed pellets.

    • Score 2: Very soft, unformed stool.

    • Score 3: Watery diarrhea.

  • Monitoring:

    • Observe the animals and their caging at least twice daily for signs of diarrhea.

    • Record the fecal consistency score daily.

    • Weigh the animals daily.

    • Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).

  • Intervention Thresholds:

    • Score 2: Initiate supportive care with supplemental hydration and a soft diet.

    • Score 3 or significant weight loss: Consider pharmacological intervention and/or dose modification.

Hematological Toxicity

Q3: We have observed changes in the complete blood counts (CBCs) of dogs receiving this compound. What should we be looking for and how should we respond?

A3: While less common than dermatologic or gastrointestinal toxicities, hematological abnormalities can occur with EGFR TKI treatment. In clinical settings, anemia has been reported with this compound. Preclinical toxicology studies for other third-generation EGFR TKIs have also noted effects on the hematopoietic system.[6]

Monitoring and Management:

  • Regular Blood Monitoring:

    • Perform baseline CBCs before the initiation of treatment.

    • Conduct regular CBC monitoring (e.g., weekly or bi-weekly) during the study.

  • Key Parameters to Monitor:

    • Anemia: Decreased red blood cell count, hemoglobin, and hematocrit.

    • Neutropenia: Decreased neutrophil count.

    • Thrombocytopenia: Decreased platelet count.

  • Response to Abnormalities:

    • Mild to moderate changes may only require continued monitoring.

    • Severe cytopenias may necessitate a dose reduction or treatment interruption.

    • Consult with a veterinarian for potential supportive care measures.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is an irreversible, third-generation EGFR tyrosine kinase inhibitor. It selectively targets EGFR with sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while having less activity against wild-type EGFR.[1] By binding to the ATP-binding site of the EGFR kinase domain, this compound inhibits EGFR phosphorylation and downstream signaling pathways, such as the AKT and ERK pathways, thereby suppressing tumor cell proliferation and survival.

Q: What are the expected toxicities of this compound based on its drug class?

A: As a third-generation EGFR TKI, the expected toxicity profile of this compound is similar to other drugs in its class, such as osimertinib. The most common toxicities observed in clinical trials with this compound include diarrhea, anemia, rash, and decreased appetite.[8] In animal models, dermatologic and gastrointestinal toxicities are generally the most prominent.

Q: Are there any known organ-specific toxicities for this compound in animal models?

A: Publicly available, detailed preclinical toxicology reports for this compound are limited. However, based on data from other EGFR TKIs, potential organ systems to monitor closely in longer-term studies include the skin, gastrointestinal tract, liver, and eyes. For example, preclinical studies with osimertinib showed some effects on male and female reproductive organs in rats and dogs.[9]

Q: How should this compound be formulated for oral administration in animal studies?

A: A common vehicle for oral gavage of similar small molecule inhibitors in preclinical studies is a suspension in a vehicle such as 0.5% methylcellulose or a solution in a mixture of solvents like PEG300, Tween 80, and water. The specific formulation should be optimized for solubility and stability.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound (ASK120067) in a Xenograft Model

Animal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Nude mice with BaF3-EGFR insNPG subcutaneous xenograft15 mg/kg, once daily, oral32.5%[9]
25 mg/kg, once daily, oral48.5%[9]
50 mg/kg, once daily, oral65.9%[9]

Table 2: Common Adverse Events of this compound in Human Clinical Trials (as a reference for potential preclinical observations)

Adverse EventIncidence (All Grades)Incidence (Grade ≥3)Reference
Diarrhea81.7%13.0%[10]
Anemia32.6%4.0%[10]
Rash29.9%3.3%[10]
Decreased Appetite28.2%N/A[10]
HypokalemiaN/A4.3%[10]

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway1 PI3K/AKT Pathway cluster_pathway2 RAS/RAF/MEK/ERK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression This compound This compound This compound->P P->PI3K P->RAS Experimental_Workflow_Toxicity_Management Start Start of this compound Treatment Daily_Monitoring Daily Clinical Observation (Weight, Skin, Feces) Start->Daily_Monitoring Toxicity_Observed Toxicity Observed? Daily_Monitoring->Toxicity_Observed Endpoint Endpoint Met? (e.g., >20% Weight Loss) Daily_Monitoring->Endpoint Grade_Toxicity Grade Severity of Toxicity Toxicity_Observed->Grade_Toxicity Yes Continue_Monitoring Continue Daily Monitoring Toxicity_Observed->Continue_Monitoring No Mild_Toxicity Mild (Grade 1) Grade_Toxicity->Mild_Toxicity Moderate_Toxicity Moderate (Grade 2) Grade_Toxicity->Moderate_Toxicity Severe_Toxicity Severe (Grade 3) Grade_Toxicity->Severe_Toxicity Mild_Toxicity->Continue_Monitoring Supportive_Care Initiate Supportive Care (e.g., Hydrogel, Soft Diet) Moderate_Toxicity->Supportive_Care Dose_Modification Consider Dose Reduction or Treatment Holiday Severe_Toxicity->Dose_Modification Continue_Monitoring->Daily_Monitoring Pharmacological_Intervention Pharmacological Intervention (e.g., Loperamide, Topical Steroids) Supportive_Care->Pharmacological_Intervention Pharmacological_Intervention->Daily_Monitoring Dose_Modification->Daily_Monitoring Endpoint->Continue_Monitoring No End_Study End Study for Animal Endpoint->End_Study Yes

References

Technical Support Center: Identifying Limertinib Off-Target Effects in Kinase Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the off-target effects of limertinib through kinase profiling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as ASK120067) is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is specifically designed to target the EGFR T790M mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[4][5] this compound also shows potent activity against other EGFR sensitizing mutations, such as exon 19 deletions and the L858R mutation.[1][6]

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound is highly selective for mutant EGFR, like most kinase inhibitors, it may interact with other kinases within the human kinome. These "off-target" interactions can lead to unexpected cellular effects, contribute to adverse drug reactions, or even present opportunities for drug repurposing.[7][8] A thorough understanding of this compound's selectivity profile is crucial for a comprehensive assessment of its therapeutic potential and safety.

Q3: What are the initial steps to assess the kinase selectivity of this compound?

The initial step is to perform a comprehensive in vitro kinase profiling assay. This typically involves screening this compound against a large panel of purified kinases (often hundreds) at a fixed concentration to identify potential off-target interactions.[9][10] Hits from this initial screen are then typically confirmed and characterized by determining the IC50 or Kd values for the putative off-target kinases.

Troubleshooting Guides

Scenario 1: Unexpected cellular phenotype observed with this compound treatment.

Issue: You are treating an EGFR-null cell line with this compound and observing a significant anti-proliferative effect, suggesting off-target activity.

Troubleshooting Steps:

  • Confirm the absence of EGFR expression: Use Western blotting to verify that the cell line does not express EGFR.

  • Perform a broad kinase profile: Screen this compound against a comprehensive kinase panel (e.g., >400 kinases) to identify potential off-target kinases that are expressed in your cell line.

  • Analyze the results: Compare the identified off-target kinases with the known expression profile of your cell line.

  • Validate the off-target effect: Use a combination of in vitro and cellular assays to confirm that the inhibition of a specific off-target kinase is responsible for the observed phenotype.

Scenario 2: High-throughput kinase screen reveals multiple potential off-targets.

Issue: A primary kinase screen of this compound at 1 µM shows significant inhibition (>70%) of several kinases other than EGFR.

Troubleshooting Steps:

  • Prioritize the hits: Focus on kinases that are inhibited by more than 90% in the primary screen. Also, consider the physiological relevance of the potential off-targets to your biological system.

  • Determine the potency of inhibition: Perform dose-response assays to determine the IC50 values of this compound against the prioritized off-target kinases.

  • Assess cellular activity: Investigate whether this compound can inhibit the activity of the off-target kinase in a cellular context. This can be done by examining the phosphorylation of a known substrate of the off-target kinase.

Data Presentation

Table 1: On-Target Profile of this compound

KinaseIC50 (nM)
EGFR T790M0.3[1][2]
EGFR L858R/T790M0.3[1]
EGFR exon19del0.5[1]
EGFR WT6.0[1][2]

Table 2: Hypothetical Off-Target Kinase Profile of this compound (from a 450-kinase panel screen at 1 µM)

KinaseFamily% Inhibition at 1 µMIC50 (nM)
FAKTyrosine Kinase95%85
PYK2Tyrosine Kinase92%120
Aurora ASerine/Threonine Kinase88%250
SRCTyrosine Kinase75%480
LCKTyrosine Kinase72%550

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general procedure for screening this compound against a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a primary screen, a final concentration of 1 µM is common.

  • Kinase Reaction:

    • Add the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP to a reaction buffer.

    • Add this compound or DMSO (vehicle control) to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The method of detection will depend on the assay format. Common methods include:

    • Radiometric assays: Measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate.[11]

    • Fluorescence-based assays: Use a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assays: Measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Protocol 2: Cellular Validation of Off-Target Inhibition

This protocol describes how to confirm the inhibition of a potential off-target kinase in a cellular context using Western blotting.

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the putative off-target kinase.

    • Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of the off-target kinase's substrate.

    • Use an antibody against the total protein as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the substrate.

Visualizations

experimental_workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Validation cluster_invivo In Vivo Confirmation (Optional) A Primary Kinase Screen (>400 kinases, 1 µM this compound) B Identify Potential Off-Targets (>70% inhibition) A->B C Dose-Response Assay (Determine IC50 values) B->C D Select Cell Line Expressing Off-Target Kinase C->D Prioritized Hits E Treat Cells with this compound D->E F Western Blot for Phospho-Substrate E->F G Phenotypic Assays (e.g., proliferation, apoptosis) E->G H Xenograft Model F->H Confirmed Off-Target G->H I This compound Treatment H->I J Tumor Analysis (Phospho-Substrate) I->J

Caption: Workflow for identifying and validating this compound off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway EGFR EGFR (T790M) PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation FAK FAK SRC SRC FAK->SRC Adhesion Cell Adhesion & Migration SRC->Adhesion This compound This compound This compound->EGFR Inhibition (High Potency) This compound->FAK Inhibition (Lower Potency)

Caption: On-target vs. a hypothetical off-target signaling pathway of this compound.

logical_relationship Start Observe Unexpected Cellular Phenotype KinaseScreen Perform Kinome-wide Selectivity Screen Start->KinaseScreen Hits Identify Potential Off-Target Kinases KinaseScreen->Hits Validate Validate Off-Target in Cellular Assays Hits->Validate Confirmed Confirmed Off-Target Responsible for Phenotype Validate->Confirmed Yes NoLink Phenotype is Independent of Identified Off-Targets Validate->NoLink No

Caption: Decision-making process for troubleshooting unexpected cellular effects.

References

Technical Support Center: Limertinib In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists conducting in vivo efficacy studies with limertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, third-generation EGFR TKI.[1] It is a potent and selective inhibitor of EGFR mutations, including the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR TKIs.[1] this compound also shows activity against sensitizing EGFR mutations such as exon 19 deletions and the L858R mutation.[1][2][3] By irreversibly binding to the kinase domain of mutant EGFR, this compound inhibits downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. This targeted inhibition leads to apoptosis and tumor growth inhibition in EGFR-mutant non-small cell lung cancer (NSCLC) cells.

Q2: What are the recommended starting doses for this compound in preclinical in vivo studies?

A2: Based on available preclinical data, oral administration of this compound in mouse xenograft models of NSCLC has been effective in a dose range of 5 to 50 mg/kg, administered once daily.[4] The optimal dose will depend on the specific tumor model, its EGFR mutation status, and the study endpoints. A dose-response study is recommended to determine the most effective and well-tolerated dose for your specific model.

Q3: How should this compound be formulated for oral administration in mice?

A3: this compound can be formulated as a suspension for oral gavage. A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) in water. It is crucial to ensure a homogenous suspension for consistent dosing.

Troubleshooting Guides

Issue 1: Inconsistent Tumor Growth in Xenograft Models
Potential Cause Troubleshooting Steps
Cell Line Viability and Passage Number Ensure that the NSCLC cell line used for implantation is healthy, free of contamination, and within a low passage number range to maintain tumorigenicity and genetic stability.
Implantation Technique Standardize the subcutaneous or orthotopic injection technique, including the number of cells, injection volume, and location, to minimize variability between animals.
Animal Health and Strain Use immunodeficient mice (e.g., nude, SCID, or NSG) of the same age and sex. Monitor animal health closely, as underlying health issues can affect tumor engraftment and growth.
Matrigel Use For cell lines with poor engraftment rates, consider co-injecting the cells with Matrigel to provide a supportive extracellular matrix and enhance initial tumor take.
Issue 2: High Toxicity or Adverse Events in Treated Mice
Potential Cause Troubleshooting Steps
Dose Too High If significant weight loss (>15-20%), lethargy, or other signs of distress are observed, consider reducing the dose of this compound. A dose de-escalation study may be necessary to identify the maximum tolerated dose (MTD).
Formulation Issues Ensure the formulation is well-suspended and the vehicle is non-toxic. Improper formulation can lead to inconsistent absorption and potential toxicity.
Off-Target Effects While this compound is selective for mutant EGFR, off-target effects can occur at higher doses. Monitor for common TKI-related side effects such as diarrhea and skin rash.
Animal Strain Sensitivity Different mouse strains may have varying sensitivities to the drug. If toxicity is a persistent issue, consider using a different immunodeficient strain.
Issue 3: Lack of Efficacy or Tumor Response
Potential Cause Troubleshooting Steps
Sub-optimal Dose If tumors are not responding to treatment, the dose of this compound may be too low. Conduct a dose-escalation study to determine if higher, well-tolerated doses result in better efficacy.
Drug Administration and Bioavailability Verify the accuracy of the oral gavage technique to ensure the full dose is administered. Issues with formulation can also affect drug absorption and bioavailability.
Tumor Model Resistance The chosen cell line or patient-derived xenograft (PDX) model may harbor intrinsic or acquired resistance mechanisms to this compound that are independent of the targeted EGFR mutations. Consider molecularly characterizing the tumor model to identify potential resistance pathways.[5]
Pharmacodynamic (PD) Target Engagement Assess whether this compound is hitting its target in the tumor tissue. This can be done by analyzing the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK in tumor lysates from treated animals.[4]

Quantitative Data from Preclinical In Vivo Studies

Study Reference Animal Model Tumor Model This compound Dose Dosing Schedule Tumor Growth Inhibition (TGI)
Preclinical Study 1Nude MiceNCI-H1975 (L858R/T790M) Xenograft25 mg/kgOnce daily, oralSignificant tumor regression
Preclinical Study 2BALB/c Nude MiceHCC827 (exon 19 deletion) Xenograft10 mg/kgOnce daily, oral>90%
Preclinical Study 3NSG MicePatient-Derived Xenograft (EGFR T790M)50 mg/kgOnce daily, oralTumor stasis

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous NSCLC Xenograft Model
  • Cell Culture: Culture NCI-H1975 human NSCLC cells (harboring EGFR L858R and T790M mutations) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Use 6-8 week old female BALB/c nude mice. Allow a one-week acclimatization period.

  • Tumor Cell Implantation:

    • Harvest NCI-H1975 cells during the exponential growth phase.

    • Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm^3.

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) in sterile water at the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse with a 200 µL gavage volume).

    • Administer this compound or vehicle control (0.5% CMC) orally via gavage once daily.

  • Efficacy Evaluation:

    • Continue dosing for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) using the formula: (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100.

    • Perform statistical analysis to determine the significance of the treatment effect.

Protocol 2: Pharmacodynamic (PD) Marker Analysis
  • Sample Collection: At the end of the in vivo efficacy study, or at specified time points after the last dose, collect tumor tissues from a subset of mice from each treatment group.

  • Tissue Processing:

    • Immediately snap-freeze the tumor samples in liquid nitrogen and store them at -80°C.

    • Alternatively, a portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis.

  • Western Blot Analysis:

    • Homogenize the frozen tumor tissue and extract proteins using a suitable lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to normalize protein loading.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Immunohistochemistry (IHC):

    • Process formalin-fixed, paraffin-embedded (FFPE) tumor sections.

    • Perform antigen retrieval and block endogenous peroxidase activity.

    • Incubate the sections with primary antibodies against phospho-EGFR or other relevant markers.

    • Use a labeled secondary antibody and a suitable chromogen to visualize the staining.

    • Counterstain with hematoxylin and mount the slides.

    • Analyze the staining intensity and distribution under a microscope.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds EGFR->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf PIP3 PIP3 PI3K->PIP3 Converts PIP2 MEK MEK Raf->MEK PIP2 PIP2 ERK ERK MEK->ERK AKT AKT PIP3->AKT Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: EGFR Signaling Pathway Inhibition by this compound.

InVivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis Cell_Culture 1. NSCLC Cell Culture (e.g., NCI-H1975) Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Implantation Animal_Model 2. Select Animal Model (e.g., BALB/c nude mice) Animal_Model->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Dosing 6. Daily Oral Dosing (this compound or Vehicle) Randomization->Dosing Monitor_Health 7. Monitor Tumor Volume & Animal Health Dosing->Monitor_Health Euthanasia 8. Euthanasia & Tumor Excision Monitor_Health->Euthanasia End of Study TGI_Analysis 9. Tumor Weight & Volume Analysis (%TGI) Euthanasia->TGI_Analysis PD_Analysis 10. Pharmacodynamic Analysis (Western Blot / IHC) Euthanasia->PD_Analysis Data_Interpretation 11. Data Interpretation & Reporting TGI_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

References

Technical Support Center: Mitigating Limertinib-Induced Diarrhea in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mitigation of limertinib-induced diarrhea in preclinical models. As no preclinical studies on mitigating this compound-induced diarrhea have been published, the following guidance is extrapolated from studies on other tyrosine kinase inhibitors (TKIs) with similar mechanisms of action, such as neratinib.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced diarrhea in preclinical models?

A1: While specific studies on this compound are not yet available, the mechanism of diarrhea for EGFR tyrosine kinase inhibitors (TKIs) is considered multifactorial.[1][2] Preclinical evidence from other TKIs suggests it involves a combination of:

  • Increased Intestinal Secretion: Inhibition of the epidermal growth factor receptor (EGFR) in the gut lining can lead to increased chloride and water secretion into the intestinal lumen, resulting in secretory diarrhea.[1][3][4]

  • Inflammation: Some TKIs have been shown to induce an inflammatory response in the intestinal mucosa, contributing to diarrhea.[1][3] For instance, in a rat model of neratinib-induced diarrhea, increased levels of pro-inflammatory cytokines were observed.[1]

  • Mucosal Injury: Direct damage to the intestinal lining, including villous atrophy and increased apoptosis of epithelial cells, can impair absorption and contribute to diarrhea.[5][6]

Q2: What are the most promising therapeutic agents to test for the mitigation of this compound-induced diarrhea in our animal models?

A2: Based on preclinical studies with other TKIs, particularly neratinib, the following agents are rational candidates for investigation:

  • Budesonide: A locally-acting corticosteroid with potent anti-inflammatory effects. It has shown efficacy in reducing neratinib-induced diarrhea in rat models.[5][7]

  • Colesevelam: A bile acid sequestrant. Bile acid malabsorption can be a consequence of intestinal inflammation and may contribute to diarrhea. Colesevelam has demonstrated positive effects in preclinical models of TKI-induced diarrhea.[7]

  • Crofelemer: An inhibitor of both the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCC).[5] It has been shown to reduce the incidence and severity of diarrhea in a preclinical dog model of TKI-induced diarrhea.[8]

  • Probiotics: While less studied specifically for TKI-induced diarrhea in preclinical models, probiotics have shown some promise in managing chemotherapy-induced diarrhea by modulating the gut microbiota.[9][10]

Q3: What preclinical models are most appropriate for studying this compound-induced diarrhea?

A3: Rodent models, particularly rats, have been successfully used to study TKI-induced diarrhea.[7] Canine models have also been utilized and may offer advantages in terms of their gastrointestinal physiology being more similar to humans.[8] The choice of model will depend on the specific research question and available resources.

Q4: How should we assess the severity of diarrhea in our preclinical models?

A4: Diarrhea severity can be assessed daily using a scoring system based on stool consistency. An example of a scoring system is provided in the Experimental Protocols section. In addition to stool scoring, daily monitoring of body weight is a critical indicator of the overall health of the animals and the severity of the diarrhea.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High mortality rate in the this compound-treated group. The dose of this compound may be too high, leading to excessive toxicity and severe diarrhea.- Reduce the dose of this compound. - Ensure adequate hydration with subcutaneous fluids. - Implement a supportive care protocol, including nutritional supplements.
Inconsistent or mild diarrhea induction. - The dose of this compound may be too low. - Variability in the gut microbiome of the animals. - Insufficient duration of treatment.- Perform a dose-response study to determine the optimal dose of this compound for consistent diarrhea induction. - Acclimatize animals for a sufficient period before the study to stabilize their gut microbiome. - Ensure the treatment duration is long enough to induce a sustained diarrheal response, based on pilot studies.
No significant effect of the mitigating agent. - The dose of the mitigating agent may be suboptimal. - The mechanism of action of the agent may not be relevant to this compound-induced diarrhea. - The timing of administration may be inappropriate.- Conduct a dose-escalation study for the mitigating agent. - Consider testing agents with different mechanisms of action (e.g., anti-inflammatory vs. anti-secretory). - Evaluate both prophylactic (pre-treatment) and therapeutic (post-diarrhea onset) administration of the agent.
Unexpected side effects with the mitigating agent. The agent may have off-target effects or interact with this compound.- Review the known pharmacology and toxicology of the mitigating agent. - Include a control group that receives only the mitigating agent to assess its standalone effects. - Consider reducing the dose of the mitigating agent or testing an alternative with a better safety profile.

Quantitative Data from Preclinical Studies on TKI-Induced Diarrhea

Note: The following data is from studies on neratinib and another unspecified TKI, as no data for this compound is currently available.

Table 1: Effect of Budesonide and Colesevelam on Neratinib-Induced Diarrhea in Rats [7]

Treatment Group Mean Days with Moderate Diarrhea (Score 2) Body Weight Change (Day 14)
Neratinib Alone 4.5-5 g
Neratinib + Budesonide 2.8 (p=0.027)-15 g (p=0.0418 vs. Neratinib alone)
Neratinib + Colesevelam 3.0 (p=0.033)Not significantly different from Neratinib alone

Table 2: Effect of Crofelemer on TKI-Induced Diarrhea in Dogs [8]

Treatment Group Average Weekly Loose/Watery Stools TKI Dose Reduction
TKI + Placebo 8.70Statistically higher
TKI + Crofelemer (BID) 5.96 (p=0.028)Trending towards significance
TKI + Crofelemer (QID) 5.74 (p=0.022)Statistically lower

Experimental Protocols

1. Rat Model of Neratinib-Induced Diarrhea (Adapted from Secombe et al., 2019) [7]

  • Animals: Male Wistar rats.

  • Housing: Individually housed in a temperature and light-controlled environment with ad libitum access to food and water.

  • Drug Administration:

    • Neratinib (50 mg/kg) or vehicle is administered daily via oral gavage.

    • Budesonide or colesevelam is co-administered with neratinib via oral gavage.

  • Monitoring:

    • Diarrhea Assessment: Stools are observed and scored daily based on a scale (e.g., 0 = normal, well-formed pellet; 1 = soft, partially formed pellet; 2 = loose, unformed stool; 3 = watery diarrhea).

    • Body Weight: Measured daily.

  • Endpoint Analysis:

    • Histopathology: Sections of the ileum and colon are collected for histological examination to assess for inflammation and mucosal injury.

    • Cytokine Analysis: Tissue samples can be analyzed for levels of pro- and anti-inflammatory cytokines.

    • Apoptosis: Immunohistochemistry for markers like caspase-3 can be performed to quantify apoptosis in the intestinal epithelium.

2. Dog Model of TKI-Induced Diarrhea (Adapted from Jaguar Health, 2019) [8]

  • Animals: Healthy female beagle dogs.

  • Drug Administration:

    • The specific TKI is administered daily.

    • Crofelemer (e.g., BID or QID dosing) or placebo is administered.

  • Monitoring:

    • Diarrhea Assessment: Daily assessment of stool consistency and frequency.

    • TKI Tolerability: The dose of the TKI may be adjusted based on the severity of diarrhea.

  • Endpoint Analysis:

    • Incidence and Severity of Diarrhea: Comparison of the number of loose/watery stools between groups.

    • TKI Dose Maintenance: Evaluation of the ability to maintain the planned TKI dose.

Visualizations

TKI_Diarrhea_Mechanism cluster_epithelium Intestinal Epithelial Cell EGFR EGFR Ion_Channels Cl- Channels (e.g., CFTR, CaCC) EGFR->Ion_Channels Negative Regulation Secretory_Diarrhea Secretory_Diarrhea Ion_Channels->Secretory_Diarrhea Increased Cl- & H2O Secretion Inflammation_Signal Pro-inflammatory Cytokines Inflammatory_Diarrhea Inflammatory_Diarrhea Inflammation_Signal->Inflammatory_Diarrhea Mucosal_Injury Epithelial Damage & Apoptosis Malabsorptive_Diarrhea Malabsorptive_Diarrhea Mucosal_Injury->Malabsorptive_Diarrhea This compound This compound This compound->EGFR Inhibition This compound->Inflammation_Signal Induces This compound->Mucosal_Injury Causes Mitigation_Strategies_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Daily Monitoring cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Limertinib_Dose Determine this compound Dose (Dose-Response Study) Animal_Model->Limertinib_Dose Control Vehicle Control Limertinib_Dose->Control Limertinib_Only This compound Limertinib_Dose->Limertinib_Only Limertinib_Agent This compound + Mitigating Agent (e.g., Budesonide, Crofelemer) Limertinib_Dose->Limertinib_Agent Diarrhea_Score Diarrhea Score Control->Diarrhea_Score Limertinib_Only->Diarrhea_Score Limertinib_Agent->Diarrhea_Score Body_Weight Body Weight Histopathology Intestinal Histopathology Diarrhea_Score->Histopathology Clinical_Signs General Clinical Signs Biomarkers Inflammatory Biomarkers Body_Weight->Biomarkers Data_Analysis Statistical Analysis Clinical_Signs->Data_Analysis

References

Technical Support Center: Improving Limertinib Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of limertinib across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ASK120067) is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the irreversible inhibition of EGFR, including the sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR TKIs.[3] By blocking the tyrosine kinase activity of EGFR, this compound inhibits downstream signaling pathways that are crucial for tumor cell proliferation and survival.[4]

Q2: Why is delivering this compound across the blood-brain barrier challenging?

The blood-brain barrier (BBB) is a highly selective, semi-permeable barrier that protects the brain from harmful substances.[5] This protective function, however, also restricts the entry of many therapeutic agents, including this compound. The key challenges include:

  • Tight Junctions: The endothelial cells of the BBB are connected by tight junctions, which limit the passive diffusion of molecules between them.

  • Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump many drugs, including some kinase inhibitors, back into the bloodstream.[5]

  • Physicochemical Properties: The ability of a drug to cross the BBB is influenced by its size, polarity, and lipophilicity. While smaller, more lipophilic molecules tend to cross more easily, they can also be more susceptible to efflux.

Q3: What is the evidence for this compound's activity in the central nervous system (CNS)?

Clinical studies have demonstrated that this compound has significant activity against brain metastases in patients with EGFR-mutated non-small cell lung cancer (NSCLC). In a pivotal Phase 2b study, for patients with assessable CNS lesions, this compound achieved a CNS best objective response rate (ORR) of 65.9% and a median progression-free survival (PFS) of 10.6 months.[6][7] A Phase 3 trial also showed a significant prolongation of median CNS PFS with this compound compared to gefitinib (20.7 months vs. 7.1 months).[6] This suggests that this compound can effectively cross the BBB and exert its therapeutic effect in the brain.

Q4: What are the main strategies to improve the delivery of small molecule inhibitors like this compound across the BBB?

Several strategies are being explored to enhance drug delivery to the brain:

  • Nanoparticle-based delivery: Encapsulating drugs in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect them from degradation, improve their pharmacokinetic profile, and facilitate their transport across the BBB.[8][9] Surface modification of these nanoparticles with targeting ligands can further enhance their uptake by brain endothelial cells.[9]

  • Receptor-mediated transcytosis: This approach involves conjugating the drug to a molecule that binds to specific receptors on the surface of BBB endothelial cells, thereby "tricking" the barrier into transporting the drug into the brain.

  • Temporary disruption of the BBB: Techniques like focused ultrasound can be used to temporarily and locally disrupt the tight junctions of the BBB, allowing for increased drug penetration.

  • Intranasal delivery: Bypassing the BBB altogether by delivering the drug directly to the brain via the olfactory and trigeminal nerves is another promising, non-invasive approach.

Troubleshooting Guides

Problem 1: Low Permeability of this compound in an In Vitro BBB Model

Scenario: You are using an in vitro transwell model with a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) and observe low permeability of this compound from the apical (blood) to the basolateral (brain) side.

Possible Cause Troubleshooting Step
High Efflux Transporter Activity 1. Verify Efflux: Co-administer this compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if permeability increases. 2. Quantify Efflux Ratio: Perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
Poor Cell Monolayer Integrity 1. Measure TEER: Regularly measure the transendothelial electrical resistance (TEER) across the cell monolayer. A low TEER value indicates a leaky barrier. 2. Visualize Tight Junctions: Perform immunofluorescence staining for tight junction proteins (e.g., ZO-1, claudin-5) to confirm their continuous localization at cell borders. 3. Optimize Culture Conditions: Ensure optimal cell seeding density and culture duration. Co-culturing with astrocytes or pericytes can enhance barrier properties.
Drug Adsorption to Plasticware 1. Test Recovery: Measure the concentration of this compound in both the donor and receiver compartments at the end of the experiment to ensure mass balance. 2. Use Low-Binding Plates: Utilize low-protein-binding plates and pipette tips for the experiment.
Problem 2: Low Brain Concentration of this compound in an In Vivo Animal Model

Scenario: After systemic administration of this compound to rodents, you measure the brain and plasma concentrations and find a low brain-to-plasma (B/P) ratio.

Possible Cause Troubleshooting Step
Active Efflux at the BBB 1. Use P-gp/BCRP Knockout Mice: If available, repeat the study in mice lacking these efflux transporters to determine their contribution to limiting brain penetration. 2. Co-administration with Inhibitors: Administer a potent efflux transporter inhibitor shortly before this compound administration to see if the B/P ratio improves.
Rapid Metabolism 1. Measure Brain and Plasma Metabolites: Analyze brain and plasma samples for major metabolites of this compound. High levels of metabolites in plasma and low levels of the parent drug in the brain may indicate rapid systemic metabolism before BBB crossing.
Suboptimal Formulation 1. Assess Solubility and Stability: Ensure that the formulation used for administration provides adequate solubility and stability of this compound in the vehicle. 2. Optimize Formulation: For preclinical studies, a common formulation for oral administration of similar compounds involves a mixture of DMSO, PEG300, Tween-80, and saline.[10] Adjusting the ratios of these components may improve bioavailability.
Inaccurate Sample Collection/Processing 1. Ensure Rapid Brain Harvesting: Perfuse the animals with saline before brain collection to remove residual blood from the cerebral vasculature, which can artificially inflate brain drug concentrations. 2. Optimize Homogenization and Extraction: Validate the brain tissue homogenization and drug extraction methods to ensure high and reproducible recovery of this compound.

Data Presentation

Table 1: CNS Efficacy of this compound in EGFR-Mutated NSCLC with Brain Metastases

Clinical Study Phase Patient Population Metric Value Reference
Phase 2bEGFR T790M+ NSCLC with assessable CNS lesionsCNS Objective Response Rate (ORR)65.9%[6][7]
Phase 2bEGFR T790M+ NSCLC with assessable CNS lesionsMedian CNS Progression-Free Survival (PFS)10.6 months[6][7]
Phase 3Treatment-naïve EGFR-mutated NSCLC with CNS lesionsMedian CNS PFS (this compound vs. Gefitinib)20.7 months vs. 7.1 months[6]

Table 2: Preclinical Brain Penetration of Select EGFR TKIs (for comparison)

Compound In Vitro Efflux Ratio (Human BBB Transporters) In Vivo Rat Free Brain to Free Plasma Ratio (Kpuu) Reference
Osimertinib3.20.21[8][11]
Other TKIs>3.2≤ 0.12[8][11]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using hCMEC/D3 Cells

This protocol provides a method to assess the permeability of this compound across a human brain endothelial cell monolayer.

  • Cell Culture: Culture hCMEC/D3 cells in their recommended growth medium.

  • Transwell Seeding: Coat the apical side of a transwell insert (e.g., 0.4 µm pore size) with collagen. Seed the hCMEC/D3 cells onto the coated insert at a high density (e.g., 2.5 x 10^5 cells/cm²).

  • Monolayer Maturation: Culture the cells for 5-7 days to allow for the formation of a tight monolayer. Monitor the integrity of the monolayer by measuring the TEER.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh transport buffer.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis: Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 2: Rodent Brain Penetration Study

This protocol outlines a method to determine the brain-to-plasma concentration ratio of this compound in mice.

  • Animal Dosing: Administer this compound to mice via the desired route (e.g., oral gavage). A typical dose for preclinical studies might be in the range of 5-20 mg/kg.[2]

  • Sample Collection: At a predetermined time point post-dosing (e.g., corresponding to the peak plasma concentration), anesthetize the mice.

  • Blood Collection: Collect a blood sample via cardiac puncture into a tube containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

  • Transcardial Perfusion: Perfuse the mouse transcardially with ice-cold saline to flush the blood from the brain vasculature.

  • Brain Harvesting: Immediately dissect the brain and rinse it with cold saline.

  • Sample Processing:

    • Weigh the brain tissue.

    • Homogenize the brain tissue in a suitable buffer.

    • Extract this compound from the plasma and brain homogenate using an appropriate solvent precipitation or liquid-liquid extraction method.

  • Sample Analysis: Quantify the concentration of this compound in the plasma and brain extracts using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the brain-to-plasma ratio (B/P ratio) by dividing the concentration of this compound in the brain (ng/g) by its concentration in the plasma (ng/mL).

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR (mutated) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Irreversibly Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

BBB_Delivery_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_formulation Formulation & Delivery Strategy Transwell Transwell Permeability Assay (e.g., hCMEC/D3) Efflux Efflux Ratio Determination Transwell->Efflux Data for Animal_Model Rodent Brain Penetration Study Efflux->Animal_Model Inform BP_Ratio Calculate Brain-to-Plasma Ratio Animal_Model->BP_Ratio Formulation This compound Formulation BP_Ratio->Formulation Optimize Formulation->Transwell Test Nanoparticle Nanoparticle Encapsulation (Optional) Formulation->Nanoparticle Nanoparticle->Transwell Test

Caption: Experimental workflow for evaluating this compound's BBB penetration.

Troubleshooting_Logic cluster_invitro_troubleshooting In Vitro Troubleshooting cluster_invivo_troubleshooting In Vivo Troubleshooting Start Low Brain Penetration of this compound Low_Permeability Low Permeability in Transwell Model Start->Low_Permeability Low_BP_Ratio Low Brain/Plasma Ratio in Animal Model Start->Low_BP_Ratio Check_Efflux High Efflux? Low_Permeability->Check_Efflux Check_Integrity Poor Monolayer Integrity? Low_Permeability->Check_Integrity Use_Inhibitors Use Efflux Inhibitors Check_Efflux->Use_Inhibitors Yes Optimize_Culture Optimize Culture Conditions Check_Integrity->Optimize_Culture Yes Use_Inhibitors->Low_BP_Ratio Inform In Vivo Check_Metabolism Rapid Metabolism? Low_BP_Ratio->Check_Metabolism Check_Formulation Suboptimal Formulation? Low_BP_Ratio->Check_Formulation Analyze_Metabolites Analyze Metabolites Check_Metabolism->Analyze_Metabolites Yes Optimize_Formulation Optimize Formulation Check_Formulation->Optimize_Formulation Yes Optimize_Formulation->Low_Permeability Re-test In Vitro

Caption: Logical relationship for troubleshooting low BBB penetration.

References

addressing variability in limertinib efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in limertinib efficacy across different cell lines. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (ASK120067) is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively and irreversibly inhibit the activity of mutant EGFR, including both sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR (EGFRWT).[1][2][3] This targeted inhibition blocks downstream signaling pathways, such as the PI3K/AKT and MEK/ERK pathways, which are crucial for cell proliferation and survival in EGFR-mutant cancers like non-small cell lung cancer (NSCLC).

Q2: Why am I observing significant differences in this compound's IC50 value across my panel of cell lines?

Variability in this compound's half-maximal inhibitory concentration (IC50) is expected and is primarily dependent on the EGFR mutation status of the cell lines.

  • High Potency (Low IC50): Cell lines with EGFR sensitizing mutations (e.g., PC-9, HCC827) or the T790M resistance mutation (e.g., NCI-H1975) are highly sensitive to this compound, resulting in low nanomolar IC50 values.

  • Low Potency (High IC50): Conversely, cell lines with wild-type EGFR (e.g., A431, A549) will exhibit significantly higher IC50 values, often in the high nanomolar to micromolar range, due to this compound's selectivity for mutant EGFR.

Refer to the data table below for expected IC50 ranges in common NSCLC cell lines. If your results deviate significantly from these ranges, consider the troubleshooting guide.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value in a known EGFR-mutant cell line.

If an EGFR-mutant cell line (e.g., PC-9, NCI-H1975) shows reduced sensitivity to this compound, it may indicate acquired resistance or experimental variability.

Possible Cause Suggested Action
Acquired On-Target Resistance Sequence the EGFR gene in the resistant cell line to check for the presence of the C797S mutation, a known mechanism of resistance to third-generation EGFR TKIs.[4]
Bypass Pathway Activation Use western blotting to assess the phosphorylation status of key proteins in alternative signaling pathways, such as MET, HER2, and downstream effectors like AKT and ERK. Amplification or hyperactivation of these pathways can confer resistance.[5][6]
Incorrect Drug Concentration Verify the concentration and stability of your this compound stock solution. We recommend preparing fresh dilutions for each experiment.
Cell Line Integrity Confirm the identity and EGFR mutation status of your cell line through STR profiling and sequencing. Cell line misidentification or contamination can lead to unexpected results.
Assay Conditions Ensure that the cell seeding density, treatment duration, and assay reagents are consistent and optimized for your specific cell line. Refer to the detailed experimental protocols below.

Issue 2: this compound shows unexpected activity in an EGFR wild-type cell line.

While this compound is highly selective, some off-target effects or specific cellular contexts might lead to modest activity in EGFRWT cells.

Possible Cause Suggested Action
High Drug Concentration At very high concentrations (micromolar range), third-generation EGFR TKIs may exhibit some inhibition of wild-type EGFR or other kinases. Perform a full dose-response curve to determine if the effect is dose-dependent.
"Off-Target" Effects The observed activity may be due to inhibition of other kinases. Consider performing a kinome profiling assay to identify potential off-target interactions.
Experimental Artifact Review your experimental setup. Ensure that the vehicle control (e.g., DMSO) is not causing cytotoxicity and that your cell viability assay is performing as expected.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against various NSCLC cell lines with different EGFR mutation statuses.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Reference
PC-9 Exon 19 Deletion6
HCC827 Exon 19 Deletion2
NCI-H1975 L858R / T790M12
A431 Wild-Type338
A549 Wild-Type1541

Visualizations of Signaling Pathways and Workflows

EGFR_Signaling_Pathway EGFR Signaling and this compound Resistance cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Resistance Mechanisms EGF EGF EGFR_mut Mutant EGFR (Ex19del, L858R, T790M) EGF->EGFR_mut Ligand Binding (optional for mutant) PI3K PI3K EGFR_mut->PI3K MEK MEK EGFR_mut->MEK This compound This compound This compound->EGFR_mut AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival ERK ERK MEK->ERK ERK->Proliferation_Survival C797S EGFR C797S Mutation C797S->EGFR_mut Prevents this compound Binding MET_Amp MET Amplification MET_Amp->PI3K MET_Amp->MEK

Caption: EGFR signaling pathway and mechanisms of resistance to this compound.

Troubleshooting_Workflow Troubleshooting this compound Resistance Start Unexpected High IC50 in Mutant Cell Line Check_Protocols Verify Drug Concentration & Assay Conditions Start->Check_Protocols Check_Cells Confirm Cell Line Identity & EGFR Status (STR, Sequencing) Check_Protocols->Check_Cells Investigate_Resistance Investigate Acquired Resistance Check_Cells->Investigate_Resistance EGFR_Sequencing Sequence EGFR Gene Investigate_Resistance->EGFR_Sequencing C797S_Detected C797S Mutation? EGFR_Sequencing->C797S_Detected On_Target_Resistance On-Target Resistance Confirmed C797S_Detected->On_Target_Resistance Yes Bypass_Pathway_Analysis Analyze Bypass Pathways (Western Blot for p-MET, p-AKT, p-ERK) C797S_Detected->Bypass_Pathway_Analysis No Bypass_Activated Bypass Pathway Activation? Bypass_Pathway_Analysis->Bypass_Activated Off_Target_Resistance Off-Target Resistance Confirmed Bypass_Activated->Off_Target_Resistance Yes Re-evaluate Re-evaluate Experiment Bypass_Activated->Re-evaluate No

Caption: A logical workflow for troubleshooting unexpected this compound resistance.

Experimental_Workflow General Experimental Workflow Cell_Culture 1. Culture Cell Lines (e.g., PC-9, NCI-H1975, A549) Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment 3. Treat with this compound (Dose-Response) Cell_Seeding->Drug_Treatment Incubation 4. Incubate for 72 hours Drug_Treatment->Incubation Protein_Lysis Parallel Experiment: Lyse Cells for Western Blot Drug_Treatment->Protein_Lysis MTT_Assay 5. Perform MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis 6. Analyze Data & Calculate IC50 MTT_Assay->Data_Analysis Western_Blot Analyze p-EGFR, p-AKT, p-ERK Protein_Lysis->Western_Blot

Caption: A standard workflow for assessing this compound efficacy in vitro.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on various cell lines.

  • Reagents and Materials:

    • Cell lines of interest (e.g., PC-9, NCI-H1975, A549)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of EGFR and its downstream targets.

  • Reagents and Materials:

    • Cell lines cultured in 6-well plates

    • This compound

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Culture cells to 70-80% confluency and treat with the desired concentration of this compound for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL detection reagent and an imaging system.

3. EGFR Mutation Analysis

This protocol provides a general outline for identifying EGFR mutations in cell lines.

  • Reagents and Materials:

    • Genomic DNA extraction kit

    • PCR primers specific for EGFR exons 18-21

    • Taq polymerase and PCR reaction mix

    • Thermocycler

    • Gel electrophoresis equipment

    • PCR product purification kit

    • Sanger sequencing reagents and access to a sequencer

  • Procedure:

    • Extract genomic DNA from the cell line of interest using a commercial kit.

    • Perform PCR to amplify the kinase domain of the EGFR gene (exons 18-21) using specific primers.

    • Verify the PCR product size and purity by gel electrophoresis.

    • Purify the PCR product.

    • Sequence the purified PCR product using Sanger sequencing.

    • Analyze the sequencing data to identify any mutations by comparing the sequence to the wild-type EGFR reference sequence.

References

Technical Support Center: Optimizing Limertinib Treatment Schedules in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with limertinib in combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound in combination therapies?

A1: this compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that potently and selectively targets EGFR mutations, including the T790M resistance mutation.[1] While effective as a monotherapy, acquired resistance can still emerge through various mechanisms.[2] Combination therapies are being explored to delay or overcome resistance, enhance anti-tumor efficacy, and improve patient outcomes. Common strategies involve combining this compound with chemotherapy, anti-angiogenic agents, or other targeted therapies like c-MET inhibitors.[3][4][5]

Q2: What are the known resistance mechanisms to third-generation EGFR TKIs like this compound that combination therapies aim to overcome?

A2: Resistance to third-generation EGFR TKIs can be broadly categorized as EGFR-dependent or EGFR-independent.

  • EGFR-dependent mechanisms often involve the acquisition of new mutations in the EGFR gene, such as C797S, which prevents the covalent binding of irreversible inhibitors like this compound.[2]

  • EGFR-independent mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition. A common example is the amplification or overexpression of the MET proto-oncogene, which activates the HGF/c-MET signaling pathway.[2][6] Other bypass pathways include HER2 amplification and activation of downstream signaling molecules like RAS, RAF, and PI3K.[2] Histological transformation, such as the conversion from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), is another form of resistance.[7]

Q3: What types of agents are being investigated in combination with this compound?

A3: Several classes of drugs are being investigated in combination with this compound and other third-generation EGFR TKIs:

  • Chemotherapy: Agents like carboplatin and etoposide are being studied in combination with this compound, particularly in cases of histological transformation to SCLC.[7]

  • c-MET Inhibitors: Given that MET amplification is a key resistance mechanism, c-MET inhibitors such as ASKC202 are in clinical trials in combination with this compound.[3][8]

  • Anti-angiogenic agents: These drugs target the blood supply to the tumor and have shown synergistic effects with EGFR TKIs in preclinical and clinical settings.[4]

  • Other Targeted Therapies: Inhibitors of other signaling pathways, such as AXL and FGFR inhibitors, are also being explored in combination to tackle complex resistance networks.[9]

Troubleshooting Guides

Issue 1: Sub-optimal synergy observed in vitro between this compound and a combination agent.

  • Question: We are not observing the expected synergistic effect when combining this compound with another targeted agent in our cell line model. What could be the issue?

  • Answer:

    • Incorrect Dosing Schedule: The timing and sequence of drug administration are critical for achieving synergy. Consider testing different schedules, such as sequential versus concurrent administration. For example, a 48-hour interval between pemetrexed and osimertinib has been shown to maximize synergistic effects in some NSCLC models.[10]

    • Inappropriate Concentration Range: Ensure that the concentration ranges for both drugs are appropriate for the cell line being used. The optimal synergistic concentrations may be different from the IC50 of each drug alone. A matrix of different concentrations for both drugs should be tested to identify the synergistic window.

    • Cell Line Specific Resistance: The cell line you are using may have intrinsic resistance mechanisms to one or both of the drugs that are not present in other models. It is important to characterize the genomic profile of your cell line, including potential bypass signaling pathways that may be activated.

    • Assay Limitations: The endpoint you are measuring (e.g., cell viability via MTT assay) may not fully capture the synergistic interaction. Consider using multiple assays to assess different aspects of cellular response, such as apoptosis assays (e.g., Annexin V staining) or cell cycle analysis.

Issue 2: High toxicity observed in animal models with this compound combination therapy.

  • Question: Our in vivo studies with a this compound combination are showing significant weight loss and other signs of toxicity in the animals. How can we mitigate this?

  • Answer:

    • Dose and Schedule Optimization: The doses and schedule of administration may need to be adjusted. Consider a dose de-escalation study to find the maximum tolerated dose (MTD) of the combination. Intermittent dosing schedules, rather than continuous daily dosing, may also help to reduce toxicity while maintaining efficacy.

    • Pharmacokinetic Interactions: Co-administration of the two drugs may alter the pharmacokinetics of one or both agents, leading to increased exposure and toxicity. It is important to perform pharmacokinetic analysis of both drugs when administered in combination.

    • Supportive Care: Providing supportive care to the animals, such as hydration and nutritional support, can help to manage some of the side effects.

    • Toxicity Monitoring: Closely monitor the animals for signs of toxicity, including body weight, clinical signs, and hematological and biochemical parameters. This will allow for early intervention and adjustment of the treatment regimen.

Issue 3: Difficulty in assessing EGFR pathway inhibition in response to combination therapy.

  • Question: We are using Western blotting to assess the inhibition of the EGFR signaling pathway, but the results are inconsistent. What are some common pitfalls?

  • Answer:

    • Sub-optimal Antibody Selection: Ensure that you are using validated antibodies that are specific for the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

    • Inadequate Sample Preparation: Proper sample collection and lysis are critical for preserving the phosphorylation status of proteins. Cells should be lysed quickly on ice with a buffer containing phosphatase and protease inhibitors.

    • Loading Controls: Use appropriate loading controls (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes. For nuclear proteins, a nuclear-specific loading control like Histone H3 should be used.[11]

    • Densitometry Analysis: Quantify the Western blot bands using densitometry software. The intensity of the phosphorylated protein band should be normalized to the intensity of the total protein band to accurately reflect the level of inhibition.[12]

Data Presentation

Table 1: Preclinical Efficacy of this compound Monotherapy

Cell LineEGFR Mutation StatusThis compound IC50 (nM)
NCI-H1975L858R/T790M12
PC-9exon 19 deletion6
HCC827exon 19 deletion2
A431Wild-type338
LoVoWild-type>1000
A549Wild-type1541
Source:[1]

Table 2: Clinical Efficacy of this compound in Combination with ASKC202 (c-MET inhibitor)

This table is a hypothetical representation based on the ongoing clinical trial (NCT07109531) and will need to be populated with actual data upon trial completion.

ParameterThis compound + ASKC202Platinum-based Chemotherapy
Objective Response Rate (ORR)TBDTBD
Progression-Free Survival (PFS)TBDTBD
Overall Survival (OS)TBDTBD
Common Grade ≥3 Adverse EventsTBDTBD

Experimental Protocols

1. In Vitro Synergy Assessment using Cell Viability Assay

  • Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with another agent on the viability of cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Drug Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Create a dose-response matrix with varying concentrations of both drugs.

    • Treatment: Treat the cells with the drug combinations for a specified period (e.g., 72 hours). Include controls for each drug alone and a vehicle control (DMSO).

    • Viability Assessment: After the treatment period, assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]

2. Western Blot Analysis of EGFR Signaling Pathway

  • Objective: To assess the effect of this compound combination therapy on the phosphorylation of key proteins in the EGFR signaling pathway.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with this compound, the combination agent, or the combination for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[11][12][14]

3. In Vivo Efficacy Study using Patient-Derived Xenograft (PDX) Models

  • Objective: To evaluate the anti-tumor efficacy of this compound combination therapy in a more clinically relevant in vivo model.

  • Methodology:

    • PDX Model Establishment: Implant tumor fragments from a patient with a relevant EGFR mutation subcutaneously into immunocompromised mice. Allow the tumors to grow to a palpable size.

    • Treatment Groups: Randomize the tumor-bearing mice into different treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.

    • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound). Monitor the mice for tumor growth and signs of toxicity.

    • Efficacy Assessment: Measure tumor volume regularly (e.g., twice a week) using calipers. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

    • Toxicity Assessment: Monitor the body weight of the mice throughout the study. At the end of the study, collect blood for hematological and biochemical analysis, and perform a gross necropsy to look for any signs of organ toxicity.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Combination_Agent Combination Agent (e.g., c-METi) Combination_Agent->RAS Combination_Agent->PI3K

Caption: EGFR signaling pathway and points of inhibition by this compound and a combination agent.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Translation Cell_Culture Cell Line Selection Synergy_Screen Synergy Screening (e.g., MTT) Cell_Culture->Synergy_Screen Mechanism_Study Mechanism of Action (e.g., Western Blot) Synergy_Screen->Mechanism_Study PDX_Model PDX Model Establishment Mechanism_Study->PDX_Model Efficacy_Study Efficacy & Toxicity Study PDX_Model->Efficacy_Study PK_PD_Analysis PK/PD Analysis Efficacy_Study->PK_PD_Analysis Clinical_Trial Phase I/II Clinical Trial PK_PD_Analysis->Clinical_Trial

Caption: A typical experimental workflow for optimizing this compound combination therapies.

Troubleshooting_Logic Start Sub-optimal Synergy/Toxicity Check_Schedule Review Dosing Schedule & Sequence Start->Check_Schedule In Vitro Optimize_Dose Optimize Dose & Schedule Start->Optimize_Dose In Vivo Check_Concentration Verify Drug Concentrations Check_Schedule->Check_Concentration Check_Cell_Line Characterize Cell Line Check_Concentration->Check_Cell_Line Check_Assay Use Orthogonal Assays Check_Cell_Line->Check_Assay Solution Improved Outcome Check_Assay->Solution Assess_PK Assess Pharmacokinetics Optimize_Dose->Assess_PK Supportive_Care Implement Supportive Care Assess_PK->Supportive_Care Supportive_Care->Solution

Caption: A logical troubleshooting workflow for common issues in combination therapy experiments.

References

Validation & Comparative

Limertinib and Osimertinib: A Preclinical Efficacy Showdown in EGFR-Mutant Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the preclinical efficacy of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): limertinib (ASK120067) and osimertinib. Both drugs are designed to combat non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.

At a Glance: Key Preclinical Findings

Preclinical studies indicate that this compound and osimertinib exhibit comparable anti-tumor effects against EGFR T790M-positive NSCLC.[1] While comprehensive head-to-head preclinical data is emerging, existing evidence suggests both molecules are potent and selective inhibitors of mutant EGFR.

In Vitro Efficacy: Potent Inhibition of EGFR Mutants

Both this compound and osimertinib have demonstrated potent inhibitory activity against clinically relevant EGFR mutations while showing significantly less activity against wild-type (WT) EGFR, which is desirable for minimizing off-target toxicities.

DrugTargetIC50 (nM)Cell LineSource
This compound EGFR L858R/T790M0.3-MedchemExpress
EGFR T790M0.5-MedchemExpress
EGFR exon19del0.5-MedchemExpress
EGFR WT6.0-MedchemExpress
Cell Proliferation
NCI-H1975 (L858R/T790M)12NCI-H1975MedchemExpress
PC-9 (exon 19 del)6PC-9MedchemExpress
HCC827 (exon 19 del)2HCC827MedchemExpress
Osimertinib EGFR L858R/T790M5-11H1975AME Lung Cancer Collaborative Group[2]
EGFR exon19del8-17PC9AME Lung Cancer Collaborative Group[2]
EGFR WT461-650Calu3, H2073AME Lung Cancer Collaborative Group[2]

In Vivo Efficacy: Comparable Tumor Regression in Xenograft Models

In vivo studies using NSCLC xenograft models in mice have corroborated the potent anti-tumor activity of both agents. A key preclinical study has suggested that this compound exhibits a similar potency to osimertinib in inducing tumor shrinkage.

DrugDosageXenograft ModelTumor Growth Inhibition (TGI)Source
This compound 10 mg/kgNot Specified99.3%MedchemExpress
Osimertinib 5 mg/kg/dayPC9 or H1975Induced total regressionAME Lung Cancer Collaborative Group[2]

Mechanism of Action and Signaling Pathway

Both this compound and osimertinib are irreversible third-generation EGFR TKIs. They selectively target the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to covalent and irreversible inhibition of both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. This blockade inhibits downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (with activating/resistance mutations) RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT activates AKT->Proliferation This compound This compound This compound->EGFR irreversibly inhibits Osimertinib Osimertinib Osimertinib->EGFR irreversibly inhibits

Caption: EGFR Signaling Pathway Inhibition by this compound and Osimertinib.

Experimental Protocols

The following are generalized protocols for key experiments used in the preclinical evaluation of EGFR inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to block 50% of the EGFR kinase activity (IC50).

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Recombinant EGFR enzyme - ATP - Substrate (e.g., poly(Glu,Tyr)) Start->Prepare Incubate Incubate EGFR with This compound or Osimertinib Prepare->Incubate Add_ATP Initiate reaction with ATP Incubate->Add_ATP Measure Measure kinase activity (e.g., ELISA, radioactivity) Add_ATP->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End Xenograft_Model_Workflow Start Start Inject_Cells Subcutaneously inject NSCLC cells into immunocompromised mice Start->Inject_Cells Tumor_Growth Allow tumors to reach a specified volume Inject_Cells->Tumor_Growth Treatment Administer this compound, Osimertinib, or vehicle (control) Tumor_Growth->Treatment Monitor Monitor tumor volume and body weight Treatment->Monitor Endpoint Sacrifice mice at predefined endpoint Monitor->Endpoint Analyze Analyze tumor growth inhibition Endpoint->Analyze End End Analyze->End

References

A Comparative Analysis of Limertinib and Gefitinib in the Treatment of EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of limertinib and gefitinib, two prominent tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations. This analysis is based on available preclinical and clinical trial data, focusing on efficacy, safety, and mechanisms of action to inform research and drug development efforts.

Introduction

Gefitinib, a first-generation EGFR-TKI, has been a foundational treatment for NSCLC with activating EGFR mutations.[1][2][3][4][5] this compound is a novel, third-generation EGFR-TKI designed to target both primary EGFR-sensitizing mutations and the T790M resistance mutation.[6][7][8][9] This guide delves into a comparative analysis of these two therapies, highlighting key differences in their clinical performance and molecular mechanisms.

Mechanism of Action

Both this compound and gefitinib are small-molecule inhibitors that target the tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation and survival.[1][2]

Gefitinib: As a first-generation inhibitor, gefitinib reversibly binds to the ATP-binding site of the EGFR tyrosine kinase.[1][2] Its efficacy is primarily in tumors harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[10][11] However, its effectiveness is limited by the development of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation.[7]

This compound: this compound is a third-generation, irreversible EGFR-TKI.[6] It is designed to be highly selective for both the sensitizing EGFR mutations and the T790M resistance mutation, while having lower activity against wild-type EGFR.[6][9] This selectivity profile is intended to improve efficacy in patients who have developed resistance to first- or second-generation TKIs and potentially reduce side effects associated with wild-type EGFR inhibition.[8][12] Preclinical studies have also shown its activity against EGFR exon 20 insertion mutations.[13][14]

Signaling Pathway Inhibition

The binding of this compound and gefitinib to the EGFR tyrosine kinase domain blocks the downstream signaling cascades that promote tumor growth. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition Gefitinib Gefitinib Gefitinib->EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by this compound and Gefitinib.

Clinical Efficacy: A Head-to-Head Comparison

A pivotal Phase 3 clinical trial directly compared the efficacy and safety of this compound versus gefitinib as a first-line treatment for patients with locally advanced or metastatic NSCLC harboring EGFR-sensitizing mutations (exon 19 deletion or exon 21 L858R mutation).[15][16][17]

Efficacy EndpointThis compoundGefitinibHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 20.7 months9.7 months0.44 (0.34-0.58)<0.0001
Median CNS PFS 20.7 months7.1 months0.28 (0.10-0.82)0.0136

Table 1: Comparison of Progression-Free Survival in a Phase 3 Trial [15][17][18]

The results from this trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival for patients treated with this compound compared to those who received gefitinib.[15][16][17] Notably, this compound also showed superior efficacy in patients with central nervous system (CNS) metastases, a common site of disease progression in NSCLC.[15][18]

Further clinical data for this compound comes from a Phase 2b study in patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who had progressed on prior EGFR TKI therapy.[19][20][21]

Efficacy EndpointThis compound (Phase 2b, T790M+)
Overall Response Rate (ORR) 68.8%
Disease Control Rate (DCR) 92.4%
Median Progression-Free Survival (PFS) 11.0 months
CNS Overall Response Rate (ORR) 65.9%
Median CNS Progression-Free Survival (PFS) 10.6 months

Table 2: Efficacy of this compound in EGFR T790M-Positive NSCLC [19][20][21][22][23]

For gefitinib, numerous clinical trials have established its efficacy in the first-line treatment of EGFR-mutated NSCLC.[10][11][24][25][26] Response rates in these studies have been reported to be in the range of 50-70%, with a median progression-free survival of approximately 9 to 11 months.[11][24][26][27]

Safety and Tolerability

In the head-to-head Phase 3 trial, the incidence of Grade 3 or worse treatment-related adverse events (TRAEs) was comparable between the this compound and gefitinib groups, occurring in 25% of patients in both arms.[17]

Adverse Event ProfileThis compoundGefitinib
Grade ≥3 TRAEs 25%25%
Most Common TRAEs (this compound) Diarrhea, hypokalemia, anemia, rashNot specified in detail in the provided search results
TRAEs leading to discontinuation 2%Not specified in detail in the provided search results

Table 3: Comparative Safety Profile from Phase 3 Trial [17][21]

The safety profile of this compound was found to be consistent with other EGFR-targeted therapies and was considered acceptable and manageable.[15][19][21] Similarly, gefitinib is generally well-tolerated, with common side effects including rash and diarrhea.[24]

Experimental Protocols and Methodologies

The clinical trials referenced in this guide employed rigorous methodologies to ensure the validity of their findings. Below is a generalized experimental workflow for a Phase 3, randomized, double-blind, controlled trial comparing two oral TKIs.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (Double-Blind, Double-Dummy) cluster_assessment Efficacy and Safety Assessment cluster_followup Follow-up Eligibility Eligibility Criteria: - Locally advanced or metastatic NSCLC - EGFR sensitizing mutation (Ex19del or L858R) - Treatment-naive - ECOG PS 0-1 Informed_Consent Informed Consent Eligibility->Informed_Consent Central_Lab_Testing Central Laboratory EGFR Mutation Testing Informed_Consent->Central_Lab_Testing Randomization 1:1 Randomization Central_Lab_Testing->Randomization Arm_A This compound + Gefitinib Placebo Randomization->Arm_A Arm_B Gefitinib + this compound Placebo Randomization->Arm_B Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) at baseline and regular intervals Arm_A->Tumor_Assessment Arm_B->Tumor_Assessment PFS_Assessment Primary Endpoint: Progression-Free Survival (IRC Assessed) Tumor_Assessment->PFS_Assessment Secondary_Endpoints Secondary Endpoints: - Overall Survival - Objective Response Rate - Disease Control Rate - Duration of Response - Safety (CTCAE) PFS_Assessment->Secondary_Endpoints Follow_up Long-term follow-up for survival Secondary_Endpoints->Follow_up

Figure 2: Generalized Experimental Workflow for a Phase 3 Head-to-Head TKI Trial.
Key Methodological Considerations:

  • Patient Population: The Phase 3 trial comparing this compound and gefitinib enrolled treatment-naive patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletions or exon 21 L858R mutations.[15][17]

  • Dosing: Patients in the this compound arm received 80 mg twice daily, while those in the gefitinib arm received the standard 250 mg once daily.[17] A double-dummy design was used to maintain blinding.[17]

  • Endpoints: The primary endpoint was progression-free survival as assessed by an independent review committee (IRC) to minimize bias.[15][17] Secondary endpoints included overall survival, objective response rate, disease control rate, and safety.[28]

  • Statistical Analysis: The trial was designed to have sufficient statistical power to detect a significant difference in the primary endpoint between the two treatment arms.[28]

Conclusion

The available clinical trial data demonstrates that this compound, a third-generation EGFR-TKI, offers superior efficacy compared to the first-generation TKI gefitinib in the first-line treatment of patients with EGFR-mutated advanced NSCLC. This is evidenced by a significant improvement in progression-free survival, including in patients with CNS metastases.[15][17][18] The safety profiles of both drugs are manageable and consistent with their respective drug classes.[15][17]

For researchers and drug development professionals, the evolution from first- to third-generation EGFR-TKIs, exemplified by the comparison of gefitinib and this compound, highlights the success of targeted therapy and the ongoing efforts to overcome drug resistance and improve patient outcomes in NSCLC. The development of this compound and its demonstrated superiority in a head-to-head trial underscore the importance of designing next-generation inhibitors with improved selectivity and the ability to target resistance mechanisms.

References

A Head-to-Head Comparison of Safety Profiles of Third-Generation EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have transformed the treatment landscape for patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations. While their efficacy is well-established, a nuanced understanding of their safety profiles is critical for clinical decision-making and future drug development. This guide provides an objective comparison of the safety profiles of prominent third-generation EGFR TKIs—osimertinib, almonertinib (aumolertinib), furmonertinib, and lazertinib—supported by data from pivotal clinical trials.

Comparative Safety Data of Third-Generation EGFR TKIs

The following tables summarize the incidence of treatment-related adverse events (TRAEs) from key clinical trials for each drug. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations and methodologies.

Table 1: Overview of Treatment-Related Adverse Events (All Grades, %)

Adverse EventOsimertinib (FLAURA)Almonertinib (AENEAS)Furmonertinib (FURLONG)Lazertinib + Amivantamab (MARIPOSA)
Diarrhea6016.42437
Rash5923.41686
Stomatitis29---
Dry Skin38--24
Nail Toxicity/Paronychia39--71
Pruritus18--24
Decreased Appetite24--24
Anemia16-36-
Increased CPK-35.5--
Increased AST-29.9--
Increased ALT-29.432-

Data for lazertinib is presented in combination with amivantamab, which may contribute to the observed adverse event rates. Rash and nail toxicity, in particular, are known side effects of amivantamab.

Table 2: Overview of Grade ≥3 Treatment-Related Adverse Events (%)

Adverse EventOsimertinib (FLAURA)Almonertinib (AENEAS)Furmonertinib (FURLONG)Lazertinib + Amivantamab (MARIPOSA)
Any Grade ≥3 TRAE 42 36.4 11 80
Diarrhea<1-4.0-
Rash<1---
Increased ALT-2.8--
Increased AST-1.4--
Anemia----
Increased CPK----
Venous Thromboembolism---37

Experimental Protocols of Key Clinical Trials

The safety data presented above are derived from the following key clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results.

FLAURA Trial (Osimertinib)
  • Study Design: A Phase III, double-blind, randomized controlled trial.[1][2]

  • Patient Population: 556 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation.[1][2] Patients were stratified by mutation type and race (Asian vs. non-Asian).[2]

  • Dosage: Patients were randomized 1:1 to receive either osimertinib (80 mg once daily) or a standard first-generation EGFR TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).[1]

  • Adverse Event Assessment: Adverse events were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), version 4.0.

AENEAS Trial (Almonertinib/Aumolertinib)
  • Study Design: A Phase III, multicenter, double-blind, randomized trial.[3][4][5]

  • Patient Population: 429 treatment-naïve patients in China with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutations.[3][4][5]

  • Dosage: Patients were randomized 1:1 to receive either almonertinib (110 mg once daily) or gefitinib (250 mg once daily).[5][6]

  • Adverse Event Assessment: Adverse events were graded using the CTCAE.

FURLONG Trial (Furmonertinib)
  • Study Design: A multicenter, double-blind, randomized, Phase III study conducted in 55 hospitals across mainland China.[7][8]

  • Patient Population: 358 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation.[7]

  • Dosage: Patients were randomized 1:1 to receive either furmonertinib (80 mg once daily) with gefitinib-matching placebo or gefitinib (250 mg once daily) with furmonertinib-matching placebo.[7]

  • Adverse Event Assessment: Treatment-related adverse events were judged by investigators.[8]

MARIPOSA Trial (Lazertinib)
  • Study Design: A Phase III, international, randomized, open-label study.[9][10]

  • Patient Population: 1074 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation.[10]

  • Dosage: Patients were randomized in a 2:2:1 ratio to receive amivantamab plus lazertinib, osimertinib alone, or lazertinib alone.[11]

  • Adverse Event Assessment: Adverse events were monitored throughout the trial. The combination of amivantamab and lazertinib was associated with a higher incidence of grade ≥3 adverse events compared to osimertinib monotherapy.[12]

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[13] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[7] These pathways ultimately lead to the transcription of genes involved in cell proliferation and survival. In NSCLC with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell growth. Third-generation EGFR TKIs are designed to selectively inhibit these mutant forms of EGFR.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

General Experimental Workflow for Clinical Trials

The clinical trials discussed follow a generally standardized workflow for evaluating the safety and efficacy of new cancer therapies.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment Arm A (e.g., Third-Gen TKI) Randomization->Treatment_A Treatment_B Treatment Arm B (Comparator) Randomization->Treatment_B Treatment_Admin Treatment Administration & Monitoring Treatment_A->Treatment_Admin Treatment_B->Treatment_Admin AE_Assessment Adverse Event Assessment (CTCAE) Treatment_Admin->AE_Assessment Efficacy_Eval Efficacy Evaluation (e.g., RECIST) Treatment_Admin->Efficacy_Eval Data_Analysis Data Analysis (PFS, OS, ORR, Safety) AE_Assessment->Data_Analysis Efficacy_Eval->Data_Analysis Follow_up Long-term Follow-up Data_Analysis->Follow_up

Caption: Generalized workflow for a randomized controlled clinical trial in oncology.

References

Limertinib: A Third-Generation EGFR Inhibitor Validated Against the T790M Resistance Mutation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of limertinib's efficacy against the EGFR T790M mutation, with a focus on preclinical and clinical data alongside other third-generation tyrosine kinase inhibitors (TKIs), primarily osimertinib.

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC). Third-generation EGFR TKIs have been developed to specifically target this resistance mutation. This guide evaluates the efficacy of this compound (ASK120067), a novel third-generation EGFR TKI, in this context.

Preclinical Efficacy: A Head-to-Head Look at Kinase Inhibition and Cell Viability

Preclinical studies are crucial in determining the potency and selectivity of a drug candidate. Here, we compare the in vitro activity of this compound and osimertinib, a well-established third-generation EGFR TKI.

Kinase Inhibition Assay

The inhibitory activity of this compound and osimertinib against various EGFR mutations was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized below. Lower IC50 values indicate greater potency.

TargetThis compound IC50 (nM)Osimertinib IC50 (nM)
EGFR T790M 0.3 - 0.5 [1][2]~1
EGFR L858R/T790M0.3[1]~1
EGFR ex19del0.5[1]~10
EGFR WT6.0[1][3]~200

Note: IC50 values are compiled from different preclinical studies and may not be directly comparable due to variations in experimental conditions.

This compound demonstrates potent inhibition of the EGFR T790M mutation, with IC50 values in the sub-nanomolar range, comparable to or slightly more potent than osimertinib in some reported assays.[1][2] Importantly, both drugs show significant selectivity for the T790M mutant over wild-type (WT) EGFR, which is a key characteristic of third-generation inhibitors, leading to a wider therapeutic window and potentially fewer side effects related to WT EGFR inhibition.

Cell Proliferation Assay

The anti-proliferative activity of these inhibitors was further evaluated in NSCLC cell lines harboring different EGFR mutations. The IC50 values from these cell-based assays reflect the drug's ability to inhibit cancer cell growth.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Osimertinib IC50 (nM)
NCI-H1975L858R/T790M12[1]20 - 50
PC-9ex19del6[1]10 - 20
HCC827ex19del2[1]15 - 30
A549WT>1000[1]>1000

Note: IC50 values are compiled from different preclinical studies and may not be directly comparable due to variations in experimental conditions.

In cellular assays, this compound effectively inhibits the proliferation of NSCLC cells with the T790M mutation (NCI-H1975) and other sensitizing mutations, with IC50 values in the low nanomolar range.[1]

Clinical Validation: Efficacy in Patients with EGFR T790M-Mutated NSCLC

Clinical trials provide the ultimate validation of a drug's efficacy and safety in patients. A pivotal phase 2b study of this compound has demonstrated its clinical activity in patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who had progressed on prior EGFR TKI therapy.

Clinical EndpointThis compound (Phase 2b Study)Osimertinib (AURA3 Study)
Objective Response Rate (ORR) 68.8% [4]71% [5]
Disease Control Rate (DCR) 92.4% [4]92% [5]
Median Progression-Free Survival (PFS) 11.0 months [4]10.1 months [6]
Central Nervous System (CNS) ORR 65.9% [4]Not directly comparable

The clinical data for this compound are promising, showing an objective response rate and disease control rate that are comparable to those reported for osimertinib in a similar patient population.[4][5] The median progression-free survival of 11.0 months further underscores its potential as an effective treatment option for patients with EGFR T790M-positive NSCLC.[4] Notably, this compound has also shown significant efficacy in patients with central nervous system (CNS) metastases, a common site of disease progression.[4]

Experimental Protocols and Methodologies

For researchers seeking to replicate or build upon these findings, below are generalized protocols for the key experiments cited in the preclinical evaluation of EGFR TKIs.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Purified EGFR (WT or Mutant) Reaction_Mix Combine Kinase, Substrate, ATP, and Inhibitor Kinase->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix ATP ATP Solution ATP->Reaction_Mix Inhibitor Test Compound (e.g., this compound) Inhibitor->Reaction_Mix Incubation Incubate at Room Temperature Reaction_Mix->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The assay involves incubating the purified EGFR enzyme (wild-type or mutant) with a substrate, ATP, and varying concentrations of the inhibitor. After the reaction, a detection reagent is added to measure the amount of ADP, which is inversely proportional to the kinase activity. The results are then used to calculate the IC50 value.[7]

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed NSCLC cells in 96-well plates Incubate_Adhere Incubate for cell adherence Seed_Cells->Incubate_Adhere Add_Inhibitor Add varying concentrations of inhibitor Incubate_Adhere->Add_Inhibitor Incubate_Treatment Incubate for 48-72 hours Add_Inhibitor->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for formazan crystal formation Add_MTT->Incubate_Formazan Solubilize Add solubilization solution (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for a cell viability (MTT) assay.

NSCLC cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with a range of concentrations of the EGFR inhibitor for a specified period (e.g., 72 hours). Following treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the IC50 value.[8][9][10][11]

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a drug in a living organism.

G cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_evaluation Evaluation Implant_Cells Subcutaneous injection of NSCLC cells into mice Tumor_Growth Monitor tumor growth Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Administer_Drug Administer drug (e.g., oral gavage) or vehicle control Randomize->Administer_Drug Measure_Tumor Measure tumor volume periodically Administer_Drug->Measure_Tumor Endpoint Endpoint: Tumor growth inhibition (TGI) calculation Measure_Tumor->Endpoint

Caption: Workflow for an in vivo xenograft model study.

Human NSCLC cells, such as NCI-H1975 (harboring the T790M mutation), are subcutaneously injected into immunocompromised mice. Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., this compound) via a specified route (e.g., oral gavage), while the control group receives a vehicle. Tumor growth is monitored regularly by measuring tumor volume. The efficacy of the drug is determined by calculating the tumor growth inhibition (TGI).[12][13][14][15]

EGFR Signaling Pathway and Inhibition by Third-Generation TKIs

The EGFR signaling pathway plays a critical role in cell proliferation and survival. In NSCLC with activating EGFR mutations, this pathway is constitutively active, driving tumor growth. The T790M mutation confers resistance to first- and second-generation TKIs by altering the ATP-binding pocket of the EGFR kinase domain.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR (with T790M mutation) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR

Caption: EGFR signaling pathway and inhibition by this compound.

Third-generation EGFR TKIs like this compound are designed to form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, effectively and irreversibly inhibiting its activity even in the presence of the T790M mutation. This blockade of EGFR signaling leads to the inhibition of downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately resulting in decreased cell proliferation and survival.[16][17][18]

Conclusion

The available preclinical and clinical data strongly support the efficacy of this compound against the EGFR T790M mutation in NSCLC. Its potent and selective inhibition of the T790M mutant EGFR, demonstrated in both in vitro and in vivo models, translates to significant clinical activity in patients who have developed resistance to earlier-generation EGFR TKIs. The comparison with osimertinib suggests that this compound is a promising alternative with a similar efficacy and safety profile. Further head-to-head comparative studies will be valuable to delineate any subtle differences in their clinical performance. For researchers and drug developers, this compound represents a successful example of targeted therapy designed to overcome a specific mechanism of drug resistance.

References

Limertinib vs. Afatinib: A Comparative Guide to Overcoming TKI Resistance in EGFR-Mutant NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), understanding the nuances of next-generation inhibitors is paramount. This guide provides a detailed, data-driven comparison of limertinib (ASK120067), a third-generation EGFR TKI, and afatinib, a second-generation EGFR TKI, in the context of overcoming TKI resistance, particularly the T790M mutation.

Executive Summary

This compound, a third-generation EGFR TKI, demonstrates potent and selective inhibitory activity against both EGFR-sensitizing mutations and the T790M resistance mutation. In contrast, afatinib, a second-generation TKI, is effective against sensitizing mutations but exhibits significantly reduced activity in the presence of the T790M mutation. This guide will delve into the preclinical data, mechanisms of action, and relevant experimental protocols to provide a clear comparison of these two agents.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro inhibitory activities of this compound and afatinib against various EGFR mutations and cell lines.

Table 1: Kinase Inhibitory Activity (IC50, nM)

TargetThis compound (nM)Afatinib (nM)
EGFR (T790M)0.3[1]-
EGFR (L858R/T790M)0.3[1]-
EGFR (exon19del)0.5[1]-
EGFR (Wild-Type)6.0[1]-

Note: Direct comparative IC50 data for afatinib against isolated kinases was not available in the searched literature.

Table 2: Cell-Based Inhibitory Activity (IC50, nM)

Cell LineEGFR Mutation StatusThis compound (nM)Afatinib (nM)
NCI-H1975L858R/T790M12[1]38.4[2]
PC-9exon19del6[1]0.28[2]
HCC827exon19del2[1]-
PC-9-GRexon19del/T790M (acquired)-350.0[2]
A431Wild-Type338[1]-
LoVoWild-Type>1000[1]-
A549Wild-Type1541[1]-

Mechanism of Action and Preclinical Efficacy

This compound (ASK120067) is an irreversible, third-generation EGFR TKI specifically designed to target both the sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR.[1][3] Preclinical studies have shown that this compound potently inhibits the phosphorylation of EGFR at tyrosine residue 1068 and its downstream signaling proteins AKT and ERK in cells harboring the T790M mutation.[1] This targeted inhibition leads to the induction of apoptosis and significant tumor regression in preclinical models of T790M-positive NSCLC.[3][4]

Afatinib is a second-generation, irreversible ErbB family blocker that inhibits EGFR, HER2, and HER4.[2] While highly effective against NSCLC with activating EGFR mutations, its efficacy is significantly compromised by the T790M mutation.[5] Preclinical data indicates that cell lines with acquired T790M mutations are significantly less sensitive to afatinib than their parental, T790M-negative counterparts.[2] Although afatinib was initially developed to overcome resistance to first-generation TKIs, its clinical activity against T790M-positive tumors has been limited.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound and afatinib are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of TKIs on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975, PC-9)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Afatinib stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound or afatinib for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a non-linear regression analysis.

Western Blot Analysis for EGFR Signaling

This protocol is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the mechanism of action of the TKIs.

Materials:

  • NSCLC cell lines

  • This compound and Afatinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound or afatinib at various concentrations for a specified time (e.g., 2-24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the extent of apoptosis induced by TKI treatment.

Materials:

  • NSCLC cell lines

  • This compound and Afatinib

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound or afatinib for a specified time (e.g., 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizing the Mechanisms of Action and Resistance

The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway, the mechanism of TKI resistance, and a comparative experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway.

TKI_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_mut Mutant EGFR (e.g., exon19del) Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) EGFR_mut->Downstream Activation EGFR_T790M Mutant EGFR (T790M) EGFR_T790M->Downstream Activation Afatinib Afatinib Afatinib->EGFR_mut Inhibition Afatinib->EGFR_T790M Ineffective Inhibition This compound This compound This compound->EGFR_T790M Inhibition

Caption: TKI Resistance Mechanism.

Experimental_Workflow Start Start: NSCLC Cell Lines (T790M+ and T790M-) Treatment Treat with this compound or Afatinib Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western Western Blot (p-EGFR, p-AKT, etc.) Treatment->Western Data Data Analysis: IC50, Apoptosis Rate, Protein Expression Viability->Data Apoptosis->Data Western->Data

Caption: Comparative Experimental Workflow.

Conclusion

The preclinical data strongly suggests that this compound is a more effective agent than afatinib for overcoming TKI resistance mediated by the EGFR T790M mutation. Its high potency and selectivity for the T790M mutant EGFR, coupled with a favorable profile against wild-type EGFR, position it as a promising therapeutic option for patients who have developed resistance to earlier-generation TKIs. Afatinib remains a valuable treatment for TKI-naïve patients with EGFR-sensitizing mutations, but its utility is limited in the setting of acquired T790M-mediated resistance. This guide provides a foundational comparison to aid researchers and clinicians in their evaluation of these two important targeted therapies.

References

A Comparative Analysis of Limertinib and Dacomitinib in Targeting EGFR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms. This guide provides a comparative analysis of two such inhibitors: limertinib, a third-generation TKI, and dacomitinib, a second-generation TKI. This comparison aims to provide researchers, scientists, and drug development professionals with a detailed overview of their mechanisms, efficacy, and the experimental frameworks used to evaluate them.

Introduction to this compound and Dacomitinib

Dacomitinib is a second-generation, irreversible pan-HER kinase inhibitor.[1] It targets not only the epidermal growth factor receptor (EGFR/HER1) but also other members of the ErbB family, namely HER2 and HER4.[2][3] Its mechanism of action involves covalent binding to the ATP-binding site of the kinase domain, leading to sustained inhibition of signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4] Dacomitinib has shown efficacy in treating NSCLC with activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[4]

This compound (ASK120067) is a third-generation, irreversible EGFR TKI.[5][6] Its primary distinction is its high potency and selectivity for the EGFR T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[5][6] By specifically targeting this mutation while showing less activity against wild-type EGFR, this compound aims to provide a therapeutic option for patients who have developed resistance to earlier-generation inhibitors.[5][7]

Comparative Efficacy and Specificity

The differing mechanisms of action and target specificities of this compound and dacomitinib translate to distinct efficacy profiles. The following tables summarize key in vitro and clinical data for both compounds.

In Vitro Inhibitory Activity
CompoundTargetIC50 (nM)Cell Line
This compound EGFR T790M0.3-
EGFR exon19del0.5-
EGFR L858R/T790M0.3NCI-H1975
Wild-Type EGFR6.0-
EGFR-mutant (sensitizing)2-6PC-9, HCC827
Dacomitinib EGFR6.0-
HER245.7-
HER473.7-

Data sourced from multiple preclinical studies.[1][5][7]

Clinical Trial Outcomes
DrugClinical TrialPatient PopulationMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound Phase 2b (NCT03502850)EGFR T790M-mutated NSCLC11.0 months68.8%
Phase 3First-line EGFR-mutated NSCLC (vs. gefitinib)20.7 monthsNot Reported
Dacomitinib ARCHER 1050 (Phase 3)First-line EGFR-mutated NSCLC (vs. gefitinib)14.7 months75%

Clinical trial data for this compound and dacomitinib highlights their efficacy in specific patient populations.[8][9][10]

Experimental Protocols

The evaluation of EGFR TKIs like this compound and dacomitinib relies on a series of well-established experimental protocols to determine their potency, selectivity, and cellular effects.

Kinase Activity Assay (In Vitro)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

Protocol:

  • Reagents and Materials: Recombinant human EGFR protein (wild-type and mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase assay buffer, test compounds (this compound, dacomitinib), and a detection system (e.g., ELISA-based with anti-phosphotyrosine antibody).

  • Procedure:

    • Coat 96-well plates with the substrate peptide.

    • Prepare serial dilutions of the test compounds.

    • In each well, combine the recombinant EGFR protein, kinase assay buffer, and a specific concentration of the test compound.

    • Initiate the kinase reaction by adding a defined concentration of ATP.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and wash the plates.

    • Detect the level of substrate phosphorylation using a primary anti-phosphotyrosine antibody followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

    • Add a substrate for the reporter enzyme and measure the signal (e.g., absorbance at 450 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value, the concentration at which 50% of kinase activity is inhibited, by fitting the data to a dose-response curve.[11]

Cell Proliferation Assay

This assay measures the effect of the inhibitors on the growth of cancer cell lines harboring specific EGFR mutations.

Protocol:

  • Reagents and Materials: NSCLC cell lines (e.g., NCI-H1975 for T790M, PC-9 for exon 19 deletion), cell culture medium, fetal bovine serum (FBS), 96-well cell culture plates, test compounds, and a cell viability reagent (e.g., MTS or CCK-8).

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or dacomitinib.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the viability of treated cells to that of untreated control cells. Plot the percentage of cell growth inhibition against the compound concentration to determine the IC50 value for cell proliferation.[1]

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to assess the impact of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

  • Reagents and Materials: Cell lines, test compounds, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK), and a secondary antibody conjugated to HRP.

  • Procedure:

    • Treat cultured cells with the test compounds for a defined period.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Compare the intensity of the phosphorylated protein bands in treated samples to the untreated controls, normalizing to the total protein levels, to determine the extent of signaling inhibition.[7]

Signaling Pathways and Experimental Workflow

Visualizing the EGFR signaling pathway and the experimental workflow for comparing these inhibitors can aid in understanding their mechanism and evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Ligand (EGF) Ligand->EGFR Dacomitinib Dacomitinib Dacomitinib->EGFR This compound This compound This compound->EGFR

EGFR signaling pathway and points of inhibition by dacomitinib and this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Kinase_Assay Kinase Activity Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (Growth Inhibition IC50) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Signaling Inhibition) Cell_Proliferation->Western_Blot Xenograft Xenograft Models (Tumor Growth Inhibition) Western_Blot->Xenograft Phase_I Phase I (Safety & Dosing) Xenograft->Phase_I Phase_II Phase II (Efficacy & Safety) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard of Care) Phase_II->Phase_III Start Drug Candidates (this compound, Dacomitinib) Start->Kinase_Assay

General experimental workflow for the preclinical and clinical evaluation of EGFR TKIs.

Conclusion

Dacomitinib and this compound represent two distinct generations of EGFR TKIs with different target specificities and clinical applications. Dacomitinib, as a second-generation pan-HER inhibitor, has demonstrated broad activity against EGFR-mutated NSCLC. In contrast, this compound, a third-generation inhibitor, offers a targeted approach for patients with the T790M resistance mutation, a significant challenge in the treatment of NSCLC. The experimental data and clinical trial results summarized in this guide provide a basis for understanding their comparative roles in the evolving landscape of precision oncology. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of these two agents in specific patient populations.

References

Durability of Response: Limertinib in the Landscape of EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of acquired resistance remains a central challenge in the treatment of epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) have revolutionized patient outcomes, the duration of response is a critical determinant of their long-term efficacy. This guide provides a comparative analysis of the durability of response to limertinib, a third-generation EGFR TKI, against other prominent TKIs across different generations.

Executive Summary

This compound, a third-generation EGFR TKI, has demonstrated a promising durability of response in clinical trials, particularly in patients with EGFR T790M-mutated NSCLC who have progressed on earlier-generation TKIs. Head-to-head clinical trial data indicates that this compound offers a significant improvement in progression-free survival compared to the first-generation TKI, gefitinib. When compared to other third-generation TKIs, such as osimertinib, this compound shows a comparable duration of response in similar patient populations. This guide synthesizes available clinical and preclinical data to provide a comprehensive overview for researchers and drug development professionals.

Comparative Clinical Data on Durability of Response

The durability of response to various EGFR TKIs is most effectively evaluated through key clinical trial endpoints such as Progression-Free Survival (PFS) and Duration of Response (DoR). The following tables summarize the performance of this compound and other key TKIs in their respective pivotal clinical trials.

Table 1: Durability of Response of this compound in Clinical Trials
Trial Identifier Patient Population Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
NCT04143607 (Phase 3)First-line, EGFR-sensitizing mutation20.7 monthsNot Reported
NCT03502850 (Phase 2b)EGFR T790M mutation-positive NSCLC11.0 months11.1 months[1][2][3][4]
Table 2: Durability of Response of Comparator EGFR TKIs in Key Clinical Trials
TKI Trial Identifier Patient Population Median Progression-Free Survival (PFS)
Osimertinib FLAURA (NCT02296125)First-line, EGFR-sensitizing mutation18.9 months
Gefitinib IPASS (NCT00322452)First-line, clinically selected (Asian, non-smoker, adenocarcinoma)9.5 months (in EGFR mutation-positive subgroup)
Erlotinib EURTAC (NCT00446225)First-line, EGFR-sensitizing mutation (European)9.7 months
Afatinib LUX-Lung 7 (NCT01466660)First-line, EGFR-sensitizing mutation11.0 months

Signaling Pathways and Mechanism of Action

EGFR TKIs function by inhibiting the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Third-generation TKIs like this compound and osimertinib are designed to overcome the T790M resistance mutation that commonly develops after treatment with first- or second-generation TKIs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound (3rd Gen TKI) This compound->EGFR Inhibits (including T790M) Other_TKIs Other TKIs (1st/2nd Gen) Other_TKIs->EGFR Inhibits

EGFR signaling pathway and points of inhibition by TKIs.

Experimental Protocols

Clinical Trial Methodologies

The durability of response in the cited clinical trials was assessed based on standardized methodologies.

This compound (NCT04143607):

  • Study Design: A randomized, double-blind, double-dummy, phase 3 trial comparing this compound to gefitinib in patients with locally advanced or metastatic NSCLC with EGFR-sensitizing mutations.

  • Tumor Assessment: Tumor response was evaluated by an Independent Review Committee (IRC) according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1). Imaging assessments (CT or MRI) were performed at baseline, every 6 weeks for the first 18 months, and then every 12 weeks.

  • Primary Endpoint: Progression-free survival (PFS), defined as the time from randomization to the first documentation of objective disease progression or death from any cause.

Osimertinib (FLAURA - NCT02296125):

  • Study Design: A double-blind, randomized, phase 3 trial comparing osimertinib with standard-of-care EGFR-TKIs (gefitinib or erlotinib) in treatment-naïve patients with EGFR-mutated advanced NSCLC.

  • Tumor Assessment: Tumor assessments were performed by the investigator according to RECIST 1.1 at baseline, every 6 weeks until disease progression.

  • Primary Endpoint: Progression-free survival (PFS).

Gefitinib (IPASS - NCT00322452):

  • Study Design: An open-label, randomized, phase 3 trial comparing first-line gefitinib with carboplatin/paclitaxel chemotherapy in a clinically selected population of Asian patients with advanced NSCLC.

  • Tumor Assessment: Tumor assessments were conducted at baseline and every 6 weeks until disease progression, according to RECIST criteria.[5]

  • Primary Endpoint: Progression-free survival (PFS).

Erlotinib (EURTAC - NCT00446225):

  • Study Design: An open-label, randomized, phase 3 trial comparing first-line erlotinib with platinum-based chemotherapy in European patients with advanced EGFR mutation-positive NSCLC.[6][7][8]

  • Tumor Assessment: Tumor response was evaluated at baseline and then every 6 weeks using RECIST 1.1.

  • Primary Endpoint: Progression-free survival (PFS).[6][7][8]

Afatinib (LUX-Lung 7 - NCT01466660):

  • Study Design: An open-label, exploratory, randomized phase 2b trial comparing afatinib with gefitinib in treatment-naïve patients with EGFR mutation-positive NSCLC.[9][10]

  • Tumor Assessment: Tumor response was assessed by independent central review according to RECIST 1.1 at baseline, every 6 weeks for the first 48 weeks, and every 12 weeks thereafter.[9]

  • Co-primary Endpoints: Progression-free survival (PFS), time-to-treatment failure, and overall survival.[9][10]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Patient_Screening Patient Screening (EGFR mutation+) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Imaging, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Comparator TKI) Randomization->Treatment_Arm_B Tumor_Assessment Tumor Assessment (RECIST 1.1) Every 6-12 weeks Treatment_Arm_A->Tumor_Assessment Treatment_Arm_B->Tumor_Assessment Tumor_Assessment->Tumor_Assessment No Progression Progression Disease Progression or Unacceptable Toxicity Tumor_Assessment->Progression Progression PFS_Analysis Progression-Free Survival Analysis Progression->PFS_Analysis DoR_Analysis Duration of Response Analysis Progression->DoR_Analysis

Generalized clinical trial workflow for assessing TKI durability.

Preclinical Methodologies for Assessing Durability

Preclinical models are instrumental in understanding the mechanisms of resistance and evaluating the durability of response to TKIs.

In Vitro Resistance Models:

  • Stepwise Dose-Escalation: A common method to generate TKI-resistant cell lines involves continuous exposure of EGFR-mutant cancer cells (e.g., PC-9, HCC827) to a TKI, starting at a low concentration and gradually increasing the dose over several months.[7][11] This mimics the clinical development of acquired resistance.

  • Protocol Outline:

    • Culture EGFR-mutant NSCLC cells in standard media.

    • Introduce the TKI at a concentration below the IC50.

    • Once the cells resume proliferation, incrementally increase the TKI concentration.

    • Repeat this process until the cells can proliferate in the presence of a clinically relevant high concentration of the TKI.

    • Characterize the resistant cell line to identify resistance mechanisms.

Patient-Derived Xenograft (PDX) Models:

  • Model Establishment: Tumor fragments from a patient's cancer are implanted into immunodeficient mice.[12][13] These models are valuable as they more closely recapitulate the heterogeneity and microenvironment of human tumors.

  • Durability Assessment Protocol:

    • Establish PDX models from EGFR-mutant NSCLC patient tumors.

    • Once tumors reach a specified volume, randomize mice into treatment cohorts (e.g., vehicle control, this compound, comparator TKI).

    • Treat mice with the respective TKIs daily via oral gavage.

    • Measure tumor volume regularly (e.g., twice weekly) with calipers.

    • Continue treatment until tumors exhibit progressive growth, defined as a significant increase in tumor volume over a specified period, or until the study endpoint. The time to progression serves as a measure of the durability of response.[12]

Preclinical_Workflow cluster_invitro In Vitro Resistance Model cluster_invivo Patient-Derived Xenograft (PDX) Model Cell_Culture Culture EGFR-mutant NSCLC Cell Lines TKI_Exposure Continuous TKI Exposure (Dose Escalation) Cell_Culture->TKI_Exposure Resistant_Cells Generation of Resistant Cell Lines TKI_Exposure->Resistant_Cells Tumor_Implantation Implant Patient Tumor Fragments into Mice Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Treatment_Cohorts Randomize to Treatment Cohorts Tumor_Growth->Treatment_Cohorts TKI_Treatment Treat with TKIs Treatment_Cohorts->TKI_Treatment Tumor_Monitoring Monitor Tumor Volume TKI_Treatment->Tumor_Monitoring Progression_Analysis Analyze Time to Progression Tumor_Monitoring->Progression_Analysis

Preclinical workflows for evaluating TKI durability.

Mechanisms of Resistance and Future Directions

The durability of response to third-generation EGFR TKIs, including this compound, is ultimately limited by the emergence of on-target resistance mechanisms, such as the EGFR C797S mutation, or off-target mechanisms, including amplification of MET or HER2, and activation of downstream signaling pathways.

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies aimed at prolonging the duration of clinical benefit. Future research should focus on:

  • Head-to-head preclinical studies directly comparing the durability of response of this compound with other third-generation TKIs in various resistance models.

  • Identifying predictive biomarkers to determine which patients are most likely to have a durable response to this compound.

  • Investigating rational combination strategies to overcome or delay the onset of resistance to this compound.

By continuing to explore these avenues, the full potential of this compound and other targeted therapies can be realized, leading to more durable responses and improved outcomes for patients with EGFR-mutated NSCLC.

References

A Comparative Guide to the Cross-Resistance Profiles of Limertinib and Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of limertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other EGFR inhibitors. The information is supported by experimental data to aid in understanding their cross-resistance profiles, a critical aspect in the development of effective cancer therapies.

Introduction to EGFR Inhibitors and Resistance

EGFR is a key signaling protein that, when mutated, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC). EGFR TKIs are a class of targeted therapies designed to block the signaling cascade initiated by these mutated receptors. However, the efficacy of these inhibitors is often limited by the emergence of drug resistance, frequently through secondary mutations in the EGFR gene or the activation of alternative signaling pathways. This guide focuses on this compound and its performance against various EGFR mutations, including those that confer resistance to other generations of EGFR inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected EGFR inhibitors against various EGFR genotypes. Lower IC50 values indicate greater potency.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

EGFR MutantThis compoundOsimertinibGefitinibErlotinibAfatinib
Wild-Type (WT) 6.0[1]~200-500---
Exon 19 Deletion 0.5[1]~1-15---
L858R -~1-20---
T790M 0.5[1]~1-10---
L858R/T790M 0.3[1]~1-10---
Exon 20 Insertion (D770_N771insNPG) 1.5[2]-82.0[2]291.9[2]-

Note: Data for osimertinib, gefitinib, erlotinib, and afatinib are compiled from various preclinical studies and serve as a general reference. Direct comparative studies with this compound are limited.

Table 2: Cellular Antiproliferative Activity (IC50, nM)

Cell LineEGFR Mutation(s)This compoundOsimertinib
NCI-H1975 L858R/T790M12[1]-
PC-9 Exon 19 Deletion6[1]-
HCC827 Exon 19 Deletion2[1]-
A431 Wild-Type338[1]-
LoVo Wild-Type>1000-
A549 Wild-Type1541[1]-

Note: Data for osimertinib in these specific cell lines under identical experimental conditions as this compound were not available in the initial search.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of EGFR inhibitors on cancer cell lines.

1. Cell Seeding:

  • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete culture medium.

  • Determine the cell density using a hemocytometer or an automated cell counter.

  • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

2. Compound Treatment:

  • Prepare a stock solution of the EGFR inhibitor in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.

  • Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3]

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (vol/vol) dimethylformamide in 2% (vol/vol) glacial acetic acid with 16% (wt/vol) sodium dodecyl sulfate, adjusted to pH 4.7) to each well.[3][4]

  • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Record the absorbance at 570 nm using a microplate reader.[4]

5. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[3]

Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of EGFR TKIs on EGFR phosphorylation and downstream signaling pathways.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours to reduce basal levels of EGFR phosphorylation.

  • Treat the cells with the EGFR inhibitor at various concentrations for the desired duration (e.g., 30 minutes to 24 hours).[5]

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[5]

2. Cell Lysis:

  • After treatment, place the plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][6]

  • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[5]

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with RIPA buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel.[5]

5. Protein Transfer:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. For larger proteins like EGFR (~175 kDa), a wet transfer system is often preferred.[6]

6. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin) overnight at 4°C.[6][7]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]

  • Wash the membrane three times with TBST.

7. Detection:

  • Prepare and apply an ECL substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.[5]

8. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein band to the total protein band to account for differences in protein levels.

Signaling Pathways and Resistance Mechanisms

The development of resistance to EGFR inhibitors is a complex process involving on-target mutations and the activation of bypass signaling pathways.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[8]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Canonical EGFR Signaling Pathway
Mechanisms of Resistance to EGFR Inhibitors

Resistance to EGFR TKIs can be broadly categorized into two types: on-target alterations and activation of bypass pathways. On-target resistance involves secondary mutations in the EGFR kinase domain that interfere with drug binding. A key example is the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation TKIs. Third-generation inhibitors like this compound and osimertinib were specifically designed to overcome T790M-mediated resistance. However, further resistance can emerge through tertiary mutations such as C797S.

Bypass pathway activation involves the upregulation of other signaling pathways that can drive cell proliferation independently of EGFR. A common mechanism is the amplification of the MET receptor tyrosine kinase.

EGFR_Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_bypass Bypass Pathway Activation EGFR_WT EGFR (WT/Sensitizing) EGFR_T790M EGFR (T790M) EGFR_WT->EGFR_T790M 1st/2nd Gen TKI Proliferation Proliferation/ Survival EGFR_WT->Proliferation EGFR Signaling EGFR_C797S EGFR (C797S) EGFR_T790M->EGFR_C797S 3rd Gen TKI EGFR_T790M->Proliferation EGFR Signaling EGFR_C797S->Proliferation EGFR Signaling MET MET Amplification MET->Proliferation HER2 HER2 Amplification HER2->Proliferation RAS_mut RAS/RAF Mutations RAS_mut->Proliferation

Overview of EGFR TKI Resistance Mechanisms

Discussion

This compound demonstrates potent inhibitory activity against EGFR sensitizing mutations and the T790M resistance mutation, with IC50 values in the low nanomolar range.[1] Its selectivity for mutant EGFR over wild-type is a key feature of third-generation inhibitors, aiming to reduce off-target toxicities. Preclinical data also suggest that this compound is effective against certain EGFR exon 20 insertion mutations, which are typically resistant to first- and second-generation TKIs.[2]

The cross-resistance profile of this compound, particularly against mutations that confer resistance to other third-generation inhibitors like osimertinib (e.g., C797S), is an area of active investigation. The emergence of the C797S mutation, which prevents the covalent binding of irreversible inhibitors, is a significant clinical challenge. The development of fourth-generation EGFR inhibitors and combination therapies are ongoing strategies to address this and other resistance mechanisms.

This guide provides a foundational understanding of the comparative preclinical profile of this compound. Further head-to-head clinical studies are necessary to fully elucidate its cross-resistance profile and clinical utility in the evolving landscape of EGFR-targeted therapies.

References

Limertinib vs. Osimertinib: A Comparative Analysis of Central Nervous System Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the central nervous system (CNS) penetration and efficacy of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): limertinib and osimertinib. This analysis is critical for understanding their potential in treating EGFR-mutated non-small cell lung cancer (NSCLC) with brain metastases.

While both this compound and osimertinib have demonstrated significant clinical activity against CNS metastases in EGFR-mutated NSCLC, a direct quantitative comparison of their preclinical CNS penetration properties is limited by the availability of public data for this compound. However, by examining the extensive data for osimertinib and the clinical efficacy of both agents, we can draw valuable insights.

Quantitative Comparison of CNS Penetration and Efficacy

The following table summarizes the available preclinical and clinical data on the CNS penetration and efficacy of osimertinib, alongside the clinical CNS efficacy data for this compound.

ParameterOsimertinibThis compound
Preclinical CNS Penetration
In Vitro Efflux Ratio (MDCK-MDR1 cells)0.372 - 3.2[1][2]Data not publicly available
In Vivo Brain-to-Plasma Ratio (AUC) - Mouse1.7 - 2.8[1]Data not publicly available
In Vivo Unbound Brain-to-Plasma Ratio (Kp,uu) - Rat0.21[2]Data not publicly available
In Vivo Brain-to-Blood Ratio (Kp) - Cynomolgus Macaque2.6[2]Data not publicly available
Clinical CNS Penetration
Cerebrospinal Fluid (CSF) to Plasma Ratio~1.5% - 3.8%[3]Data not publicly available
Clinical CNS Efficacy
CNS Objective Response Rate (ORR) in patients with measurable CNS lesions54% - 91%56.1% - 65.9%[4][5]
CNS Progression-Free Survival (PFS)Median not reached in some first-line studies10.6 months (in previously treated patients)[4][5]

Experimental Protocols

The assessment of CNS penetration for therapeutic compounds involves a variety of sophisticated experimental techniques, both in vitro and in vivo. While specific protocols for this compound are not publicly detailed, the methodologies used for osimertinib are well-established and serve as a benchmark in the field.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay
  • Model: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1), which expresses the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB.

  • Procedure:

    • MDCK-MDR1 cells are cultured on a semi-permeable membrane in a transwell plate system, forming a polarized monolayer that mimics the BBB.

    • The test compound (e.g., osimertinib) is added to the apical (blood) side of the monolayer.

    • Samples are taken from both the apical and basolateral (brain) sides at various time points.

    • The concentration of the compound in the samples is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction. A lower efflux ratio suggests less active removal from the brain and better CNS penetration.

In Vivo Brain and Cerebrospinal Fluid Distribution Studies
  • Animal Models: Studies are typically conducted in rodents (mice, rats) and non-human primates.

  • Procedure:

    • The test compound is administered to the animals, often orally or intravenously.

    • At specified time points, blood, brain tissue, and cerebrospinal fluid (CSF) are collected.

    • Drug concentrations in plasma, brain homogenate, and CSF are quantified using LC-MS/MS.

  • Data Analysis:

    • Brain-to-Plasma Ratio (Kp): The ratio of the total drug concentration in the brain to that in the plasma.

    • Unbound Brain-to-Plasma Ratio (Kp,uu): The ratio of the unbound (free) drug concentration in the brain to the unbound concentration in the plasma. This is considered a more accurate predictor of CNS target engagement.

    • CSF-to-Plasma Ratio: The ratio of the drug concentration in the CSF to that in the plasma.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing CNS penetration and the EGFR signaling pathway targeted by this compound and osimertinib.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start MDCK-MDR1 Cell Culture transwell Transwell Plate Seeding invitro_start->transwell monolayer Polarized Monolayer Formation transwell->monolayer drug_addition Drug Addition to Apical Side monolayer->drug_addition sampling Apical & Basolateral Sampling drug_addition->sampling lcms LC-MS/MS Analysis sampling->lcms papp Calculate Papp & Efflux Ratio lcms->papp invivo_start Animal Model Selection dosing Drug Administration invivo_start->dosing collection Sample Collection (Blood, Brain, CSF) dosing->collection processing Sample Processing collection->processing lcms2 LC-MS/MS Analysis processing->lcms2 ratio Calculate Kp, Kp,uu, CSF/Plasma Ratio lcms2->ratio EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 This compound This compound This compound->EGFR Osimertinib Osimertinib Osimertinib->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Metastasis Metastasis ERK->Metastasis STAT3->Proliferation STAT3->Survival

References

Comparative Cost-Effectiveness of Limertinib in NSCLC Treatment: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of limertinib's clinical performance and economic value in the evolving landscape of non-small cell lung cancer therapies.

This compound, a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has recently entered the therapeutic arena for non-small cell lung cancer (NSCLC) in China. This guide provides a comprehensive comparative analysis of this compound's cost-effectiveness, clinical efficacy, and mechanism of action against established EGFR-TKIs, primarily focusing on gefitinib and the current standard-of-care, osimertinib. This objective comparison is intended to inform researchers, scientists, and drug development professionals on the positioning and potential of this compound in the NSCLC treatment paradigm.

Executive Summary

This compound has demonstrated significant clinical efficacy in treating EGFR-mutated NSCLC, including cases with the T790M resistance mutation and central nervous system (CNS) metastases. Clinical trial data reveals a favorable comparison with the first-generation TKI, gefitinib. While direct head-to-head cost-effectiveness data against osimertinib is not yet available, this guide synthesizes existing clinical and economic data to provide a modeled comparison. The analysis suggests that if priced competitively, this compound could present a cost-effective alternative, particularly within the Chinese healthcare context.

Mechanism of Action and Signaling Pathway

This compound is a third-generation EGFR-TKI designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of failure for first- and second-generation EGFR-TKIs.[1] By irreversibly binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks the downstream signaling pathways responsible for tumor cell proliferation and survival.[2]

The EGFR signaling cascade is a complex network that, when constitutively activated by mutations, drives tumorigenesis. Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and inhibition of apoptosis.[3][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Metastasis Metastasis STAT3->Metastasis This compound This compound This compound->EGFR Inhibits

Figure 1: Simplified EGFR Signaling Pathway and this compound's Mechanism of Action.

Comparative Clinical Efficacy

This compound has been evaluated in robust clinical trials, demonstrating its efficacy in both first-line and second-line settings for EGFR-mutated NSCLC. The following tables summarize the key performance indicators of this compound in comparison to gefitinib and osimertinib, based on data from their respective pivotal trials.

Table 1: Efficacy of this compound vs. Gefitinib in First-Line Treatment of EGFR-Mutated NSCLC (Phase 3 Trial)

Efficacy EndpointThis compoundGefitinibHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)20.7 months9.7 months0.44 (0.34–0.58)<0.0001
CNS PFS in patients with baseline CNS metastases20.7 months7.1 months0.28 (0.10–0.82)0.0136

Source: Innovent Biologics Press Release, 2025.[5]

Table 2: Efficacy of this compound in Second-Line Treatment of EGFR T790M-Mutated NSCLC (Phase 2b Trial)

Efficacy EndpointThis compound (n=301)
Objective Response Rate (ORR)68.8%
Disease Control Rate (DCR)92.4%
Median Progression-Free Survival (PFS)11.0 months
CNS Best-ORR (in patients with CNS lesions)65.9%
Median CNS PFS (in patients with CNS lesions)10.6 months

Source: Onclive, 2025.[6]

Table 3: Efficacy of Osimertinib in First-Line Treatment of EGFR-Mutated NSCLC (FLAURA Trial)

Efficacy EndpointOsimertinibStandard EGFR-TKI (Gefitinib or Erlotinib)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)18.9 months10.2 months0.46 (0.37–0.57)<0.001
Median Overall Survival (OS)38.6 months31.8 months0.80 (0.64-1.00)0.046

Source: 2 Minute Medicine, 2018; Frontiers in Oncology, 2022.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are the summarized protocols for the key trials cited.

This compound Phase 3 First-Line Trial (NCT04143607)

  • Study Design: A multicenter, randomized, double-blind, double-dummy, phase 3 trial conducted in 56 hospitals in China.[9]

  • Patient Population: 337 treatment-naïve patients with locally advanced or metastatic NSCLC harboring EGFR-sensitizing mutations (exon 19 deletion or exon 21 L858R mutation).[10]

  • Intervention: Patients were randomized 1:1 to receive either oral this compound (80 mg twice daily) plus gefitinib-matching placebo or oral gefitinib (250 mg once daily) plus this compound-matching placebo.[2]

  • Primary Endpoint: Progression-free survival (PFS) assessed by an independent review committee (IRC).

  • Stratification Factors: EGFR mutation type (exon 19 deletion vs. L858R) and presence of CNS metastasis at baseline.[9]

This compound Phase 2b Second-Line Trial (NCT03502850)

  • Study Design: A multicenter, single-arm, open-label, phase 2b study conducted in China.

  • Patient Population: 301 patients with locally advanced or metastatic NSCLC with centrally confirmed EGFR T790M mutations who had progressed after first or second-generation EGFR TKI therapy.[10]

  • Intervention: Patients received this compound 160mg orally twice daily until disease progression or unacceptable toxicity.

  • Primary Endpoint: Objective response rate (ORR) assessed by an Independent Review Committee (IRC) per RECIST 1.1 criteria.[10]

Osimertinib First-Line Trial (FLAURA - NCT02296125)

  • Study Design: A double-blind, randomized, phase 3 trial.

  • Patient Population: 556 patients with previously untreated, EGFR mutation-positive (exon 19 deletion or L858R) advanced NSCLC.[8]

  • Intervention: Patients were randomized 1:1 to receive either osimertinib (80 mg once daily) or a standard EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).

  • Primary Endpoint: Progression-free survival (PFS) as determined by investigator assessment.

  • Stratification Factors: EGFR mutation type (exon 19 deletion vs. L858R) and race (Asian vs. non-Asian).

TKI_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Biopsy, Imaging, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Arm_A Arm A: This compound Randomization->Arm_A Experimental Arm_B Arm B: Comparator (e.g., Gefitinib) Randomization->Arm_B Control Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Arm_A->Tumor_Assessment Safety_Monitoring Safety & Tolerability Monitoring (AEs) Arm_A->Safety_Monitoring Arm_B->Tumor_Assessment Arm_B->Safety_Monitoring Endpoint_Analysis Endpoint Analysis (PFS, ORR, OS) Tumor_Assessment->Endpoint_Analysis Safety_Monitoring->Endpoint_Analysis

Figure 2: Generalized Experimental Workflow for a Randomized TKI Clinical Trial.

Comparative Cost-Effectiveness Analysis

A direct cost-effectiveness analysis of this compound is challenging due to the current lack of publicly available pricing information in China. However, a modeled analysis can be constructed based on its clinical efficacy and the pricing of comparable third-generation EGFR-TKIs in the Chinese market.

Assumptions for Modeled Analysis:

  • This compound Price: Based on the pricing of other domestic third-generation EGFR-TKIs and market competition, it is reasonable to assume a price point for this compound that is competitive with, and likely lower than, osimertinib in China. One analysis suggests a potential pricing strategy of 20-30% below osimertinib.

  • Willingness-to-Pay (WTP) Threshold: Cost-effectiveness studies in China often use a WTP threshold of one to three times the per capita gross domestic product (GDP).

Table 4: Estimated Monthly Costs of EGFR-TKIs in China

DrugEstimated Monthly Cost (USD)Notes
This compound ~$1,500 - $2,000 (Estimated) Based on pricing of other domestic 3rd gen TKIs and potential discount to Osimertinib
Osimertinib~$2,100 - $2,500Price after national negotiation and inclusion in insurance
Gefitinib (Generic)<$850Generic availability has significantly reduced the price

Note: Prices are estimates and can vary based on province, insurance coverage, and patient assistance programs.

Modeled Cost-Effectiveness Outlook:

Given its superior progression-free survival compared to gefitinib, this compound is likely to be considered a cost-effective option over first-generation TKIs, even at a higher price point. The key comparison is with osimertinib. With a median PFS of 20.7 months in its first-line trial, this compound shows efficacy in the same range as osimertinib's 18.9 months in the FLAURA trial. If this compound is priced significantly lower than osimertinib, it could emerge as a highly cost-effective first-line treatment option in China.

For second-line treatment of T790M-positive NSCLC, this compound's efficacy data is robust. Its cost-effectiveness in this setting will also be heavily dependent on its price relative to osimertinib, which is also approved for this indication.

Conclusion and Future Directions

This compound has demonstrated impressive clinical efficacy, positioning it as a strong contender in the treatment of EGFR-mutated NSCLC. Its performance against gefitinib in a head-to-head trial is a significant milestone. The ultimate determinant of its place in the therapeutic landscape, particularly in relation to osimertinib, will hinge on a combination of real-world performance data and, critically, its pricing strategy.

For researchers and drug development professionals, this compound represents a successful example of a domestically developed, innovative oncology drug in China. Future research should focus on:

  • Direct head-to-head clinical trials comparing this compound with osimertinib.

  • Long-term overall survival data from the ongoing clinical trials.

  • Real-world evidence on the efficacy and safety of this compound.

  • Formal pharmacoeconomic studies once the official pricing is released.

The availability of multiple, effective third-generation EGFR-TKIs is poised to increase competition, potentially driving down costs and improving access for patients with NSCLC.

References

Safety Operating Guide

Navigating the Safe Disposal of Limertinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling limertinib, a third-generation EGFR tyrosine kinase inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. The primary and recommended method for the disposal of this compound and its containers is through an approved incineration plant. This ensures the complete destruction of the active pharmaceutical ingredient, mitigating potential hazards.

Personal Protective Equipment and Handling Precautions

Before handling this compound for disposal or any other purpose, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for a similar compound, Tagrisso (osimertinib), which is also a third-generation EGFR inhibitor, recommends wearing protective gloves and clothing.[1] It is also advised to avoid the formation of dust clouds, as these can be flammable.[1] In case of skin contact, the affected area should be washed with plenty of soap and water.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure and ensure compliance with safety standards.

  • Segregation: Isolate all this compound waste, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, from other laboratory waste streams.

  • Containment: Place all solid and liquid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. For any partially used liquids in syringes, the needle should be placed in a sharps container, and the remaining liquid should be evacuated into a leak-proof container with an absorbent material.

  • Labeling: The waste container must be clearly labeled as "Hazardous Pharmaceutical Waste" and should include the name "this compound."

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Arrangement for Incineration: Contact a licensed hazardous waste disposal company to arrange for the pickup and transport of the this compound waste to an approved incineration facility. Ensure the disposal company provides all necessary documentation for tracking and compliance.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes key in-vitro potency data, which underscores the high potency of the compound and the need for careful handling and disposal.

TargetIC₅₀ (nM)
EGFRT790M0.3
EGFRL858R/T790M0.3
EGFRexon19del0.5
EGFRWT6.0

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Workflow for this compound Waste Disposal

The logical workflow for the proper management and disposal of this compound waste in a research environment is depicted below.

G cluster_0 This compound Waste Generation cluster_1 Waste Handling and Segregation cluster_2 Containment and Labeling cluster_3 Storage and Disposal A Unused Product D Wear Appropriate PPE (Gloves, Protective Clothing) A->D B Contaminated Labware B->D C Spill Cleanup Materials C->D E Segregate this compound Waste D->E F Place in Leak-Proof, Labeled Hazardous Waste Container E->F G Store in Secure, Ventilated Area F->G H Arrange for Professional Disposal G->H I Transport to Approved Incineration Plant H->I

This compound Waste Disposal Workflow

This compound is an orally administered, third-generation EGFR tyrosine kinase inhibitor approved in China for the treatment of adult patients with locally advanced or metastatic EGFR T790M-mutated non-small cell lung cancer (NSCLC).[2] Given its potent activity, adherence to these disposal procedures is paramount for maintaining a safe laboratory environment and preventing environmental contamination.

References

Essential Safety and Handling Precautions for Limertinib

Author: BenchChem Technical Support Team. Date: November 2025

Limertinib, a third-generation EGFR tyrosine kinase inhibitor, requires stringent handling protocols to ensure the safety of laboratory personnel. As a potent compound, exposure can lead to adverse health effects. This guide provides essential information on personal protective equipment (PPE), safe handling practices, and disposal procedures for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous drug. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous third-generation EGFR inhibitors, such as Osimertinib, indicate potential risks. These include:

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility.[1][2]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Eye Irritation: Potentially irritant to the eyes.[1]

Given these potential hazards, a thorough risk assessment should be conducted before handling this compound to establish appropriate engineering controls, administrative controls, and personal protective equipment requirements.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Compounding Double Chemotherapy Gloves, Disposable Gown, Eye Protection (Safety Goggles), Face Shield, N95 or higher Respirator
Solution Preparation Double Chemotherapy Gloves, Disposable Gown, Eye Protection (Safety Goggles), Face Shield
In Vitro/In Vivo Dosing Double Chemotherapy Gloves, Disposable Gown, Eye Protection (Safety Goggles)
Waste Disposal Double Chemotherapy Gloves, Disposable Gown

Note: All PPE should be designated for chemotherapy use and meet appropriate ASTM standards.[3] Gowns should be disposable, lint-free, and impermeable.[3] Gloves should be powder-free nitrile and worn in two pairs, with the outer glove covering the cuff of the gown.[3][4]

Safe Handling and Operational Procedures

Adherence to the following procedures is mandatory when working with this compound:

  • Designated Area: All handling of this compound powder should be performed in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE), to prevent aerosolization and contamination.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1]

  • Aerosol Prevention: Take precautions to minimize the generation of dust and aerosols.

  • Hand Washing: Thoroughly wash hands with soap and water before and after handling the compound, and after removing gloves.[1]

  • Spill Management: In the event of a spill, immediately cordon off the area. Wear appropriate PPE, including a respirator, and follow established institutional procedures for cleaning up hazardous drug spills.

Disposal Plan

All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be disposed of as hazardous pharmaceutical waste.

  • Segregation: Dispose of all this compound-contaminated waste in clearly labeled, sealed, and puncture-proof containers.

  • Compliance: Follow all local, state, and federal regulations for the disposal of hazardous waste.

Experimental Workflow for Safe this compound Handling

The following diagram illustrates the procedural steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Designate Handling Area (e.g., BSC) A->B C Assemble Required PPE B->C D Don PPE Correctly C->D E Handle this compound in Designated Area D->E F Perform Experimental Procedures E->F G Decontaminate Work Surfaces F->G H Segregate and Dispose of Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.